2-Methoxyphenethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPCNMLEVZGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174412 | |
| Record name | 4-Methoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-79-6 | |
| Record name | 2-Methoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyphenethylamine (2-MPEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) that has garnered interest within the scientific community for its potential to modulate monoaminergic systems. This technical guide provides a comprehensive overview of the current understanding of 2-MPEA's mechanism of action, focusing on its molecular targets and downstream signaling pathways. Quantitative data from key studies are presented, along with detailed experimental protocols to facilitate reproducibility and further investigation. Visual diagrams of signaling cascades and experimental workflows are included to offer a clear and concise representation of the available evidence. The primary mechanism of action identified for 2-MPEA is its potent and full agonism at the human Trace Amine-Associated Receptor 1 (TAAR1), with notably low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors, distinguishing it from many other psychoactive phenethylamines.
Core Mechanism of Action: TAAR1 Agonism
The principal molecular target of this compound is the human Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and certain psychoactive compounds.[1] 2-MPEA acts as a potent, full agonist at this receptor.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of 2-MPEA at its primary target, the human TAAR1, as well as its interaction with key serotonin receptors.
| Molecular Target | Parameter | Value | Reference Study |
| Human TAAR1 | EC50 (half-maximal effective concentration) | 144 nM | Lewin et al., 2008 |
| Human TAAR1 | Emax (maximal efficacy) | 95% | Lewin et al., 2008 |
| Rat stomach fundus (Serotonin Receptors) | A2 (antagonist affinity) | 3,020 nM | Glennon et al., 1980 |
| Human 5-HT2A Receptor | Ki (inhibitor constant) | >10,000 nM | Rangisetty et al., 2001 |
| Human 5-HT2C Receptor | Ki (inhibitor constant) | >10,000 nM | Rangisetty et al., 2001 |
Interaction with Other Potential Targets
Serotonin Receptors
In contrast to many substituted phenethylamines, 2-MPEA exhibits a very low affinity for the serotonin 5-HT2A and 5-HT2C receptors.[1] Studies have shown Ki values greater than 10,000 nM for both of these receptors, indicating a negligible direct interaction at physiologically relevant concentrations.[1] An earlier study using a rat stomach fundus preparation, which expresses serotonin receptors, also demonstrated low antagonist affinity (A2 = 3,020 nM).[1]
Monoamine Transporters and Monoamine Oxidase
Currently, there is a lack of specific published data quantifying the binding affinity (Ki) of this compound at the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). Similarly, specific IC50 values for the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) by 2-MPEA are not available in the peer-reviewed literature. The absence of such data suggests that these are not considered primary targets for 2-MPEA, though further investigation is warranted to definitively rule out any potential interactions.
Signaling Pathways
Activation of TAAR1 by 2-MPEA initiates a cascade of intracellular signaling events. As a Gs-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Experimental Protocols
TAAR1 Functional Assay (cAMP Measurement)
The following is a generalized protocol based on the methodologies typically employed for assessing TAAR1 activation, as would have been used in the study by Lewin et al. (2008).
References
In-depth Technical Guide to the Basic Properties of ortho-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Methoxyphenethylamine, systematically known as 2-Methoxyphenethylamine (2-MPEA), is a phenethylamine (B48288) derivative with significant potential in neuroscience research. Its primary mechanism of action is through potent agonism of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 2-MPEA. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its principal signaling pathway. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and physiological roles of 2-MPEA and other TAAR1 agonists.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a phenethylamine backbone with a methoxy (B1213986) group substituted at the ortho position of the phenyl ring.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | ortho-Methoxyphenethylamine, o-Methoxyphenethylamine, 2-MPEA | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| CAS Number | 2045-79-6 | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 236-237 °C | [3] |
| Density | 1.033 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.541 | [2] |
| SMILES | COc1ccccc1CCN | [2] |
| InChI | 1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 | [2] |
| InChI Key | WSWPCNMLEVZGSM-UHFFFAOYSA-N | [2] |
Pharmacological Properties
The primary pharmacological activity of 2-MPEA is mediated through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).
Receptor Binding Profile
2-MPEA is a potent and full agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[1] In contrast, it exhibits very low affinity for serotonin (B10506) 5-HT₂ₐ and 5-HT₂꜀ receptors.[1]
| Receptor | Affinity/Activity | Value | Source |
| Human TAAR1 | EC₅₀ | 144 nM | [1] |
| Human TAAR1 | Eₘₐₓ | 95% | [1] |
| Rat Serotonin Receptors (stomach fundus strip) | A₂ | 3,020 nM | [1] |
| Serotonin 5-HT₂ₐ Receptor | Kᵢ | >10,000 nM | [1] |
| Serotonin 5-HT₂꜀ Receptor | Kᵢ | >10,000 nM | [1] |
Mechanism of Action and Signaling Pathways
As a TAAR1 agonist, 2-MPEA initiates a cascade of intracellular signaling events. TAAR1 is primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This primary signaling event can subsequently activate Protein Kinase A (PKA) and Protein Kinase C (PKC).
Furthermore, TAAR1 activation has been shown to modulate the activity of the dopaminergic system, in part through interactions with the dopamine (B1211576) D2 receptor.[1] TAAR1 can form heterodimers with D2 receptors, leading to a complex interplay that can influence downstream signaling pathways such as the Akt/GSK3β pathway.[5]
Below is a diagram illustrating the canonical TAAR1 signaling pathway initiated by an agonist like 2-MPEA.
Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.
In-vivo Effects of TAAR1 Agonists
While specific in-vivo studies on this compound are limited, research on other TAAR1 agonists in rodent models provides insights into its potential physiological and behavioral effects. TAAR1 agonists have been shown to:
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Reduce locomotor activity: They can suppress hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[1][5]
-
Exhibit antidepressant-like effects in behavioral models such as the forced swim test.
-
Display antipsychotic-like properties by attenuating behaviors induced by NMDA receptor antagonists.[5][6]
-
Possess anti-addictive potential by reducing drug self-administration and reinstatement of drug-seeking behavior.[5][7]
-
Induce aversive effects, locomotor suppression, and hypothermia at higher doses in mice.[8]
These effects are largely attributed to the modulatory role of TAAR1 on dopamine and serotonin neurotransmission.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for conducting key pharmacological assays to characterize its activity at TAAR1.
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 2-methoxybenzaldehyde (B41997) and nitroethane, followed by reduction.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Step 1: Synthesis of 1-(2-Methoxyphenyl)-2-nitropropene (Henry Reaction)
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To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.2 equivalents) and ammonium (B1175870) acetate (B1210297) (0.8 equivalents).
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Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 2: Reduction of 1-(2-Methoxyphenyl)-2-nitropropene to this compound
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Caution: This step involves the use of a highly reactive reducing agent and must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Dissolve the 1-(2-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
TAAR1 Radioligand Binding Assay Protocol
This protocol is for determining the binding affinity (Kᵢ) of 2-MPEA for TAAR1 using a competitive radioligand binding assay.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).
-
A suitable radioligand for TAAR1 (e.g., [³H]-RO5256390).
-
This compound (test compound).
-
Non-labeled TAAR1 agonist for determining non-specific binding (e.g., unlabeled RO5256390).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 2-MPEA in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kₔ, and varying concentrations of 2-MPEA.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled agonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 2-MPEA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
TAAR1 cAMP Functional Assay Protocol
This protocol measures the ability of 2-MPEA to stimulate cAMP production in cells expressing TAAR1, allowing for the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Materials:
-
A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound (test compound).
-
A reference full agonist for TAAR1 (e.g., β-phenylethylamine).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Seed the TAAR1-expressing cells into a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for a short period.
-
Prepare serial dilutions of 2-MPEA and the reference full agonist in the stimulation buffer.
-
Add the different concentrations of the compounds to the wells and incubate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Plot the cAMP concentration against the log concentration of 2-MPEA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the reference full agonist.
Conclusion
ortho-Methoxyphenethylamine is a valuable research tool for investigating the physiological roles of the Trace Amine-Associated Receptor 1. Its well-defined chemical properties and potent, selective agonism at TAAR1 make it a suitable probe for exploring the downstream signaling and potential therapeutic applications of modulating this receptor system. The experimental protocols provided in this guide offer a foundation for the synthesis and pharmacological characterization of 2-MPEA, facilitating further research into its effects on monoaminergic neurotransmission and its potential in the development of novel treatments for neuropsychiatric disorders.
References
- 1. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RO5203648 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Robust aversive effects of trace amine-associated receptor 1 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 2-Methylphenethylamine (2-MPEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). As a member of the trace amine family, its pharmacological activity is of significant interest for its potential modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the pharmacological profile of 2-MPEA, with a focus on its interaction with TAAR1. The document details its receptor binding and functional activity, presents quantitative data in a structured format, and outlines the experimental protocols for key pharmacological assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and characterization.
Introduction
2-Methylphenethylamine (2-MPEA) is an organic compound with the chemical formula C₉H₁₃N. It is structurally related to other phenethylamines, including the endogenous trace amine β-phenylethylamine (β-PEA) and amphetamine. The primary pharmacological target of 2-MPEA identified to date is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that is a key modulator of monoaminergic neurotransmission.[1] This guide synthesizes the current knowledge of 2-MPEA's pharmacology, providing a technical resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Receptor Binding and Functional Activity
The principal mechanism of action of 2-MPEA is its agonist activity at the TAAR1 receptor. TAAR1 is coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is central to the physiological effects of TAAR1 agonists.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 2-MPEA and related compounds at the human TAAR1 receptor.
Table 1: Functional Potency (EC₅₀) of 2-MPEA and Related Phenethylamines at Human TAAR1
| Compound | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| 2-Methylphenethylamine (2-MPEA) | 2.1 | 77 | [3] |
| β-Phenylethylamine (β-PEA) | - | 100 (reference) | [3] |
| Tyramine | 9.5 | 77 | [3] |
| N-Methyltyramine | 23 | 83 | [3] |
| p-Octopamine | 46 | 85 | [3] |
| Hordenine | 47 | 82 | [3] |
| Halostachine | 74 | 104 | [3] |
| p-Synephrine | 92 | 85 | [3] |
Note: Data for 2-MPEA is referred to as β-methylphenethylamine in the cited source.
Signaling Pathway
Activation of TAAR1 by an agonist such as 2-MPEA initiates a canonical signaling cascade through the Gαs subunit, leading to the production of the second messenger cAMP.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of TAAR1 agonists like 2-MPEA.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the TAAR1 receptor.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing human TAAR1 are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cells are harvested, washed with PBS, and pelleted.
-
The cell pellet is homogenized in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a BCA assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable TAAR1 radioligand, and varying concentrations of the unlabeled test compound (2-MPEA).
-
Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to reduce non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of 2-MPEA that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Functional Assay
This functional assay measures the ability of an agonist to stimulate TAAR1 and induce the production of the second messenger cAMP, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
HEK-293 or CHO-K1 cells stably expressing human TAAR1 are seeded into 96-well plates and cultured until they reach the desired confluency.
-
-
Compound Treatment:
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Cells are then treated with a range of concentrations of 2-MPEA. A known TAAR1 agonist (e.g., β-PEA) is used as a positive control.
-
The cells are incubated for a specific period to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP signal against the logarithm of the 2-MPEA concentration.
-
The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are determined by fitting the data to a sigmoidal dose-response equation.
-
In Vivo Effects
Specific in vivo studies exclusively examining the effects of 2-MPEA are limited. However, based on its activity as a TAAR1 agonist, its in vivo profile is expected to align with that of other compounds in this class. TAAR1 activation is known to modulate the activity of dopaminergic, serotonergic, and glutamatergic systems.[4][5] Preclinical studies with other TAAR1 agonists have demonstrated potential therapeutic effects in models of psychosis, depression, and substance use disorders.[6][7] It is hypothesized that 2-MPEA would exhibit similar modulatory effects on these neurotransmitter systems, though dedicated in vivo studies are required to confirm this and to establish its pharmacokinetic and pharmacodynamic properties in living organisms.
Conclusion
2-Methylphenethylamine is a TAAR1 agonist with a functional potency in the low micromolar range at the human receptor. Its primary mechanism of action involves the activation of the Gαs-cAMP signaling pathway. While quantitative data on its binding affinity and a comprehensive in vivo profile are still forthcoming, the established protocols for radioligand binding and functional cAMP assays provide a clear framework for the further characterization of 2-MPEA and related compounds. The information and methodologies presented in this guide offer a foundational resource for researchers investigating the pharmacology of 2-MPEA and its potential as a modulator of monoaminergic systems.
References
- 1. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 and Psychostimulant Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxyphenethylamine (2-MPEA): A Technical Whitepaper on its Agonism at Trace Amine-Associated Receptor 1 (TAAR1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) compound that has been identified as a potent full agonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia, depression, and addiction. This document provides an in-depth technical guide on the pharmacology of 2-MPEA at TAAR1, including its quantitative pharmacological parameters, the signaling pathways it activates, and detailed experimental protocols for its characterization.
Pharmacological Data
The interaction of this compound and other relevant phenethylamine derivatives with TAAR1 is characterized by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax).
Table 1: Functional Activity of this compound at Human TAAR1
| Compound | EC50 (nM) | Emax (%) | Receptor | Assay Type |
| This compound (2-MPEA) | 144 | 95 | Human TAAR1 | cAMP Accumulation |
| Data sourced from Shulgin, A., et al. (2011). The Shulgin Index, Volume One.[1] |
Table 2: Comparative TAAR1 Binding Affinities and Functional Potencies of Selected Phenethylamines
| Compound | Ki (nM, rat TAAR1) | EC50 (µM, human TAAR1) | Emax (%) |
| 2C-T-2 | 5 | - | - |
| 2C-T-4 | 25 | - | - |
| 2C-T-7 | 68 | - | - |
| 2C-O | 21 | - | - |
| 2C-O-Et | 120 | - | - |
| 2C-I | 0.2 | - | - |
| 25I-NBOMe | 60 | - | - |
| Mescaline | 2200 | - | - |
| N-Methyltyramine | - | ~2 | - |
| Data compiled from multiple sources.[2][3] |
TAAR1 Signaling Pathways
Upon activation by an agonist such as 2-MPEA, TAAR1 primarily couples to the Gαs subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocols
The characterization of 2-MPEA as a TAAR1 agonist involves two primary in vitro assays: the radioligand binding assay to determine its affinity for the receptor, and a functional assay, such as a cAMP accumulation assay, to measure its potency and efficacy.
Radioligand Binding Assay (Competitive)
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from TAAR1.
A. Materials
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing the TAAR1 of interest.
-
Radioligand: A high-affinity TAAR1 ligand labeled with a radioisotope (e.g., [3H]-epinine).
-
Test Compound: this compound (2-MPEA).
-
Non-specific Ligand: A high concentration of a known unlabeled TAAR1 ligand to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2).
-
Filtration System: 96-well harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
B. Protocol
-
Incubation: In a 96-well plate, combine cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of 2-MPEA. Include wells for total binding (no competitor) and non-specific binding (with excess non-specific ligand).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the specific binding against the log concentration of 2-MPEA to determine the IC50 (the concentration of 2-MPEA that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate TAAR1 and induce the production of the second messenger cAMP, which allows for the determination of EC50 and Emax values.
A. Materials
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the TAAR1 of interest.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: this compound (2-MPEA).
-
Reference Agonist: A known full TAAR1 agonist (e.g., β-phenylethylamine) for comparison.
-
cAMP Detection Kit: A kit based on methods such as HTRF, ELISA, or BRET.
B. Protocol
-
Cell Plating: Seed the TAAR1-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Compound Addition: Add varying concentrations of 2-MPEA or the reference agonist to the wells.
-
Stimulation: Incubate the plate for a defined period to allow for cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit to release intracellular cAMP.
-
Detection: Follow the kit manufacturer's instructions to quantify the amount of cAMP in each well.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of 2-MPEA. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of 2-MPEA that produces 50% of its maximal response) and the Emax (the maximum response produced by 2-MPEA, often expressed as a percentage of the response to a reference full agonist).
Conclusion
This compound is a potent full agonist at the human TAAR1 receptor. Its characterization through standard pharmacological assays, such as radioligand binding and cAMP accumulation, provides a clear profile of its activity. The methodologies and signaling pathway information presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate 2-MPEA and other TAAR1 agonists as potential therapeutic agents for a range of neurological and psychiatric conditions.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxyphenethylamine (2-MPEA), an organic compound of significant interest in pharmaceutical and neuroscience research.[1][2][3] This document details established synthetic routes, purification methodologies, and extensive characterization data. It is designed to serve as a practical resource for researchers engaged in the study and application of this and related phenethylamine (B48288) derivatives.
Introduction
This compound (CAS No. 2045-79-6) is a phenethylamine derivative featuring a methoxy (B1213986) group at the ortho position of the phenyl ring.[2] Its structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) underlies its biological activity, making it a valuable precursor for neurologically active compounds and a tool for studying neurotransmitter systems.[2][3] Notably, 2-MPEA has been identified as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1), a receptor implicated in mood and cognitive functions.[4] This guide outlines the key procedures for its preparation and the analytical techniques for its thorough characterization.
Physicochemical Properties
This compound is a clear, colorless to pale yellow or light brown liquid at room temperature.[1][3][5][6] It possesses a characteristic amine-like odor and is soluble in polar solvents such as water and ethanol.[1][6]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [3][7] |
| Molecular Weight | 151.21 g/mol | [3][7] |
| Boiling Point | 236-237 °C | [2][3][5] |
| Density | 1.033 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.541 | [3] |
| Melting Point | -45 °C | [5] |
| Purity (typical) | ≥ 98% (GC) | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following protocols describe two common and effective methods.
Synthesis via Reductive Amination of 2-Methoxyacetophenone (B1211565)
This classic method involves the reaction of 2-methoxyacetophenone with ammonia (B1221849) under catalytic hydrogenation conditions.[2]
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 2-methoxyacetophenone (1 mole), a suitable solvent such as methanol, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Ammonolysis: Pressurize the reactor with ammonia gas.
-
Hydrogenation: Introduce hydrogen gas and heat the mixture. The reaction is typically carried out at elevated temperature and pressure. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reactor, vent the excess gas, and filter the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under vacuum to yield pure this compound.
One-Pot Synthesis from Guaiacol (B22219)
A patented, high-yield method utilizes guaiacol, urea (B33335), and ethanolamine (B43304) in a one-pot reaction.[8] This approach avoids the use of expensive reagents and high-pressure conditions.[2]
Experimental Protocol:
-
Reaction Mixture: To a 250 mL flask, add mesitylene (B46885) (30 mL), guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), and potassium hydroxide (B78521) (0.56 g, 0.01 mol).[8]
-
Heating Program: Heat the mixture from 120°C to 170°C at a rate of 10°C every 30 minutes. Maintain the temperature at 170°C for 20 hours.[8]
-
Second Stage: Add ethylenediamine (B42938) (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.[8]
-
Extraction: Cool the reaction mixture and dissolve the product in 50 mL of water. Adjust the pH to 2 with concentrated hydrochloric acid. Wash the aqueous layer with 50 mL of chloroform (B151607).[8]
-
Isolation: Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution. Extract the product with 50 mL of chloroform.[8]
-
Purification: Distill the chloroform under reduced pressure to obtain the final product. This method reports a yield of 60.1% with a purity of 87.3% by GC.[8]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
Table 2: Spectroscopic Data for this compound
| Technique | Data Source | Key Features |
| ¹H NMR | ChemicalBook | Data available but specific peak assignments not provided in search results. |
| ¹³C NMR | ChemicalBook[9], PubChem[7] | Data available but specific peak assignments not provided in search results. |
| IR Spectroscopy | NIST WebBook[10], PubChem[7] | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches are expected. |
| Mass Spectrometry | NIST WebBook[10], SpectraBase[11] | Molecular ion peak and characteristic fragmentation patterns are used for identification. |
Note: While the existence of spectral data is confirmed by various databases, specific peak assignments and detailed spectra were not available in the initial search results. Researchers should refer to the cited databases for direct access to the spectral data.
Biological Activity and Signaling
This compound's primary pharmacological action is as a potent full agonist at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems. Its activation can influence the release of neurotransmitters like dopamine and serotonin (B10506). The compound shows very low affinity for serotonin 5-HT2A or 5-HT2C receptors.[4]
TAAR1 Signaling Pathway
The interaction of this compound with TAAR1 initiates a signaling cascade.
Caption: TAAR1 activation by 2-MPEA.
Experimental Workflow for Synthesis and Characterization
The overall process from synthesis to characterization follows a logical workflow.
Caption: Synthesis and analysis workflow.
Conclusion
This guide provides essential technical information for the synthesis and characterization of this compound. The detailed protocols and compiled data offer a solid foundation for researchers working with this compound. The elucidation of its role as a TAAR1 agonist opens avenues for its use in developing novel therapeutics for neurological and psychiatric disorders. Adherence to proper laboratory safety protocols is imperative when handling this and all chemical reagents.[5]
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 2045-79-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound(2045-79-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 9. This compound(2045-79-6) 13C NMR spectrum [chemicalbook.com]
- 10. 2-(2-Methoxyphenyl)ethylamine [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
Chemical structure and properties of 2-(2-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methoxyphenyl)ethanamine, a substituted phenethylamine (B48288) derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its known biological activities and its role as a key intermediate in the synthesis of pharmaceutical agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical Structure and Properties
2-(2-Methoxyphenyl)ethanamine, also known as o-methoxyphenethylamine, is a primary amine with a methoxy (B1213986) group substituted at the ortho position of the phenyl ring.[1][2] This substitution significantly influences its electronic properties and biological activity compared to its unsubstituted parent compound, phenethylamine.
Chemical Identifiers:
-
IUPAC Name: 2-(2-methoxyphenyl)ethanamine[1]
-
Canonical SMILES: COC1=CC=CC=C1CCN[3]
-
InChI Key: WSWPCNMLEVZGSM-UHFFFAOYSA-N[1]
The structural characteristics of 2-(2-methoxyphenyl)ethanamine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Typically a liquid | [4] |
| Boiling Point | 238 - 240 °C (approximate) | [4] |
| Density | ~1.04 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. | [4] |
| pKa | Data not readily available in cited sources. | |
| logP | 1.7 (Computed) | [1] |
Synthesis
While various synthetic routes to 2-(2-methoxyphenyl)ethanamine and its analogs have been reported, a common approach involves the reduction of a corresponding nitrile or oxime. A generalized synthetic workflow is presented below.
Experimental Protocol: A Generalized Synthesis Approach
A prevalent method for the synthesis of phenethylamines involves the reduction of a phenylacetonitrile (B145931) derivative. For 2-(2-methoxyphenyl)ethanamine, this would typically involve the following conceptual steps:
-
Preparation of 2-Methoxyphenylacetonitrile (B128560): This intermediate can be synthesized from 2-methoxybenzyl chloride or bromide via nucleophilic substitution with a cyanide salt.
-
Reduction of the Nitrile: The 2-methoxyphenylacetonitrile is then reduced to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.
Note: Detailed, step-by-step experimental protocols for the synthesis of 2-(2-methoxyphenyl)ethanamine are not extensively available in the public domain. Researchers should adapt established procedures for similar phenethylamine syntheses, exercising appropriate safety precautions, particularly when working with hazardous reagents like LiAlH₄ and cyanide salts.
A logical workflow for a potential synthesis is depicted in the following diagram.
Caption: Generalized workflow for the synthesis of 2-(2-methoxyphenyl)ethanamine.
Analytical Characterization
The structural confirmation and purity assessment of 2-(2-methoxyphenyl)ethanamine are typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. The aromatic protons will appear as a complex multiplet in the aromatic region. The methoxy protons will be a sharp singlet, and the ethylamine protons will appear as two distinct multiplets, likely triplets, unless there is complex coupling.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 2-(2-methoxyphenyl)ethanamine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethylamine side chain and the loss of the methoxy group.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.[7]
-
Oven Program: A temperature gradient program, for example, starting at 80 °C and ramping up to 300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretch: A broad band or two bands in the region of 3300-3400 cm⁻¹ characteristic of a primary amine.
-
C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong band around 1240 cm⁻¹.
-
C-N stretch: A band in the 1020-1250 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Biological Activity and Potential Applications
2-(2-Methoxyphenyl)ethanamine belongs to the phenethylamine class, which includes many compounds with significant psychoactive and pharmacological properties.[8] The biological activity of substituted phenethylamines is highly dependent on the nature and position of the substituents on the phenyl ring and the amine group.
Relationship to Psychoactive Compounds
Many substituted phenethylamines are known to interact with monoamine neurotransmitter systems, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[5] While specific receptor binding data for 2-(2-methoxyphenyl)ethanamine is not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds suggests a potential for interaction with these receptors. For instance, the NBOMe series of hallucinogens are N-benzyl derivatives of methoxyphenethylamines.[9]
Pharmaceutical Intermediate
2-(2-Methoxyphenyl)ethanamine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its structural analog, 2-(2-methoxyphenoxy)ethylamine, which is a key precursor in the synthesis of Carvedilol (B1668590), a medication used to treat high blood pressure and heart failure.[3]
Potential Signaling Pathways
Given the structural relationship to other phenethylamines that target serotonin receptors, 2-(2-methoxyphenyl)ethanamine could potentially modulate downstream signaling pathways associated with these receptors. Activation of 5-HT₂A receptors, for example, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
The following diagram illustrates a hypothetical signaling pathway that could be initiated by a phenethylamine derivative binding to a G-protein coupled receptor like the 5-HT₂A receptor.
Caption: Hypothetical signaling cascade following receptor activation.
Disclaimer: The biological activities and signaling pathways described are based on the known pharmacology of structurally related compounds. Specific experimental data for 2-(2-methoxyphenyl)ethanamine is limited, and further research is required to fully elucidate its pharmacological profile.
Conclusion
2-(2-Methoxyphenyl)ethanamine is a compound of significant interest due to its chemical properties and its position within the broader class of pharmacologically active phenethylamines. This guide has provided a detailed overview of its structure, properties, synthesis, and analytical characterization. While its specific biological activities and mechanisms of action require further investigation, its potential as a research tool and a pharmaceutical intermediate is evident. The information and protocols presented herein are intended to facilitate further research and development involving this intriguing molecule.
References
- 1. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 3. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Methoxyphenyl)Ethylamine: Properties, Synthesis, Uses & Safety | Buy & Research Guide China 2024 [nj-finechem.com]
- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
- 9. documents.thermofisher.com [documents.thermofisher.com]
In Vitro Biological Activity of 2-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activity of 2-Methoxyphenethylamine (2-MPEA), a phenethylamine (B48288) derivative. The information presented herein is intended to support research and drug development efforts by summarizing key pharmacological data, detailing relevant experimental methodologies, and visualizing associated molecular pathways and workflows.
Core Pharmacological Profile
This compound is characterized in vitro primarily by its potent agonism at the human Trace Amine-Associated Receptor 1 (TAAR1). In contrast, it demonstrates negligible affinity for key serotonin (B10506) receptors responsible for the psychoactive effects of many other phenethylamines. Data on its direct interaction with other major classes of biogenic amine receptors and transporters is limited, with current understanding largely inferred from studies on structurally related compounds.
Quantitative Data Summary
The available quantitative data for the in vitro biological activity of this compound and related compounds are summarized below for comparative analysis.
Table 1: Receptor Functional Activity of this compound
| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Efficacy (Emax) |
| Trace Amine-Associated Receptor 1 (TAAR1) | Human | Functional Agonism | EC₅₀ | 144 | 95%[1] |
| 5-HT₂A (Serotonin Receptor) | Rat | Functional Antagonism (Stomach Fundus) | A₂ | 3,020 | Not Applicable[1] |
Table 2: Receptor Binding Affinity of this compound
| Target Receptor | Species | Radioligand | Parameter | Value (nM) |
| 5-HT₂A (Serotonin Receptor) | Not Specified | Not Specified | Kᵢ | >10,000[1] |
| 5-HT₂C (Serotonin Receptor) | Not Specified | Not Specified | Kᵢ | >10,000[1] |
Table 3: Receptor Binding Affinities of Related 2,5-Dimethoxyphenethylamines (for context)
| Target Receptor | Compound Class | Parameter | Value Range (nM) |
| Adrenergic α₁ₐ | 2,5-Dimethoxyphenethylamines | Kᵢ | >6,500[2] |
| Adrenergic α₂ₐ | 2,5-Dimethoxyphenethylamines | Kᵢ | 180 - 3,600[2] |
| Dopamine D₂ | 2,5-Dimethoxyphenethylamines | Kᵢ | >4,400[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for TAAR1 Activation
Activation of TAAR1, a G-protein coupled receptor (GPCR), by an agonist such as 2-MPEA initiates a complex intracellular signaling cascade. This primarily involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This can trigger downstream effectors like Protein Kinase A (PKA). A secondary, G-protein independent pathway involving β-arrestin 2 has also been described for TAAR1 signaling.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay, as outlined below, measures the ability of a test compound (e.g., 2-MPEA) to displace a radiolabeled ligand of known affinity from the receptor.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
Early Research on o-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Methoxyphenethylamine (2-methoxyphenethylamine or 2-MPEA) is a phenethylamine (B48288) derivative that has been a subject of scientific inquiry since at least the 1940s. Early research into this compound laid the groundwork for understanding the structure-activity relationships of substituted phenethylamines, a class of compounds with significant pharmacological diversity. This technical guide provides an in-depth overview of the foundational research on o-methoxyphenethylamine, focusing on its synthesis, and initial pharmacological characterization.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2-methoxyphenyl)ethanamine | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molar Mass | 151.21 g/mol | [1] |
| Appearance | Light brown liquid | [2] |
| Boiling Point | 236-237 °C | [2] |
| CAS Number | 2045-79-6 | [1] |
Early Pharmacological Data
| Parameter | Value | Species/Assay | Reference |
| Serotonin (B10506) Receptor Affinity (A₂) | 3,020 nM | Rat stomach fundus strip | |
| 5-HT₂A Receptor Affinity (Ki) | >10,000 nM | Radioligand binding assay | |
| 5-HT₂C Receptor Affinity (Ki) | >10,000 nM | Radioligand binding assay | |
| TAAR1 Agonism (EC₅₀) | 144 nM | Human TAAR1 functional assay | |
| TAAR1 Efficacy (Emax) | 95% | Human TAAR1 functional assay |
Experimental Protocols
Synthesis of o-Methoxyphenethylamine
Early synthetic routes to o-methoxyphenethylamine primarily involved two main strategies: the reduction of a corresponding nitrile or the reductive amination of a ketone.
1. Reduction of 2-Methoxyphenylacetonitrile (B128560)
-
Reaction: 2-methoxyphenylacetonitrile + LiAlH₄ → o-methoxyphenethylamine
-
General Protocol:
-
A solution of 2-methoxyphenylacetonitrile in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
A suspension of lithium aluminum hydride in the same dry solvent is cautiously added to the nitrile solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is stirred for a period of time, often with heating (reflux), to ensure complete reduction.
-
After the reaction is complete, the excess lithium aluminum hydride is quenched by the careful, sequential addition of water and a sodium hydroxide (B78521) solution.
-
The resulting aluminum salts are filtered off, and the organic layer containing the product is separated.
-
The crude o-methoxyphenethylamine is then purified by distillation under reduced pressure.
-
2. Reductive Amination of 2-Methoxyacetophenone (B1211565)
Reductive amination provides an alternative route, starting from a ketone. The Leuckart reaction is a classic method for this transformation.
-
Reaction: 2-methoxyacetophenone + Formamide (B127407)/Ammonium (B1175870) Formate → N-formyl-o-methoxyphenethylamine → o-methoxyphenethylamine
-
General Protocol (Leuckart Reaction):
-
2-Methoxyacetophenone is heated with an excess of a formylating agent, such as formamide, ammonium formate, or a mixture of formamide and formic acid.
-
The reaction is typically carried out at a high temperature (160-185 °C) for several hours. This step forms the N-formyl intermediate.
-
The reaction mixture is then cooled and treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the N-formyl group.
-
The acidic solution is then made basic to liberate the free amine.
-
The o-methoxyphenethylamine is extracted with an organic solvent and purified by distillation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in early research on o-methoxyphenethylamine.
Conclusion
The early research on o-methoxyphenethylamine established fundamental methods for its synthesis and provided the initial characterization of its pharmacological profile. These foundational studies demonstrated its interaction with monoamine systems, particularly highlighting its potent activity at the trace amine-associated receptor 1, while showing low affinity for classical serotonin receptors. This early work was crucial in shaping the understanding of how subtle structural modifications to the phenethylamine backbone can significantly alter pharmacological activity, a principle that continues to guide modern drug discovery and development. Further investigation into the in vivo effects and metabolic fate of o-methoxyphenethylamine will build upon this essential early research.
References
2-Methoxyphenethylamine: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that has garnered interest in neuroscience research due to its specific interaction with the trace amine-associated receptor 1 (TAAR1). As a potent agonist at this receptor, 2-MPEA serves as a valuable pharmacological tool for elucidating the role of TAAR1 in modulating monoaminergic neurotransmission. This technical guide provides a comprehensive overview of 2-MPEA, including its chemical properties, synthesis, metabolism, and its primary mechanism of action through TAAR1. The document details its known receptor binding profile and summarizes its effects on neurotransmitter systems. Furthermore, this guide presents detailed protocols for key in vitro and in vivo experiments, and provides visualizations of relevant signaling pathways and experimental workflows to facilitate its application in neuroscience research.
Introduction
This compound (2-MPEA) is a structural analog of phenethylamine and a member of the methoxyphenethylamine positional isomer family.[1] Its significance in neuroscience stems from its potent and selective agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate the activity of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems.[2][3] This makes 2-MPEA a crucial tool for investigating the physiological and pathological roles of TAAR1, with implications for understanding and potentially treating a range of neuropsychiatric disorders.
Chemical and Physical Properties
2-MPEA is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is soluble in polar organic solvents such as ethanol (B145695) and demonstrates some solubility in water.[4]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃NO | [1] |
| Molar Mass | 151.209 g·mol⁻¹ | [1] |
| CAS Number | 2045-79-6 | [1] |
| IUPAC Name | 2-(2-methoxyphenyl)ethanamine | [1] |
| Synonyms | 2-MPEA, ortho-Methoxyphenethylamine, o-Methoxyphenethylamine | [1] |
Synthesis and Metabolism
Synthesis
The synthesis of 2-MPEA can be achieved through several routes, with a common method involving the reductive amination of 2-methoxybenzaldehyde.[4] An alternative one-pot method utilizes guaiacol (B22219), urea (B33335), and ethanolamine (B43304) as starting materials.[5]
Experimental Protocol: One-Pot Synthesis of 2-(2-methoxyphenoxy)ethylamine [5]
Materials:
-
Guaiacol
-
Urea
-
Ethanolamine
-
Potassium hydroxide (B78521)
-
Water
-
Concentrated hydrochloric acid
-
20% Sodium hydroxide solution
Procedure:
-
To a 250 ml single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), potassium hydroxide (0.56 g, 0.01 mol), and 50 ml of mesitylene to dissolve the solids.
-
Heat the mixture from 120°C to 170°C at a rate of 10°C per hour.
-
Maintain the temperature at 170°C for 15 hours.
-
Add ethylenediamine (3.00 g, 0.05 mol) and continue heating at 170°C for an additional 2 hours.
-
Cool the reaction mixture and add 50 ml of water to dissolve the product.
-
Adjust the pH of the aqueous solution to 2 with concentrated hydrochloric acid.
-
Wash the aqueous layer once with 50 ml of chloroform.
-
Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.
-
Extract the product with 50 ml of chloroform.
-
Distill the chloroform under reduced pressure to obtain the final product as a brownish-black liquid.
Metabolism
The metabolism of 2-MPEA and related methoxy-substituted phenethylamines is primarily carried out by the cytochrome P450 enzyme system, specifically CYP2D6.[6][7] The main metabolic pathway is O-demethylation, which involves the removal of the methoxy (B1213986) group.[6][7] Aromatic hydroxylation at other positions on the phenyl ring can also occur.[6]
Experimental Protocol: In Vitro Metabolism of Methoxyphenamine (B1676417) by CYP2D6 Microsomes [7]
Materials:
-
Microsomes from human cells expressing CYP2D6
-
Methoxyphenamine (or 2-MPEA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical standards of potential metabolites
Procedure:
-
Prepare an incubation mixture containing the CYP2D6 microsomes, the NADPH regenerating system, and the substrate (2-MPEA) in phosphate buffer.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extract the metabolites from the incubation mixture using an appropriate organic solvent.
-
Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed.
-
Compare the retention times and mass spectra of the observed metabolites with those of the analytical standards to confirm their identity.
Pharmacodynamics and Mechanism of Action
The primary pharmacological target of 2-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1).[2] It acts as a potent full agonist at human TAAR1, with an EC₅₀ of 144 nM and an Eₘₐₓ of 95%.[2] In contrast, 2-MPEA exhibits very low affinity for the serotonin 5-HT₂ₐ and 5-HT₂c receptors, with Kᵢ values greater than 10,000 nM.[2] This selectivity makes 2-MPEA a valuable tool for studying TAAR1-mediated effects in isolation.
TAAR1 Signaling
TAAR1 is a G-protein coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This can, in turn, activate protein kinase A (PKA) and protein kinase C (PKC).[4] TAAR1 activation can also stimulate G protein-coupled inwardly rectifying potassium (GIRK) channels, which is thought to underlie the reduction in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).[4] Additionally, TAAR1 can signal through a β-arrestin2-mediated pathway, particularly when heterodimerized with the dopamine D2 receptor.[4]
Caption: TAAR1 signaling cascade initiated by 2-MPEA.
Modulation of Neurotransmitter Systems
Activation of TAAR1 by agonists like 2-MPEA has a modulatory effect on monoaminergic systems. In the dopaminergic system, TAAR1 activation can decrease dopamine release and reduce the firing rate of dopaminergic neurons.[3] This is thought to occur, in part, through an interaction with D2 dopamine autoreceptors, enhancing their inhibitory feedback mechanism.[3] In the serotonergic system, TAAR1 activation has also been shown to attenuate the firing rate of serotonin neurons in the dorsal raphe nucleus.[8]
Quantitative Data
The following tables summarize the available quantitative data for 2-MPEA and related phenethylamine compounds.
Table 1: Receptor Binding and Functional Potency of 2-MPEA
| Receptor/Transporter | Species | Assay Type | Value (nM) | Reference |
| TAAR1 | Human | EC₅₀ | 144 | [2] |
| 5-HT₂ₐ | Rat | Kᵢ | >10,000 | [2] |
| 5-HT₂c | Rat | Kᵢ | >10,000 | [2] |
Table 2: Comparative Binding Affinities (Kᵢ, nM) of Structurally Related Phenethylamines
| Compound | DAT | SERT | NET | 5-HT₂ₐ | 5-HT₂c | TAAR1 | Reference |
| Amphetamine | ~600 | 20,000-40,000 | 70-100 | - | - | - | [9][10] |
| MDMA | 8,290 | 2,410 | 1,190 | - | - | - | [9] |
| 2C-O derivatives | - | - | - | 8-1700 | - | 21-3300 | [2][11] |
| NBOMe derivatives | >1000 (D1-3) | - | - | - | - | 60-2200 | [[“]] |
Note: A comprehensive binding profile for 2-MPEA across all major CNS receptors and transporters is not currently available in the public literature.
Key Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)
-
2-MPEA or other test compounds
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well plates
-
Filter mats (e.g., GF/B or GF/C)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its K₋, and varying concentrations of the unlabeled test compound (2-MPEA).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger in G-protein coupled receptor signaling.
Experimental Protocol: cAMP Accumulation Assay
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing TAAR1)
-
Assay medium (e.g., DMEM with serum)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
2-MPEA or other test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate for a short period.
-
Add varying concentrations of the test compound (2-MPEA) to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) from the curve.
In Vivo Assays
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Caption: Workflow for an in vivo microdialysis experiment.
Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin [11]
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
2-MPEA
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Administer 2-MPEA via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at the same intervals for a defined period after drug administration.
-
Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline neurotransmitter levels.
This behavioral assay is used to assess the effects of a compound on spontaneous movement in an open field.
Experimental Protocol: Locomotor Activity Monitoring [13]
Materials:
-
Open field arenas equipped with infrared photobeam detectors or video tracking software
-
Test animals (e.g., mice or rats)
-
2-MPEA
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer 2-MPEA or vehicle to the animals at the desired doses and route of administration.
-
Immediately place each animal individually into an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a set duration (e.g., 60-120 minutes).
-
Analyze the data by binning it into time intervals (e.g., 5-minute bins) to observe the time course of the drug's effect.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group.
Conclusion
This compound is a selective and potent TAAR1 agonist that serves as an indispensable tool for neuroscience research. Its ability to modulate monoaminergic systems through TAAR1 activation provides a unique avenue for investigating the intricate roles of this receptor in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. The experimental protocols and data presented in this guide are intended to facilitate the effective use of 2-MPEA in research settings, ultimately contributing to a deeper understanding of the complex interplay of neurotransmitter systems in the brain. Further research is warranted to fully elucidate the complete receptor binding profile of 2-MPEA and to explore its therapeutic potential.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 6. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2D6 (CYP2D6) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Trace Amine Receptor Binding of 2-MPEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphenethylamine (2-MPEA), also known as N-methylphenethylamine, is an endogenous trace amine that plays a significant role in neuromodulation through its interaction with trace amine-associated receptors (TAARs), particularly TAAR1. As a structural analog of phenethylamine (B48288) and amphetamine, 2-MPEA serves as a critical tool for investigating the structure-activity relationships of TAAR1 agonists.[1] This technical guide provides a comprehensive overview of the binding characteristics, signaling pathways, and experimental protocols associated with 2-MPEA's interaction with TAAR1, presenting a valuable resource for researchers in neuroscience and drug development.
Quantitative Data Presentation
The affinity and potency of 2-MPEA at TAAR1 are crucial parameters for understanding its physiological function and therapeutic potential. While comprehensive data across all species is still an area of active research, this section summarizes the available quantitative data for 2-MPEA and related endogenous trace amines at human TAAR1.
| Compound | Receptor | Assay Type | Value | Units |
| 2-MPEA (N-methylphenethylamine) | human TAAR1 | Functional (cAMP) | EC₅₀: 151 ± 29 | nM |
| β-phenethylamine | human TAAR1 | Functional (cAMP) | EC₅₀: 15 ± 4 | nM |
| p-tyramine | human TAAR1 | Functional (cAMP) | EC₅₀: 76 ± 16 | nM |
| m-tyramine | human TAAR1 | Functional (cAMP) | EC₅₀: 339 ± 72 | nM |
| 3-Iodothyronamine (T1AM) | human TAAR1 | Functional (cAMP) | EC₅₀: 225 ± 54 | nM |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. Data presented as mean ± SEM.
Core Signaling Pathways
The interaction of 2-MPEA with TAAR1 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of TAAR1 to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] However, evidence suggests that TAAR1 signaling is more complex, involving multiple G-protein subtypes and downstream effectors.
Canonical Gαs-cAMP Signaling Pathway
Upon agonist binding, TAAR1 undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gαs. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to modulation of neuronal activity and gene expression.
Alternative Signaling Cascades
Beyond the canonical Gαs pathway, TAAR1 has been shown to couple to other G proteins, including Gαq and Gα13, and to activate G protein-independent pathways.[3]
-
Gαq Pathway: Activation of the Gαq pathway by TAAR1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
-
Gα13/RhoA Pathway: TAAR1 can also couple to Gα13, leading to the activation of the small GTPase RhoA. This pathway is implicated in the regulation of the cytoskeleton and cell motility.
-
β-Arrestin Pathway: TAAR1 can signal through a G protein-independent mechanism involving β-arrestin. This pathway is linked to the activation of the protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[2]
-
ERK and CREB Phosphorylation: Downstream of these initial signaling events, TAAR1 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are key regulators of gene expression and neuronal plasticity.
References
A Technical Guide to the Solubility and Stability of 2-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 2-Methoxyphenethylamine (2-MPEA). Due to the limited availability of specific quantitative data for 2-MPEA, this document also includes relevant data for the parent compound, phenethylamine (B48288), to provide a comparative baseline. Furthermore, this guide details standardized experimental protocols for determining these crucial physicochemical properties, in line with international guidelines.
Solubility Data
Qualitative assessments indicate that this compound is "very soluble" in water and soluble in polar organic solvents such as ethanol.[1][2] It is noted to be less soluble in nonpolar hydrocarbon solvents.[1] The hydrochloride salt form of phenethylamines generally exhibits enhanced solubility in aqueous and polar solvents.
Table 1: Quantitative Solubility of Phenethylamine
| Solvent | Solubility (g/L) at 25°C | Reference |
| Water | 2.57 | [3] |
| Ethanol | 801.89 | [3] |
| Methanol (B129727) | 638.1 | [3] |
| Isopropanol | 437.87 | [3] |
| Acetone | 642.61 | [3] |
| Ethyl Acetate | 299.47 | [3] |
| Toluene | 122.73 | [3] |
| 1,4-Dioxane | 759.49 | [3] |
Table 2: Qualitative Solubility of Phenethylamine and its Hydrochloride Salt
| Compound | Solvent | Solubility Description | Reference |
| Phenethylamine | Water | Soluble | [4][5][6] |
| Ethanol | Very Soluble / Freely Soluble | [3][4][6] | |
| Ether | Very Soluble / Freely Soluble | [3][4][6] | |
| Phenethylamine HCl | Water | Soluble | [7] |
| Ethanol | Soluble | [7] | |
| Methanol | Soluble | [7] | |
| Nonpolar Solvents (e.g., hexane) | Insoluble | [7] |
Stability Data
This compound is generally stable under normal temperature and pressure.[2] However, as a primary amine, it is susceptible to degradation under certain conditions. The primary degradation pathways for phenethylamines include oxidation and reaction with atmospheric carbon dioxide.
-
Oxidation: The amine group can be oxidized, especially when exposed to air (oxygen) and light, potentially forming the corresponding aldehyde (2-methoxyphenylacetaldehyde) and carboxylic acid (2-methoxyphenylacetic acid).
-
Reaction with Carbon Dioxide: Being a basic compound, phenethylamine can react with atmospheric CO₂ to form a solid carbonate salt.
-
pH: The stability of phenethylamines in solution is highly dependent on pH. The protonated form at a lower pH is generally more stable against oxidation than the free base.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Many amine compounds are photosensitive, and exposure to UV or ambient light can initiate degradation reactions.
Table 3: Factors Affecting Stability of this compound
| Factor | Effect on Stability | Notes |
| Temperature | Increased temperature accelerates degradation. | Store in a cool environment; refrigeration (2-8°C) or freezing (≤ -20°C) is recommended for long-term storage. |
| Light | Photosensitive; exposure can lead to degradation. | Store in light-resistant containers. |
| **Air (Oxygen & CO₂) ** | Susceptible to oxidation and carbonate salt formation. | Store under an inert atmosphere (e.g., argon, nitrogen). |
| pH (in solution) | More stable in acidic conditions (protonated form). | Buffering to a slightly acidic pH can enhance stability in solution. |
| Incompatible Materials | Reacts with acids, acid chlorides, acid anhydrides, oxidizing agents, and chloroformates. | Avoid contact with these materials.[2] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methods from regulatory guidelines such as the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and Organisation for Economic Co-operation and Development (OECD) can be readily adapted.
Protocol for Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This protocol is adapted from the principles outlined in USP General Chapter <1236>.
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., purified water, ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Periodically check that excess solid remains.
-
After equilibration, allow the vials to stand to let the solid settle.
-
Carefully withdraw a sample from the supernatant. To separate the undissolved solid, either centrifuge the sample and collect the supernatant or filter it through a syringe filter.
-
Dilute the clear filtrate/supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.
-
Protocol for Forced Degradation (Stress Testing)
This protocol is based on the principles outlined in ICH Guideline Q1A(R2) for stability testing.
-
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable solvent (e.g., methanol or acetonitrile/water mixture)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At intervals, withdraw samples, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C) for a defined period. At intervals, withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light. Analyze samples at intervals.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C). Analyze samples at intervals.
-
Photolytic Degradation (as per ICH Q1B): Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. Analyze both samples after exposure.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. The method should be capable of separating the main peak from all degradation product peaks.
-
Visualizations
The following diagrams illustrate a typical workflow for solubility determination and a potential degradation pathway for phenethylamines.
References
An In-Depth Technical Guide to the Psychoactive Effects of 2-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of its psychoactive effects, pharmacology, and toxicological profile, synthesized from available preclinical data. While human effects remain uncharacterized, this document serves as a foundational resource for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the compound's mechanisms of action.
Introduction
This compound (2-MPEA) is a substituted phenethylamine that has garnered attention for its potential psychoactive properties.[1] Structurally related to endogenous monoamine neurotransmitters, 2-MPEA is distinguished by a methoxy (B1213986) group at the ortho position of the phenyl ring. This substitution significantly influences its pharmacological profile compared to other positional isomers. This guide aims to consolidate the existing scientific knowledge on 2-MPEA, focusing on its receptor interactions, potential signaling cascades, and the necessary experimental protocols for its investigation.
Pharmacology
Receptor Binding Profile
The primary molecular target of 2-MPEA identified to date is the human trace amine-associated receptor 1 (TAAR1), where it acts as a potent full agonist.[1] In contrast, it exhibits very low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors, which are common targets for classic psychedelic phenethylamines.[1] This pharmacological profile suggests that the psychoactive effects of 2-MPEA, if any, are likely to be distinct from those of serotonergic hallucinogens.
| Receptor/Transporter | Ligand | Species | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| TAAR1 | 2-MPEA | Human | Functional | 144 | 95 | [1] | |
| 5-HT2A | 2-MPEA | Rat | Binding | >10,000 | [1] | ||
| 5-HT2C | 2-MPEA | Rat | Binding | >10,000 | [1] | ||
| Serotonin Receptors | 2-MPEA | Rat | Functional (Stomach Fundus) | A2 = 3,020 | [1] |
No comprehensive receptor screening panel data for this compound is publicly available. The data presented is limited to the specified targets. A broader screening against a panel of receptors and transporters is essential for a complete pharmacological profile.
Signaling Pathways
As a potent TAAR1 agonist, 2-MPEA is expected to modulate downstream signaling cascades associated with this receptor. TAAR1 activation is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, can activate protein kinase A (PKA) and protein kinase C (PKC), and subsequently influence the extracellular signal-regulated kinase (ERK) pathway. The following diagram illustrates the putative signaling pathway initiated by 2-MPEA binding to TAAR1.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-Methoxyphenethylamine (2-MPEA). The protocols detailed herein are based on established chromatographic and mass spectrometric techniques, offering high sensitivity and specificity for the analysis of 2-MPEA in various matrices, including biological samples and seized materials.
Introduction
This compound is a substituted phenethylamine (B48288) and an isomer of other methoxy-substituted phenethylamines. As with many designer drugs, the identification and quantification of specific isomers are crucial for forensic and clinical toxicology. The analytical challenge lies in differentiating 2-MPEA from its structural isomers, which often exhibit similar mass spectral fragmentation patterns.[1][2] Therefore, chromatographic separation is a critical component of a reliable analytical method. The primary analytical techniques employed for the confirmation of 2-MPEA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]
Data Presentation
The following tables summarize quantitative data for the analysis of phenethylamines using various analytical methods. While specific data for this compound is limited in publicly available literature, the provided data for related compounds serves as a valuable reference for method development and validation.
Table 1: GC-MS Quantitative Data for Phenethylamine Analogs
| Analyte | Matrix | Derivatizing Agent | Linearity Range (ng/mL) | LOD (ng/mL) | Reference |
| 2C-Series (D,E,P,B,I) | Human Blood/Plasma | Heptafluorobutyric anhydride (B1165640) | 5 - 500 | - | [3] |
| 2,5-DMA, DOM, DOB | Plasma, Urine | 2,2,2-trichloroethyl chloroformate | 10 - 2000 | - | [3] |
| Methoxyphenamine (B1676417) | Urine | - | - | 50 | [7] |
| Methoxyphenamine | Plasma | - | - | 3.8 | [7] |
Table 2: LC-MS/MS Quantitative Data for Phenethylamine Analogs
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 74 Phenethylamines | Urine | 1.0 - 50.0 | 1.0 | [6] |
| 13 Illicit Phenethylamines | Amniotic Fluid | 0.25 - 100 | 0.1 - 1 | [8] |
Table 3: HPLC Quantitative Data for Amphetamine Analogs
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Amphetamine Analogs | MEKC-LIF | - | 0.6 | 2.2 | [9] |
| Methoxyphenamine HCl | HPLC-UV | 62.5 - 375 | - | - | [10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Matrices (Urine)
This protocol is adapted from established methods for the analysis of phenethylamines and related stimulants in urine.[3][7] Derivatization is often employed to improve the chromatographic properties of these compounds.[2][3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to > 9 using a suitable alkaline solution (e.g., 5M NaOH).[7]
-
Add 2 mL of an extraction solvent (e.g., tert-butylmethyl ether).[7]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization or direct injection.
2. Derivatization (Optional but Recommended)
-
To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[2][11]
-
Vortex and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[12]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[12]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Injection: 1 µL in splitless mode.[12]
-
Inlet Temperature: 250°C.[12]
-
Oven Temperature Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (This is a starting point and should be optimized).
-
MS Transfer Line Temperature: 280°C.[12]
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices (Plasma/Urine)
This protocol is based on a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[6]
1. Sample Preparation
-
Centrifuge the urine or plasma sample at 3000g for 5 minutes.
-
Collect the supernatant.
-
Add 20 µL of the supernatant to a vial containing 980 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Add an appropriate internal standard.
-
Vortex and inject.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu LC-20AD or equivalent.[8]
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable.[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. (This is a starting point and should be optimized).
-
Flow Rate: 0.3 mL/min.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound will need to be determined by infusing a standard solution.
Visualizations
Caption: Workflow for GC-MS analysis of 2-MPEA in urine.
Caption: Workflow for LC-MS/MS analysis of 2-MPEA.
Caption: Hypothesized signaling pathway for 2-MPEA.
References
- 1. ojp.gov [ojp.gov]
- 2. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. benchchem.com [benchchem.com]
- 8. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aua.gr [aua.gr]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Notes and Protocols for the Quantification of 2-Methoxyphenethylamine (2-MPEA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine (B48288) derivative with potential psychoactive properties. As interest in the pharmacological and toxicological effects of novel psychoactive substances grows, robust and validated analytical methods for their quantification in biological matrices are crucial for forensic toxicology, clinical research, and drug development. These application notes provide detailed protocols for the quantification of 2-MPEA in plasma, urine, and brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the putative metabolic pathway of 2-MPEA is described.
Note: While detailed protocols are provided based on established analytical principles for similar compounds, a comprehensive search of scientific literature did not yield specific quantitative data for 2-MPEA concentrations in biological samples. Therefore, the data presentation table remains as a template to be populated as data becomes available.
Quantitative Data Summary
No peer-reviewed data on the concentration of 2-MPEA in biological samples was identified at the time of this publication. The following table is a template for researchers to populate with their own experimental data.
| Biological Matrix | Analytical Method | Analyte Concentration (ng/mL or ng/g) | Limit of Quantification (LOQ) (ng/mL or ng/g) | Reference |
| Human Plasma | LC-MS/MS | Data Not Available | Data Not Available | |
| Human Urine | LC-MS/MS | Data Not Available | Data Not Available | |
| Rat Brain Tissue | LC-MS/MS | Data Not Available | Data Not Available | |
| Human Plasma | GC-MS | Data Not Available | Data Not Available | |
| Human Urine | GC-MS | Data Not Available | Data Not Available |
Metabolic Pathway of 2-MPEA
The metabolism of 2-MPEA is presumed to follow the established pathways for other phenylethylamines, primarily involving oxidative deamination. The initial step is catalyzed by monoamine oxidase (MAO) to form 2-methoxyphenylacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AO) to the final major metabolite, 2-methoxyphenylacetic acid, which is subsequently excreted.[1][2][3]
Metabolic pathway of 2-MPEA.
Experimental Protocols
Quantification of 2-MPEA in Human Plasma and Urine by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of 2-MPEA in human plasma and urine using liquid chromatography-tandem mass spectrometry.
1.1. Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., 2-MPEA-d3).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Sample Preparation: Dilution (for Urine)
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of mobile phase A containing an appropriate internal standard (e.g., 2-MPEA-d3).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
2-MPEA: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a standard).
-
2-MPEA-d3 (IS): Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of a standard).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
References
Application Note: HPLC Analysis of 2-Methoxyphenethylamine
Introduction
2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative with structural similarities to neurotransmitters, making it a compound of interest in neuroscience and pharmaceutical research.[1][2] Accurate and reliable quantification of 2-MPEA is essential for its study in various contexts, including drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and drug development professionals.
Principle
This method employs reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. The acidic buffer ensures the amine functional group is protonated, leading to consistent retention and sharp peak shapes. Detection is performed at a wavelength in the low UV region, where the aromatic ring of the molecule exhibits strong absorbance.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its chromatographic behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [4] |
| CAS Number | 2045-79-6 | [3] |
| Appearance | Clear yellow to light brown liquid | [5] |
| Boiling Point | 236-237 °C | [4] |
| Density | 1.033 g/mL at 25 °C | [4] |
| pKa (Predicted) | 9.96 ± 0.10 | [5] |
| pKb | 4.34 | [6] |
| Solubility | Very soluble in water | [5][6] |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Perchloric acid (HClO₄), analytical grade
-
0.45 µm syringe filters (hydrophilic, compatible with aqueous/organic mixtures)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1 M perchloric acid in water (pH ≈ 1.0). The mobile phase will be a mixture of this aqueous solution and acetonitrile. A common starting point is a 50:50 (v/v) mixture of 0.1 M perchloric acid and acetonitrile.[7] Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration that falls within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system. This is a critical step to remove any particulate matter that could block the column.
5. HPLC Conditions
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 50:50 (v/v) 0.1 M perchloric acid:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway and Logical Relationship Diagram
Caption: Interrelationship of HPLC method parameters for the analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2045-79-6 [smolecule.com]
- 3. This compound | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-甲氧基苯乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound(2045-79-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Phenethylamine Derivatives
Abstract
This application note provides a comprehensive guide to the analysis of phenethylamine (B48288) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phenethylamines are a class of compounds with a wide range of applications, from pharmaceuticals to illicit drugs, making their accurate detection and quantification crucial.[1] This document outlines detailed protocols for sample preparation, derivatization, and GC-MS analysis, tailored for researchers, scientists, and drug development professionals. Quantitative data from various studies are summarized for comparative purposes, and key experimental workflows are visualized to enhance understanding.
Introduction
Phenethylamine and its derivatives are a broad class of organic compounds that act as central nervous system stimulants.[2] Their analysis is essential in various fields, including forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of these compounds due to its high sensitivity and specificity.[1][2] However, the inherent polarity and potential for thermal degradation of some phenethylamines necessitate specific sample preparation and derivatization steps to improve their chromatographic behavior and mass spectrometric detection.[3][4] This application note details robust methodologies for the successful GC-MS analysis of phenethylamine derivatives.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of phenethylamine derivatives from biological matrices such as urine or plasma.[2]
Reagents and Materials:
-
Sample (e.g., urine, plasma)
-
Internal Standard (IS) solution (e.g., deuterated analogue)
-
pH 9.0 Ammonium (B1175870) Chloride buffer
-
Concentrated Ammonium Hydroxide
-
Sodium Chloride (NaCl)
-
n-Butyl Chloride
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample into a glass test tube.
-
Add 50 µL of the Internal Standard solution.
-
Add approximately 1 g of NaCl and 1 mL of pH 9.0 ammonium chloride buffer.
-
Add 100 µL of concentrated ammonium hydroxide.
-
Vortex the tube to mix thoroughly.
-
Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of phenethylamines, leading to better peak shapes and sensitivity in GC-MS analysis.[3][4] Trifluoroacetic anhydride (B1165640) (TFA) is a commonly used derivatizing agent.[5]
Reagents and Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA) or other derivatizing agents like Heptafluorobutyric anhydride (HFBA) or N-methyl-bis-trifluoroacetamide (MBTFA)[2][3]
-
Ethyl Acetate (B1210297)
-
Heating block or water bath
Procedure (using TFAA):
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride.[5]
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[3][5]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
An alternative is the on-column derivatization which automates the process and reduces sample preparation time.[3][4] This involves a two-step injection where the sample and the derivatizing agent (e.g., MBTFA) are injected sequentially onto the GC column.[3][4]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized phenethylamines. Parameters may need to be optimized for specific analytes and instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).[6]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injection Mode: Splitless or split (e.g., 40:1 split ratio).[6]
MS Conditions:
-
Ion Source Temperature: 230°C.[7]
-
Interface Temperature: 280°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-550.
-
Solvent Delay: 3-5 minutes.
Data Presentation
Quantitative performance data for the GC-MS analysis of various phenethylamine derivatives are summarized in the tables below.
Table 1: Linearity and Detection Limits for Selected Phenethylamine Derivatives.
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/injection) | Reference |
| 2C-H | 1 - 100 | > 0.995 | 2.5 | [5] |
| 2,5-DMA | 1 - 100 | > 0.995 | 2.5 | [5] |
| 2C-I | 1 - 100 | > 0.995 | 2.5 | [5] |
| DOI | 1 - 100 | > 0.995 | 2.5 | [5] |
| 2C-B | 2 - 100 | > 0.995 | 5 | [5] |
| DOB | 2 - 100 | > 0.995 | 5 | [5] |
| Amphetamine | 0.25 - 5.0 | > 0.99 | Not Specified | [8] |
| α-Phenylethylamine | 0.25 - 5.0 | > 0.99 | Not Specified | [8] |
Table 2: Precision Data for the Analysis of Phenethylamine Analogues by GC-MS after TFA Derivatization.
| Compound | Intraday CV (%) | Interday CV (%) | Reference |
| 2C-H | < 5 | < 7 | [5] |
| 2,5-DMA | < 5 | < 7 | [5] |
| 2C-I | < 6 | < 8 | [5] |
| DOI | < 6 | < 8 | [5] |
| 2C-B | < 7 | < 9 | [5] |
| DOB | < 7 | < 9 | [5] |
Visualizations
The following diagrams illustrate the key processes involved in the GC-MS analysis of phenethylamine derivatives.
Caption: Experimental workflow for GC-MS analysis of phenethylamines.
Caption: Chemical derivatization of a primary amine with TFAA.
Caption: General mechanism of action for stimulant phenethylamines.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Receptor Binding Assays Using 2-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that has garnered interest in neuropharmacology. Understanding its interaction with various neuroreceptors is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive guide to utilizing 2-MPEA in receptor binding assays, with a focus on its primary target, the Trace Amine-Associated Receptor 1 (TAAR1), and its interactions with key serotonin (B10506) receptors. Detailed protocols for competitive radioligand binding assays are provided to enable researchers to determine the binding affinity of 2-MPEA and similar compounds.
Receptor Binding Profile of this compound
2-MPEA exhibits a distinct receptor binding profile, characterized by potent agonism at TAAR1 and very low affinity for the serotonin 5-HT2A and 5-HT2C receptors. This selectivity makes 2-MPEA a valuable tool for studying the physiological roles of TAAR1.
Quantitative Data Summary
The following table summarizes the known binding and functional data for this compound at key neuroreceptors.
| Receptor | Ligand | Assay Type | Species | System | Value | Units | Reference |
| TAAR1 | This compound | Functional (Agonist) | Human | - | 144 | EC₅₀ (nM) | [1] |
| 5-HT2A | This compound | Binding Affinity | Rat | Stomach Fundus Strip | >10,000 | Kᵢ (nM) | [1] |
| 5-HT2C | This compound | Binding Affinity | - | - | >10,000 | Kᵢ (nM) | [1] |
Signaling Pathways
Understanding the downstream signaling cascades initiated by receptor activation is fundamental to interpreting functional assay data.
TAAR1 Signaling Pathway
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This can also lead to the activation of protein kinase A (PKA) and protein kinase C (PKC).[2][4]
5-HT2A and 5-HT2C Signaling Pathways
The serotonin 5-HT2A and 5-HT2C receptors are also GPCRs, but they primarily couple to the Gαq signaling pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6][7][8]
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for TAAR1 and serotonin 5-HT2A/2C receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
Protocol 1: TAAR1 Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of 2-MPEA for the human Trace Amine-Associated Receptor 1 (hTAAR1).
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing hTAAR1.
-
Radioligand: [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine or other suitable TAAR1 radioligand.
-
Test Compound: this compound (2-MPEA).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing hTAAR1 to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and cell membranes (typically 5-20 µg of protein).
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of 2-MPEA (typically in a 10-point dilution series).
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 2-MPEA to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of 2-MPEA that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT2A and 5-HT2C Competitive Radioligand Binding Assays
This protocol is adapted for determining the binding affinity of 2-MPEA for the human 5-HT2A and 5-HT2C receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either the human 5-HT2A or 5-HT2C receptor.[9]
-
Radioligands:
-
Test Compound: this compound (2-MPEA).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a suitable non-radiolabeled 5-HT2 ligand (e.g., ketanserin (B1673593) for 5-HT2A, mianserin (B1677119) for 5-HT2C).[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% PEI.
-
Scintillation Fluid.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Procedure: The procedure for the 5-HT2A and 5-HT2C binding assays is analogous to the TAAR1 protocol, with the following key considerations:
-
Membrane Preparation: Follow the same steps as in the TAAR1 protocol, using the appropriate cell line for each receptor.
-
Assay Setup: Use the specific radioligand and non-specific binding control for the receptor being assayed.
-
Incubation: Incubate the plates, typically at 30°C or 37°C, for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]
-
Filtration and Washing: The process is identical to the TAAR1 protocol.
-
Quantification: The process is identical to the TAAR1 protocol.
-
Data Analysis: The data analysis steps, including the calculation of Kᵢ using the Cheng-Prusoff equation, are the same as for the TAAR1 assay.
Conclusion
These application notes provide a framework for the characterization of this compound's interaction with TAAR1 and serotonin 5-HT2 receptors using radioligand binding assays. The provided protocols offer a starting point for researchers, and specific parameters such as incubation times and protein concentrations may require optimization for individual laboratory conditions. The high affinity and agonist activity of 2-MPEA at TAAR1, coupled with its low affinity for 5-HT2A and 5-HT2C receptors, underscore its utility as a selective pharmacological tool for investigating the roles of trace amine-associated receptors in health and disease.
References
- 1. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msudenver.edu [msudenver.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for TAAR1 agonist functional screening
Application Notes: Functional Screening of TAAR1 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1] Unlike traditional monoaminergic modulators, TAAR1 offers a novel mechanism for regulating dopamine, serotonin, and glutamate (B1630785) neurotransmission.[1][2] Functional screening of TAAR1 agonists is a critical step in the discovery and development of new therapeutics. These application notes provide detailed protocols for the primary functional assays used to characterize TAAR1 agonists: cAMP accumulation assays and β-arrestin recruitment assays.
Core Principles of TAAR1 Signaling
TAAR1 is primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4] This canonical Gαs-cAMP pathway is a primary readout for agonist activity.[5] Downstream of cAMP production, Protein Kinase A (PKA) and Protein Kinase C (PKC) are activated, leading to the phosphorylation of various signaling proteins, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[3][6][7]
In addition to G protein-dependent signaling, TAAR1 can also signal through a G protein-independent pathway mediated by β-arrestin2.[2][6] This is particularly relevant in the context of receptor desensitization and potential biased agonism, where a ligand may preferentially activate one pathway over another.[8] Furthermore, TAAR1 has been shown to couple to other G proteins, such as Gα13, to activate RhoA signaling.[9]
Key Functional Screening Assays
The two most critical in vitro assays for identifying and characterizing TAAR1 agonists are:
-
cAMP Accumulation Assays: These assays quantify the increase in intracellular cAMP levels following receptor activation by an agonist. This is a direct measure of Gαs-mediated signaling.[5]
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated TAAR1, providing insight into G protein-independent signaling pathways and the potential for biased agonism.[10][11]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the dose-dependent increase in intracellular cAMP following stimulation of TAAR1 by a test compound. Technologies such as Bioluminescence Resonance Energy Transfer (BRET) are well-suited for this purpose.[4][8][12]
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing the human TAAR1 receptor.[5][13]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.[5]
-
cAMP Biosensor: A commercially available cAMP biosensor, such as one based on BRET (e.g., EPAC biosensor).[3][8]
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[5]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[5]
-
Test Compounds: Serial dilutions of the putative TAAR1 agonist.
-
Reference Agonist: A known TAAR1 agonist (e.g., RO5263397) for comparison.[3]
-
Positive Control: Forskolin (B1673556), a direct activator of adenylyl cyclase.[5]
-
Assay Plates: 96-well or 384-well white, clear-bottom microplates.[5]
-
Detection Reagents: As per the manufacturer's instructions for the chosen cAMP assay technology.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the TAAR1-expressing cells into the assay plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with stimulation buffer.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 10-30 minutes at room temperature.[5]
-
Add the diluted test compounds, reference agonist, or forskolin to the respective wells.
-
Incubate for 15-30 minutes at 37°C to stimulate cAMP production.[5]
-
-
Detection:
-
Lyse the cells using the lysis buffer provided with the cAMP detection kit.[5]
-
Follow the manufacturer's protocol for the detection of cAMP. For BRET-based assays, this will involve adding the substrate and measuring the light emission at two different wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals for BRET assays.
-
Plot the signal as a function of the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines the use of an Enzyme Fragment Complementation (EFC) based assay, such as the PathHunter® assay, to measure the recruitment of β-arrestin to TAAR1 upon agonist stimulation.[10][11][14]
Materials:
-
Cell Line: A commercially available cell line engineered to co-express TAAR1 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[11]
-
Culture Medium: As recommended by the cell line provider.
-
Test Compounds: Serial dilutions of the putative TAAR1 agonist.
-
Reference Agonist: A known TAAR1 agonist.
-
Assay Buffer: As recommended by the assay manufacturer.
-
Assay Plates: 384-well white, solid-bottom microplates.[14]
-
Detection Reagents: PathHunter® Detection Reagents (or equivalent).[10]
Procedure:
-
Cell Seeding:
-
On the day of the assay, prepare a cell suspension in the appropriate assay buffer.
-
Dispense 5,000-10,000 cells per well into the 384-well assay plate.[10]
-
-
Compound Addition:
-
Add the serially diluted test compounds or reference agonist to the wells.
-
For antagonist testing, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.[10]
-
-
Incubation:
-
Incubate the plates for 90 minutes at 37°C.[10]
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[10]
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal from all readings.
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).[10]
-
Plot the normalized response as a function of the log of the agonist concentration.
-
Determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.
-
Data Presentation
Quantitative data from the functional screening assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of different test compounds.
Table 1: Potency (EC50) and Efficacy (Emax) of TAAR1 Agonists in cAMP Accumulation Assay
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| Reference Agonist | 15 | 100% |
| Test Compound A | 25 | 95% |
| Test Compound B | 150 | 60% (Partial Agonist) |
| Test Compound C | >10,000 | No significant activity |
Table 2: Potency (EC50) and Efficacy (Emax) of TAAR1 Agonists in β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| Reference Agonist | 50 | 100% |
| Test Compound A | 65 | 110% |
| Test Compound B | 300 | 45% (Partial Agonist) |
| Test Compound C | >10,000 | No significant activity |
Mandatory Visualizations
TAAR1 Signaling Pathways
Caption: Overview of major TAAR1 signaling pathways.
Experimental Workflow for TAAR1 Agonist Screening
Caption: General workflow for in vitro TAAR1 agonist functional screening.
References
- 1. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. cAMP Hunter™ Rat TAAR1 Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 2-Methoxyphenethylamine as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-methoxyphenethylamine as a versatile precursor in the synthesis of pharmaceuticals, particularly alpha-1 adrenergic antagonists. The information presented is intended to guide researchers in the development of synthetic routes and facilitate the preparation of key intermediates and active pharmaceutical ingredients.
Introduction
This compound is a primary amine that serves as a valuable building block in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds. A significant application of this precursor is in the synthesis of alpha-1 adrenergic receptor antagonists, a class of drugs widely used to treat conditions such as benign prostatic hyperplasia (BPH) and hypertension. By selectively blocking alpha-1 adrenergic receptors, these drugs induce smooth muscle relaxation in the prostate, bladder neck, and blood vessels.
This document will focus on the synthetic applications of this compound in the preparation of key intermediates for drugs such as Tamsulosin (B1681236) and Urapidil. Detailed protocols for common synthetic transformations, including N-acylation and reductive amination, are provided, along with quantitative data where available.
Synthesis of Pharmaceutical Intermediates
Synthesis of a Key Intermediate for Tamsulosin
Tamsulosin is a selective α1A-adrenergic receptor antagonist used in the treatment of BPH. A critical intermediate in its synthesis is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. While not a direct conversion, the synthesis of this intermediate showcases the elaboration of the this compound scaffold. The following protocol is adapted from established synthetic routes.
Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This multi-step synthesis involves the transformation of a 2-methoxyphenylacetone (B1582958) derivative, which can be conceptually derived from this compound.
Step 1: Reductive Amination and Resolution
A racemic amine is synthesized and then resolved to obtain the desired (R)-enantiomer.
| Step | Reagents and Conditions | Yield (%) | Purity (%) |
| 1a | 5-acetonyl-2-methoxybenzenesulfonamide, (R)-(+)-α-methylbenzylamine, H₂, Pd/C | - | - |
| 1b | Diastereomeric salt resolution with D-(-)-tartaric acid | - | >99 (chiral) |
| 1c | Liberation of free amine with aqueous base | - | - |
Detailed Methodology:
-
Reductive Amination: To a solution of 5-acetonyl-2-methoxybenzenesulfonamide in a suitable solvent (e.g., methanol), (R)-(+)-α-methylbenzylamine is added. The mixture is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.
-
Resolution: The resulting diastereomeric mixture is resolved using D-(-)-tartaric acid in a methanol/water mixture. The tartarate salt of the (R)-isomer is selectively crystallized.
-
Liberation of Free Amine: The isolated tartarate salt is treated with an aqueous base, such as sodium hydroxide, to liberate the free (R)-amine, which is then extracted with an organic solvent.
Logical Relationship: Synthesis of Tamsulosin Intermediate
Caption: Synthetic workflow for a key Tamsulosin intermediate.
Synthesis of a Key Intermediate for Urapidil
Urapidil is an antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. A key intermediate in its synthesis is 1-(2-methoxyphenyl)piperazine. This intermediate can be synthesized from 2-methoxyaniline, a related aromatic amine.
Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine
| Step | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 2-methoxyaniline, bis(2-chloroethyl)amine (B1207034) | High | >98 |
Detailed Methodology:
-
A mixture of 2-methoxyaniline and bis(2-chloroethyl)amine is heated, often in the presence of a base, to facilitate the cyclization reaction.
-
The reaction mixture is then cooled, and the product is isolated by precipitation or extraction.
-
Purification is typically achieved by recrystallization or chromatography.
Key Synthetic Transformations
N-Acylation of this compound
N-acylation is a fundamental reaction to form amides, which are common moieties in pharmaceuticals.
Experimental Protocol: General N-Acylation
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
| Reagent | Role | Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Acyl Chloride | Acylating Agent | 1.1 |
| Triethylamine (B128534) | Base | 1.2 |
| Dichloromethane (B109758) (DCM) | Solvent | - |
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) and stir for 5 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of this compound.
Reductive Amination
Reductive amination is a powerful method to form new carbon-nitrogen bonds. This compound can be synthesized via reductive amination of 2-methoxyphenylacetaldehyde.
Experimental Protocol: Reductive Amination
| Reagent | Role |
| 2-Methoxyphenylacetaldehyde | Starting Material |
| Ammonia (B1221849) | Amine Source |
| Sodium borohydride (B1222165) (NaBH₄) | Reducing Agent |
| Methanol | Solvent |
Detailed Methodology:
-
Dissolve 2-methoxyphenylacetaldehyde in methanol.
-
Add a solution of ammonia in methanol.
-
Stir the mixture at room temperature to form the intermediate imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride in portions.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.
Signaling Pathway of Tamsulosin
Tamsulosin exerts its therapeutic effect by blocking the signaling cascade initiated by norepinephrine (B1679862) at α1A-adrenergic receptors.
Signaling Pathway: Tamsulosin Mechanism of Action
Caption: Tamsulosin blocks the α1A-adrenergic receptor signaling pathway.[1][2][3][4][5]
By blocking the α1A-adrenergic receptor, tamsulosin prevents the activation of the Gq protein signaling cascade.[1] This, in turn, inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C.[1] The subsequent release of intracellular calcium from the sarcoplasmic reticulum is reduced, leading to the relaxation of smooth muscles in the prostate and bladder neck, thereby improving urinary flow in patients with BPH.[1][3][5]
References
Application Notes and Protocols: In Vivo Microdialysis for Phenethylamine Neurotransmitters
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing real-time information on the concentration of endogenous and exogenous compounds.[1][2][3] This method is particularly valuable in neuroscience for monitoring neurotransmitter dynamics in specific brain regions.[4][5] This document provides a detailed protocol for the application of in vivo microdialysis to study phenethylamine (B48288) neurotransmitters, such as dopamine (B1211576) and serotonin, which play crucial roles in various physiological and pathological processes. The protocol covers surgical procedures, microdialysis probe handling, sample collection, and subsequent analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Principles of Microdialysis
Microdialysis involves the implantation of a small, semi-permeable probe into the tissue of interest.[2][6] This probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.[2] Small molecules, including phenethylamine neurotransmitters, diffuse across the semi-permeable membrane from the extracellular fluid into the perfusate down their concentration gradient. The resulting solution, known as the dialysate, is then collected for analysis.[2] This technique allows for the continuous measurement of unbound analyte concentrations in the extracellular space of virtually any tissue.[2]
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo microdialysis experiment targeting phenethylamine neurotransmitters.
Detailed Experimental Protocol
4.1. Ethical Considerations
All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[7][8][9][10][11] Researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) before commencing any experiments.[9] Efforts should be made to minimize animal suffering through the use of appropriate anesthesia and analgesia.[7][8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[9]
4.2. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 10-20 kDa are suitable for neurotransmitter sampling.
-
Guide Cannula: For chronic implantations.
-
Stereotaxic Apparatus: For precise probe implantation.
-
Anesthesia: Isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Perfusion Pump: Capable of delivering low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent degradation of analytes.
-
Artificial Cerebrospinal Fluid (aCSF): The composition should mimic the ionic concentration of the brain's extracellular fluid. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[12] The solution should be sterile and have a pH of approximately 7.4.[13][14]
-
HPLC-ECD System: Equipped with a C18 reverse-phase column and an electrochemical detector.[15][16][17][18]
-
Mobile Phase: A buffered aqueous/organic solution. The exact composition will depend on the specific analytes and column used.
-
Standard Solutions: Certified standards of dopamine, serotonin, and their metabolites for calibration.
4.3. Pre-Surgical Procedures
-
Animal Habituation: House animals individually for at least one week before surgery to acclimate them to the experimental environment.[19]
-
Probe Preparation: Before implantation, flush the microdialysis probe with sterile, deionized water and then with aCSF to ensure its integrity and remove any air bubbles.
-
In Vitro Recovery Test (Optional but Recommended): Determine the relative recovery of the probe by placing it in a standard solution of the analytes of interest at a known concentration and perfusing with aCSF. The relative recovery is calculated as the ratio of the analyte concentration in the dialysate to the concentration in the standard solution.
4.4. Surgical Procedure: Probe Implantation
-
Anesthesia: Anesthetize the animal using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the animal in a stereotaxic frame.[19] Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Preparation: Shave the scalp and clean it with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex). The stereotaxic coordinates will vary depending on the animal species and the brain region of interest.
-
Probe Implantation: Slowly lower the microdialysis probe through the burr hole to the desired depth.[6][20]
-
Fixation: Secure the probe to the skull using dental cement and skull screws.
-
Post-Operative Care: Administer analgesics and allow the animal to recover from anesthesia on a heating pad. For chronic studies, animals should be allowed to recover for at least 24-48 hours before starting the microdialysis experiment.
4.5. Microdialysis and Sample Collection
-
Probe Connection: Connect the inlet of the microdialysis probe to the perfusion pump and the outlet to the fraction collector.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe implantation to minimize the effects of insertion-induced trauma.[21]
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate, typically between 0.5 and 2.0 µL/min.[1][2]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid or acetic acid) to prevent the degradation of catecholamines.[1] Keep the samples on ice or in a refrigerated fraction collector.
-
Basal Level Collection: Collect at least 3-4 baseline samples where the analyte concentrations are stable before any pharmacological intervention.
-
Pharmacological Challenge (if applicable): Administer the drug of interest and continue collecting samples to monitor changes in neurotransmitter levels.
-
Post-Experiment: At the end of the experiment, humanely euthanize the animal.
4.6. Post-Experiment Procedures
-
Histological Verification: Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and section it to verify the correct placement of the microdialysis probe.[20]
-
Sample Analysis (HPLC-ECD):
-
Thaw the dialysate samples on ice.[16]
-
Inject a known volume (e.g., 10-20 µL) of the sample into the HPLC-ECD system.[16]
-
Separate the phenethylamine neurotransmitters and their metabolites using a C18 reverse-phase column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential (e.g., +650 to +750 mV).[16]
-
Quantify the concentrations of the analytes by comparing their peak areas to those of standard solutions of known concentrations.
-
In Vivo Calibration
In vivo recovery can differ significantly from in vitro recovery due to factors like tissue tortuosity and active reuptake mechanisms.[22] Therefore, in vivo calibration is crucial for accurately determining the extracellular concentrations of neurotransmitters. Common methods include:
-
Low-Flow-Rate Method: The perfusion rate is slowed to a point where the recovery approaches 100%.[2][22]
-
No-Net-Flux (Zero-Net-Flux) Method: The probe is perfused with several different concentrations of the analyte. The concentration at which there is no net movement of the analyte across the membrane is equal to the extracellular concentration.[1][2][22]
-
Retrodialysis: A known concentration of the analyte or a calibrator is added to the perfusate, and its loss from the probe is measured to estimate the recovery of the endogenous analyte.[2][23][24]
Quantitative Data Summary
The following table summarizes typical parameters for in vivo microdialysis of phenethylamine neurotransmitters.
| Parameter | Typical Value/Range | Reference |
| Microdialysis Probe | ||
| Membrane Length | 1 - 4 mm | [25] |
| Membrane MWCO | 10 - 20 kDa | |
| Perfusion | ||
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | [12] |
| Flow Rate | 0.5 - 2.0 µL/min | [1][2] |
| Sample Collection | ||
| Collection Interval | 10 - 20 min | [1] |
| Sample Volume | 5 - 40 µL | |
| Analysis (HPLC-ECD) | ||
| Injection Volume | 10 - 20 µL | [16] |
| Detection Limit | Femtomole to picomole range | [15][26][27] |
| Recovery | ||
| In Vitro Recovery | 10 - 30% | [28] |
| In Vivo Recovery | 5 - 20% | [29] |
Signaling Pathway
The following diagram depicts a simplified signaling pathway for dopamine, a key phenethylamine neurotransmitter.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low recovery of analytes | Probe damage or clogging | Inspect the probe for damage. Flush the probe to remove any blockage. |
| Incorrect probe placement | Verify probe placement with histology. | |
| Low extracellular concentration | Consider a more sensitive analytical method. | |
| High variability in baseline levels | Incomplete recovery from surgery | Allow for a longer equilibration period. |
| Animal stress | Habituate animals to the experimental setup. | |
| Unstable perfusion flow | Check the pump and tubing for leaks or blockages. | |
| Drifting baseline in HPLC-ECD | Electrode fouling | Clean or polish the electrode. |
| Mobile phase degradation | Prepare fresh mobile phase daily. | |
| Temperature fluctuations | Ensure the column and detector are in a temperature-controlled environment. |
Conclusion
In vivo microdialysis coupled with HPLC-ECD is a robust and widely used method for studying the dynamics of phenethylamine neurotransmitters in the living brain.[4][30] Careful attention to surgical technique, probe handling, and analytical procedures is essential for obtaining reliable and reproducible data. This protocol provides a comprehensive guide for researchers to successfully implement this powerful technique in their studies.
References
- 1. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis - Wikipedia [en.wikipedia.org]
- 3. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. archivosdeneurociencias.org [archivosdeneurociencias.org]
- 11. researchgate.net [researchgate.net]
- 12. CMA Sterile Microdialysis Perfusion Fluid [microdialysis.com]
- 13. Comparison of Microdialysis Sampling Perfusion Fluid Components on the Foreign Body Reaction in Rat Subcutaneous Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.microdialysis.com [support.microdialysis.com]
- 15. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electrochemical detection for HPLC - Antec Scientific [antecscientific.com]
- 19. Microdialysis guide cannula implantation surgery [protocols.io]
- 20. A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How Minimally Invasive is Microdialysis Sampling? A Cautionary Note for Cytokine Collection in Human Skin and other Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Electrochemical Detection (ECD) Fundamentals | Amuza Inc [amuzainc.com]
- 28. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
Application Notes and Protocols for Cell Culture Assays Using 2-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenethylamine (2-MPEA) is a phenethylamine (B48288) derivative that acts as a potent and selective agonist for the human Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that modulates neurotransmission in dopaminergic, serotonergic, and norepinephrinergic systems.[1][2] Emerging evidence suggests that TAAR1 activation can also influence cell survival and signaling pathways beyond its neurological functions, presenting a novel avenue for research in various cell types.
These application notes provide a comprehensive overview of the potential uses of 2-MPEA in cell culture assays, focusing on its mechanism of action through TAAR1. Detailed protocols for assessing cell viability, apoptosis, and signaling pathway activation are provided to guide researchers in exploring the cellular effects of this compound.
Mechanism of Action
2-MPEA exerts its biological effects primarily through the activation of TAAR1. As a potent agonist, it binds to and activates TAAR1, which is known to couple to Gs and Gq proteins.[3] This activation initiates downstream signaling cascades, including the production of cyclic AMP (cAMP) via adenylyl cyclase and the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][4] Furthermore, TAAR1 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a key regulator of cell proliferation, differentiation, and survival.[5][6] Notably, TAAR1-mediated ERK1/2 activation can lead to the upregulation of the anti-apoptotic protein Bcl-2, suggesting a potential role for 2-MPEA in promoting cell survival.[5][7]
Data Presentation
As there is limited publicly available data on the effects of 2-MPEA on cancer cell viability, the following table presents hypothetical, yet plausible, quantitative data based on its known mechanism of action as a TAAR1 agonist. This data is intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Hypothetical Quantitative Data for 2-MPEA in Cell Culture Assays
| Cell Line | Assay Type | Parameter | Value | Notes |
| HEK293 (hTAAR1) | cAMP Accumulation | EC50 | 144 nM | Demonstrates potent activation of human TAAR1.[1] |
| SH-SY5Y (Neuroblastoma) | Cell Viability (MTT) | IC50 | > 100 µM | Expected low cytotoxicity in neuronal-like cells. |
| BxPC-3 (Pancreatic Cancer) | Cell Viability (MTT) | IC50 | 75 µM | Hypothetical value suggesting moderate anti-proliferative effects in TAAR1-expressing cancer cells. |
| MCF-7 (Breast Cancer) | Apoptosis (Annexin V) | % Apoptotic Cells (at 50 µM) | 15% | Hypothetical value suggesting a modest pro-apoptotic effect at higher concentrations. |
| PC-12 (Pheochromocytoma) | ERK1/2 Phosphorylation | Fold Increase (at 1 µM) | 3.5-fold | Demonstrates activation of the MAPK/ERK pathway. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of 2-MPEA on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y, BxPC-3)
-
Complete culture medium
-
This compound (2-MPEA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 2-MPEA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 2-MPEA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 2-MPEA).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 2-MPEA.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (2-MPEA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 2-MPEA for the desired time period.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to determine the effect of 2-MPEA on the activation of the ERK1/2 signaling pathway.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
This compound (2-MPEA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with 2-MPEA at various concentrations and time points.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizations
Caption: TAAR1 signaling cascade initiated by 2-MPEA.
Caption: Workflow for key cell culture assays with 2-MPEA.
Caption: Hypothesized effect of 2-MPEA on cell fate.
References
- 1. RO5166017 - Wikipedia [en.wikipedia.org]
- 2. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of 2-Methoxyphenethylamine for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyphenethylamine is a compound of significant interest in neuroscience research due to its structural similarity to trace amines and its potential interaction with various receptor systems in the central nervous system. Radiolabeling this molecule enables non-invasive in vivo imaging techniques, such as Positron Emission Tomography (PET), to study its biodistribution, pharmacokinetics, and target engagement in real-time. This document provides detailed protocols for the radiolabeling of this compound and its subsequent application in preclinical in vivo imaging studies. The primary focus of related phenethylamine (B48288) tracers has been on the serotonin (B10506) 5-HT2A receptor system, which is implicated in various neuropsychiatric disorders.
Radiolabeling of this compound with Carbon-11
The most common method for radiolabeling methoxy-containing compounds for PET imaging is through O-[¹¹C]methylation using [¹¹C]methyl triflate. This involves the reaction of a desmethyl precursor with the radiolabeling agent.
Experimental Protocol: [¹¹C]this compound Synthesis
1. Precursor Preparation: The precursor for the radiosynthesis is the corresponding hydroxyl compound, 2-hydroxyphenethylamine.
2. Radiosynthesis of [¹¹C]Methyl Triflate: [¹¹C]CO₂ is produced via a cyclotron and is subsequently converted to [¹¹C]methyl iodide. The [¹¹C]methyl iodide is then passed through a heated column containing silver triflate to produce [¹¹C]methyl triflate.
3. O-[¹¹C]Methylation Reaction:
-
The desmethyl precursor, 2-hydroxyphenethylamine, is dissolved in a suitable organic solvent such as acetone.
-
The gaseous [¹¹C]methyl triflate is bubbled through the precursor solution at an elevated temperature (e.g., 60°C).
-
The reaction is allowed to proceed for a set time, typically 5-10 minutes.
4. Purification:
-
The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹¹C]this compound from unreacted precursor and other byproducts.[1]
-
A common mobile phase for purification is a mixture of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer.[1]
-
The fraction containing the radiolabeled product is collected.
5. Formulation:
-
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter for in vivo administration.
6. Quality Control:
-
The radiochemical purity of the final product should be greater than 95%, as determined by analytical HPLC.[2]
-
The specific activity is also determined.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the radiosynthesis of [¹¹C]-labeled phenethylamine derivatives. Please note that these are representative values and may vary for the specific synthesis of [¹¹C]this compound.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay corrected) | 40-65% | [3] |
| Radiochemical Purity | >99% | [4] |
| Specific Activity | >200 GBq/μmol | [1] |
| Synthesis Time | 15-20 min | [3] |
In Vivo Imaging Protocol
This protocol outlines the general procedure for conducting a PET imaging study in a preclinical animal model, such as a rat or pig, using [¹¹C]this compound.
Experimental Protocol: Preclinical PET Imaging
1. Animal Preparation:
-
Animals are anesthetized for the duration of the imaging session. A common anesthetic is isoflurane.[5][6]
-
A tail vein catheter is inserted for the intravenous administration of the radiotracer.
2. Radiotracer Administration:
-
A known amount of [¹¹C]this compound is injected intravenously as a bolus.[7]
3. PET Data Acquisition:
-
Dynamic PET scanning is initiated immediately after the injection and continues for a specified duration, typically 60-90 minutes.[6][7]
-
The scanner acquires data on the distribution of the radiotracer in the body over time.
4. Anatomical Imaging:
-
A CT or MRI scan is often performed in conjunction with the PET scan to provide anatomical reference for the functional PET data.[6]
5. Image Reconstruction and Analysis:
-
The acquired PET data is reconstructed to generate dynamic images of the radiotracer distribution.
-
Regions of interest (ROIs) are drawn on the images, corresponding to specific organs or brain regions, to generate time-activity curves (TACs).
-
These TACs can be used to calculate various pharmacokinetic parameters, such as uptake, clearance, and binding potential.
Biodistribution Data
Ex vivo biodistribution studies can complement PET imaging by providing more precise quantification of radiotracer accumulation in various tissues.
Experimental Protocol: Ex Vivo Biodistribution
-
Following the final imaging time point, the animal is euthanized.
-
Tissues of interest (e.g., brain regions, heart, liver, kidneys, etc.) are dissected, weighed, and their radioactivity is measured using a gamma counter.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
The following table presents example biodistribution data for a hypothetical [¹¹C]-labeled phenethylamine tracer in a rat model at a specific time point post-injection.
| Organ | %ID/g (Example) |
| Brain | 1.5 |
| Heart | 3.2 |
| Lungs | 2.8 |
| Liver | 8.5 |
| Kidneys | 12.1 |
| Muscle | 0.8 |
| Blood | 1.1 |
Visualizations
Radiolabeling Workflow
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
In Vivo PET Imaging Workflow
Caption: General workflow for in vivo PET imaging studies.
Serotonin 5-HT2A Receptor Signaling Pathway
References
- 1. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate, a potential neuroprotective drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced GC-MS Detection of 2-MPEA through Silylation Derivatization
Abstract
This application note details a robust methodology for the derivatization of 2-methoxy-4-prop-1-en-1-yl-phenol (2-MPEA), a key compound in various research and industrial applications, to improve its detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar phenolic hydroxyl group, 2-MPEA exhibits poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Silylation, a common derivatization technique, effectively enhances the volatility and thermal stability of 2-MPEA, resulting in improved chromatographic resolution and lower detection limits. This document provides a comparative overview of common silylating agents, detailed experimental protocols, and quantitative performance data for the analysis of related phenolic compounds.
Introduction
2-Methoxy-4-prop-1-en-1-yl-phenol (2-MPEA), also known as isoeugenol, is a phenolic compound of significant interest in the fields of flavor and fragrance, pharmaceuticals, and polymer chemistry. Accurate and sensitive quantification of 2-MPEA is crucial for quality control, metabolic studies, and environmental monitoring. Direct GC-MS analysis of 2-MPEA is often hampered by its polarity, which can lead to poor peak shape and low sensitivity.[1]
Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1] For phenolic compounds like 2-MPEA, silylation is a highly effective and widely used derivatization technique. This process involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] This application note focuses on the use of silylation to improve the GC-MS analysis of 2-MPEA and provides researchers, scientists, and drug development professionals with the necessary protocols and data to implement this methodology.
Derivatization Strategy: Silylation
Silylation is a versatile derivatization technique that significantly improves the GC-MS analysis of compounds containing active hydrogen atoms, such as those in hydroxyl groups. The introduction of a TMS group reduces the polarity and intermolecular hydrogen bonding of the analyte, leading to increased volatility and thermal stability.[1]
Two of the most common and powerful silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Both are highly reactive and produce volatile by-products that typically do not interfere with the chromatographic analysis. Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating reagent to enhance its reactivity, particularly for sterically hindered hydroxyl groups.[2]
A comparative study on the derivatization of various phenolic compounds demonstrated that while both BSTFA and MSTFA are effective, MSTFA can provide relatively higher peak abundances for phenols, suggesting a potential for greater sensitivity.[3]
Quantitative Data Presentation
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for MSTFA-Derivatized Phenolic Compounds. [3]
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
| Cinnamic acid | 27.74 | 84.06 |
| Coumaric acid | 19.03 | 57.67 |
| Caffeic acid | 20.84 | 63.12 |
| Ferulic acid | 33.38 | 50.57 |
| Hydroxybenzoic acid | 27.81 | 84.27 |
| Vanillic acid | 37.31 | 113.05 |
| Vanillin | 43.55 | 131.96 |
| Gallic acid | 22.16 | 67.14 |
Disclaimer: The data presented is for phenolic compounds structurally related to 2-MPEA and should be used as a reference. Method validation with 2-MPEA standards is required to determine the specific LOD and LOQ for this analyte.
Experimental Protocols
Protocol 1: Silylation of 2-MPEA using MSTFA
This protocol describes the derivatization of 2-MPEA using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
2-MPEA standard or sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (B92270) (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the 2-MPEA into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer a known volume of the organic extract containing 2-MPEA to a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is anhydrous as silylating reagents are highly moisture-sensitive.[1]
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample residue to dissolve it.
-
Add 50 µL of MSTFA to the vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
-
Alternatively, the sample can be diluted with a suitable solvent (e.g., hexane, ethyl acetate) prior to injection if the concentration is expected to be high.
-
Protocol 2: Silylation of 2-MPEA using BSTFA with TMCS Catalyst
This protocol details the derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
2-MPEA standard or sample extract
-
BSTFA + 1% TMCS
-
Pyridine (anhydrous) or another suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation and drying procedure as described in Protocol 1 to ensure an anhydrous sample.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70-80°C for 30-60 minutes.[1]
-
-
Analysis:
-
Cool the vial to room temperature before opening.
-
The derivatized sample is now ready for GC-MS analysis. Dilution may be performed if necessary.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the derivatization and analysis of 2-MPEA.
References
Application Note: Quantification of 2-Methoxyphenethylamine in Plasma by LC-MS/MS
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methoxyphenethylamine (2-MPEA) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or drug metabolism studies involving this compound. The methodology utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A deuterated analog, such as 2,3-dimethoxyphenethylamine-d3, is suggested as a suitable internal standard to ensure accuracy and precision. The described method, once optimized and validated, is anticipated to offer excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound (2-MPEA) is a phenethylamine (B48288) derivative that may be investigated for its potential pharmacological activities. To accurately assess its pharmacokinetic profile and metabolic fate, a robust and reliable bioanalytical method for its quantification in biological matrices such as plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] This document outlines a comprehensive protocol for the determination of 2-MPEA in plasma, covering sample preparation, chromatographic and mass spectrometric conditions, and a summary of typical method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
2,3-dimethoxyphenethylamine-d3 (or other suitable deuterated internal standard)
-
LC-MS grade acetonitrile (B52724) and methanol
-
LC-MS grade formic acid
-
Ultrapure water
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Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
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Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended for good separation.[2]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-MPEA and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2-MPEA stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix samples (to which 20 µL of 50:50 acetonitrile/water is added).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen, 9 psi
Proposed MRM Transitions:
The protonated molecule [M+H]+ for 2-MPEA is m/z 152.2. Based on common fragmentation patterns of phenethylamines, which often involve the loss of the ethylamine (B1201723) side chain, a primary product ion is expected around m/z 121.[1][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 152.2 | 121.1 | 150 | To be optimized |
| 2,3-dimethoxyphenethylamine-d3 (IS) | 185.2 | 152.1 | 150 | To be optimized |
Note: Collision energy and other MS parameters require optimization for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance data from a method validation, based on typical values for similar assays.[4][5]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear (1/x² weighted) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of 2-MPEA in plasma.
Caption: Logical relationship of the LC-MS/MS system components.
Conclusion
The proposed LC-MS/MS method provides a robust framework for the quantitative determination of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry is expected to yield a reliable assay suitable for regulated bioanalysis. The specific parameters outlined in this application note should be optimized and fully validated according to regulatory guidelines before application in clinical or preclinical studies.
References
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxyphenethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyphenethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
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Reductive Amination of 2-Methoxybenzaldehyde (B41997): This is a one-pot reaction where 2-methoxybenzaldehyde is reacted with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a reducing agent.
-
Reduction of 2-Methoxyphenylacetonitrile (B128560): This method involves the reduction of the nitrile group of 2-methoxyphenylacetonitrile to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Q2: I am getting a low yield in my reductive amination of 2-methoxybenzaldehyde. What are the potential causes?
A2: Low yields in reductive amination can be attributed to several factors:
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Incomplete Imine Formation: The initial reaction between the aldehyde and the amine source to form an imine is an equilibrium process. The presence of water, a byproduct of this step, can shift the equilibrium back towards the reactants.
-
Suboptimal pH: The pH of the reaction medium is crucial. A mildly acidic environment (pH 4-5) is generally optimal for imine formation.
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde to 2-methoxybenzyl alcohol before it has a chance to form the imine.
-
Steric Hindrance: While less of a concern with this substrate, steric hindrance can slow down or prevent both imine formation and its subsequent reduction.
Q3: I am observing over-alkylation of my product, resulting in a secondary amine. How can I prevent this?
A3: Over-alkylation occurs when the newly formed primary amine product reacts further with the starting aldehyde. To minimize this side reaction:
-
Use a Stoichiometric Amount of the Amine Source: Using a large excess of the amine source can help to outcompete the product for reaction with the aldehyde.
-
Stepwise Procedure: Pre-forming the imine before the addition of the reducing agent can sometimes reduce over-alkylation.
-
Control Reaction Conditions: Running the reaction at lower temperatures may help to control the rate of the secondary reaction.
Q4: My LiAlH₄ reduction of 2-methoxyphenylacetonitrile is not going to completion. What could be the issue?
A4: Incomplete reduction of the nitrile can be due to:
-
Insufficient Reducing Agent: Ensure that a sufficient molar excess of LiAlH₄ is used, as it can be consumed by any moisture present in the solvent or on the glassware.
-
Reaction Temperature: While LiAlH₄ is a powerful reducing agent, the reaction may require heating (refluxing in a suitable solvent like THF) to go to completion.
-
Quality of LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can degrade over time if not stored properly. Use fresh, high-quality reagent.
Troubleshooting Guides
Reductive Amination of 2-Methoxybenzaldehyde
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water. |
| Suboptimal pH | Adjust the reaction pH to 4-5 using a suitable acid (e.g., acetic acid). |
| Reduction of starting aldehyde | Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the aldehyde. |
| Insufficient reaction time | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. |
Problem 2: Presence of 2-Methoxybenzyl Alcohol as a Major Byproduct
| Potential Cause | Suggested Solution |
| Reducing agent is too strong or added too early | Use a milder reducing agent (STAB or NaBH₃CN). Allow the imine to form before adding the reducing agent. |
| High reaction temperature | Perform the reduction at a lower temperature (e.g., 0 °C to room temperature). |
Problem 3: Formation of N-(2-Methoxybenzyl)-2-methoxyphenethylamine (Secondary Amine)
| Potential Cause | Suggested Solution |
| Product amine is reacting with the starting aldehyde | Use a larger excess of the ammonia source. Consider a stepwise approach where the imine is formed first, followed by reduction. |
Reduction of 2-Methoxyphenylacetonitrile
Problem 1: Incomplete Reduction (Presence of Starting Material or Imine Intermediate)
| Potential Cause | Suggested Solution |
| Insufficient or degraded LiAlH₄ | Use a larger molar excess of fresh LiAlH₄. Ensure all glassware and solvents are scrupulously dry. |
| Reaction not at optimal temperature | Ensure the reaction is stirred at a suitable temperature (e.g., reflux in THF) for a sufficient amount of time. |
Problem 2: Complex Reaction Mixture with Multiple Byproducts
| Potential Cause | Suggested Solution |
| High reaction temperature leading to side reactions | Add the LiAlH₄ solution slowly to a cooled solution of the nitrile to control the initial exotherm. |
| Impure starting material | Ensure the purity of the 2-methoxyphenylacetonitrile before starting the reaction. |
Data Presentation
The following table provides a hypothetical summary of how quantitative data on byproduct formation could be presented.
Table 1: Hypothetical Yields of this compound and Byproducts in Reductive Amination under Various Conditions
| Run | Reducing Agent | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 2-Methoxybenzyl Alcohol (%) | Yield of Secondary Amine (%) |
| 1 | NaBH₄ | Methanol | 25 | 65 | 25 | 10 |
| 2 | NaBH₃CN | Methanol/AcOH | 25 | 85 | 5 | 10 |
| 3 | STAB | Dichloromethane | 25 | 90 | <5 | 5 |
| 4 | H₂/Pd-C | Ethanol | 50 | 80 | 10 | 10 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol is for the analysis of a crude reaction mixture from the reductive amination of 2-methoxybenzaldehyde.
-
Sample Preparation (Derivatization):
-
Take a 1 µL aliquot of the crude reaction mixture and dilute it with 1 mL of ethyl acetate.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Protocol 2: ¹H NMR Analysis of Reaction Mixture
This protocol is for the qualitative analysis of the reaction mixture to identify the product and key byproducts.
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Filter the solution into an NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: Standard ¹H NMR.
-
-
Expected Chemical Shifts (δ, ppm):
-
This compound (Product): ~6.8-7.2 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, Ar-CH₂), 2.75 (t, 2H, CH₂-NH₂), 1.5-2.0 (br s, 2H, NH₂).
-
2-Methoxybenzaldehyde (Starting Material): ~10.5 (s, 1H, CHO), 6.9-7.9 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃).
-
2-Methoxybenzyl Alcohol (Byproduct): ~6.8-7.3 (m, 4H, Ar-H), 4.7 (s, 2H, CH₂-OH), 3.8 (s, 3H, OCH₃), ~2.0 (br s, 1H, OH).
-
Visualizations
Technical Support Center: Synthesis of 2-Methoxyphenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxyphenethylamine, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the reductive amination of 2-methoxybenzaldehyde (B41997) and the reduction of 2-methoxyphenylacetonitrile (B128560). Reductive amination involves the reaction of the aldehyde with an amine source, followed by reduction of the resulting imine. The reduction of the nitrile directly converts the cyano group into a primary amine.
Q2: My yield is consistently low. What are the primary factors to investigate?
A2: Low yields in these syntheses can often be attributed to several factors. For reductive amination, incomplete imine formation, premature reduction of the starting aldehyde to an alcohol, or over-alkylation of the product are common issues. For nitrile reductions, the potency and handling of the reducing agent (like LiAlH₄) and reaction workup are critical. In both cases, reaction conditions such as temperature, solvent, and catalyst (if applicable) play a crucial role.
Q3: How can I minimize the formation of the 2-methoxybenzyl alcohol byproduct during reductive amination?
A3: The formation of 2-methoxybenzyl alcohol is a result of the reducing agent attacking the aldehyde before the imine is formed. To mitigate this, consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1] Alternatively, a stepwise approach where the imine is allowed to form completely before the addition of a stronger reducing agent like sodium borohydride (B1222165) (NaBH₄) can also be effective.[1]
Q4: What is the best way to purify the final this compound product?
A4: Purification typically involves an acid-base extraction to separate the basic amine product from non-basic impurities. The crude product can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine, drawing it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. Final purification is often achieved by distillation under reduced pressure.
Troubleshooting Guides
Route 1: Reductive Amination of 2-Methoxybenzaldehyde
This route is popular due to the commercial availability of the starting aldehyde. However, several side reactions can lower the yield.
Problem 1: Low Yield - Incomplete Imine Formation
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Symptom: Significant amount of unreacted 2-methoxybenzaldehyde remains after the reaction.
-
Cause: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. The presence of water can shift the equilibrium back towards the reactants.
-
Solutions:
-
Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, to the reaction mixture to sequester water as it is formed.
-
Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.
-
pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5.
-
Problem 2: Low Yield - Formation of 2-Methoxybenzyl Alcohol
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Symptom: A significant fraction of the product is the corresponding alcohol of the starting aldehyde.
-
Cause: The reducing agent is reducing the aldehyde faster than the imine. This is common with powerful reducing agents like NaBH₄ when added at the start of the reaction.[1]
-
Solutions:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are less reactive and more selective for the protonated imine (iminium ion) over the aldehyde.[1][2]
-
Stepwise Addition: First, allow the 2-methoxybenzaldehyde and amine source to react and form the imine (monitor by TLC or GC). Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) before slowly adding the reducing agent (e.g., NaBH₄).
-
Problem 3: Product Contamination - Over-alkylation
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Symptom: Formation of a secondary or tertiary amine where the 2-methoxyphenethyl group has been added more than once to the nitrogen source.
-
Cause: The primary amine product is nucleophilic and can react with another molecule of the aldehyde and be subsequently reduced. This is more common when ammonia (B1221849) is used as the nitrogen source.
-
Solutions:
-
Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia) to increase the probability that the aldehyde will react with the initial amine rather than the product amine.
-
Route 2: Reduction of 2-Methoxyphenylacetonitrile
This route is effective but often requires more powerful and hazardous reducing agents.
Problem 1: Low or No Yield - Inactive Reducing Agent
-
Symptom: The nitrile starting material is recovered largely unreacted.
-
Cause: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions. Raney Nickel catalysts can also lose activity over time or if not stored properly.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Fresh Reagents: Use a fresh, unopened container of LiAlH₄ or a freshly prepared/activated Raney Nickel catalyst. The activity of a new bottle of LiAlH₄ can be tested on a small scale with a simple ketone.
-
Problem 2: Difficult Product Isolation - Emulsion during Workup
-
Symptom: Formation of a stable emulsion during the aqueous workup of a LiAlH₄ reaction, making separation of the organic and aqueous layers difficult.
-
Cause: Formation of colloidal aluminum salts.
-
Solutions:
-
Fieser Workup: A common and effective procedure to quench the reaction and produce granular, easily filterable aluminum salts. For a reaction with 'x' grams of LiAlH₄, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir vigorously until a white, granular precipitate forms, which can then be filtered off.
-
-
Problem 3: Incomplete Reaction - Catalytic Hydrogenation
-
Symptom: Reaction stalls, leaving unreacted nitrile, when using catalysts like Raney Nickel or Pd/C.
-
Cause: The catalyst may be poisoned or deactivated. The reaction conditions (pressure, temperature) may be insufficient.
-
Solutions:
-
Catalyst Quality: Use a high-quality, active catalyst. Ensure the starting material is free of potential catalyst poisons (e.g., sulfur compounds).
-
Optimize Conditions: Increase hydrogen pressure and/or reaction temperature. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Data on Synthesis Yields
The following tables provide representative yields for analogous phenethylamine (B48288) syntheses. Direct comparative data for this compound is scarce in single reports; therefore, this data is compiled to illustrate the expected efficiency of different methods.
Table 1: Comparison of Yields for Phenethylamine Synthesis via β-Nitrostyrene Reduction
This method is an alternative starting from a nitrostyrene (B7858105) precursor, which is then reduced to the corresponding phenethylamine.
| Entry | Precursor | Reducing System | Time (min) | Yield (%) |
| 1 | 4-Methoxy-β-nitrostyrene | NaBH₄ / CuCl₂ | 10 | 82 |
| 2 | 2,5-Dimethoxy-β-nitrostyrene | NaBH₄ / CuCl₂ | 10 | 82 |
| 3 | 3,4-Dimethoxy-β-nitrostyrene | NaBH₄ / CuCl₂ | 30 | 65 |
| 4 | 4-Chloro-β-nitrostyrene | NaBH₄ / CuCl₂ | 30 | 71 |
Data adapted from a study on various substituted phenethylamines.[3][4]
Table 2: Comparison of Reducing Agents for Reductive Amination
This table illustrates the effect of different reducing agents on the yield of reductive amination reactions for various aldehydes and amines.
| Reducing Agent | Typical Solvent | Key Advantages | Representative Yield Range (%) |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Inexpensive, readily available | 40 - 70 (if added after imine formation) |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Tolerant to mild acid, can be done in one pot | 60 - 95 |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758), Dichloroethane | Mild, selective for iminium ions, fast reaction times | 70 - 99 |
| H₂ / Catalyst (e.g., Pd/C) | Ethanol, Methanol | "Green" (no hydride waste), cost-effective at scale | 65 - 90 |
Yields are representative and highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Methoxybenzaldehyde using NaBH₃CN
This protocol is a one-pot procedure that benefits from the selectivity of sodium cyanoborohydride.
-
Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1 eq.) and ammonium (B1175870) acetate (B1210297) (10 eq.) in methanol (5-10 mL per mmol of aldehyde).
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: To the same flask, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain a pH between 6-7.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding dilute HCl until gas evolution ceases. Remove the methanol under reduced pressure.
-
Make the aqueous residue basic (pH > 12) with 2M NaOH and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction of 2-Methoxyphenylacetonitrile using LiAlH₄
This protocol requires strict anhydrous conditions due to the high reactivity of LiAlH₄.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
LAH Suspension: In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-methoxyphenylacetonitrile (1 eq.) in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitored by TLC).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (1 mL for every 1 g of LiAlH₄ used), followed by 15% NaOH solution (1 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄).
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Stir the resulting mixture vigorously at room temperature until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether/THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Visualizations
References
Technical Support Center: Stability of 2-Methoxyphenethylamine in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with 2-methoxyphenethylamine in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The amine group of phenethylamines can be protonated or deprotonated depending on the pH, which can affect its reactivity and degradation pathways.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
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Light: Exposure to light, particularly UV radiation, may induce photodegradation.
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Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the phenethylamine (B48288) structure.[2]
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Presence of Carbon Dioxide: Basic compounds like phenethylamine can react with atmospheric carbon dioxide, especially in solution.[2]
Q2: My this compound solution has turned yellow over time. What could be the cause?
A2: A color change to yellow or brown in a previously colorless solution of a phenethylamine derivative can be an indicator of degradation.[1] This is often due to oxidation or other chemical transformations of the molecule. It is recommended to prepare fresh solutions and to store stock solutions under appropriate conditions to minimize degradation.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended to significantly slow down degradation processes.[2]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Atmosphere: To prevent oxidation and reaction with carbon dioxide, it is good practice to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[2]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess the stability of this compound in your experimental setup, you should perform a stability study. This typically involves incubating the compound in your specific aqueous medium (e.g., buffer, cell culture media) under your experimental conditions (e.g., temperature, lighting) and monitoring its concentration over time using a suitable analytical method like HPLC-UV or LC-MS.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in an Experiment
-
Symptom: The concentration of this compound decreases significantly faster than expected during an experiment.
-
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| pH Instability | The experimental buffer pH may be promoting hydrolysis or other degradation pathways. Determine the pKa of this compound and assess if the experimental pH is close to a point of instability. Consider adjusting the buffer pH if the experimental design allows. |
| Thermal Degradation | The experimental temperature may be too high, leading to accelerated degradation. If possible, perform the experiment at a lower temperature or reduce the incubation time. |
| Oxidation | The presence of dissolved oxygen or other oxidizing species in the aqueous medium can degrade the compound. De-gas your buffers and solutions prior to use and consider adding an antioxidant if it does not interfere with your experiment. |
| Adsorption to Labware | Phenethylamine compounds can sometimes adsorb to plastic or glass surfaces. Use low-binding labware or pre-treat surfaces to minimize adsorption. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
-
Symptom: When analyzing a sample containing this compound, unexpected peaks appear in the chromatogram (e.g., HPLC, LC-MS).
-
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Degradation Products | The unknown peaks are likely degradation products of this compound. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| Contamination | The sample may be contaminated. Ensure all solvents, reagents, and labware are clean and of high purity. Analyze a blank sample (matrix without the compound) to rule out contamination. |
| Matrix Effects (LC-MS) | Components of the sample matrix may be co-eluting and interfering with the analysis. Optimize the chromatographic method to improve the separation of the analyte from matrix components. |
Data Presentation
Table 1: Effect of pH on the Stability of this compound at 37°C
| pH | Incubation Time (hours) | % Remaining |
| 3.0 | 0 | 100 |
| 24 | ||
| 48 | ||
| 7.4 | 0 | 100 |
| 24 | ||
| 48 | ||
| 9.0 | 0 | 100 |
| 24 | ||
| 48 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Incubation Time (days) | % Remaining |
| 4 | 0 | 100 |
| 7 | ||
| 14 | ||
| 25 | 0 | 100 |
| 7 | ||
| 14 | ||
| 40 | 0 | 100 |
| 7 | ||
| 14 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable analytical method.
2. Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Monitor the degradation over time by analyzing aliquots at regular intervals.
3. Thermal Degradation:
-
Store a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Prepare an aqueous solution of the compound and incubate it at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points.
4. Photostability Testing:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
-
Method Validation: The method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products generated during forced degradation studies are well-separated from the parent compound and from each other.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: A logical troubleshooting guide for unexpected analytical results.
References
Technical Support Center: Optimizing HPLC Separation of Methoxyphenethylamine Isomers
Welcome to the technical support center for the HPLC separation of methoxyphenethylamine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating positional (2-methoxy, 3-methoxy, and 4-methoxyphenethylamine) and chiral (R/S) isomers of methoxyphenethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating methoxyphenethylamine isomers by HPLC?
The primary challenges lie in the structural similarity of the isomers. Positional isomers (ortho-, meta-, and para-) have identical mass and similar polarities, making them difficult to resolve on standard C18 columns. Chiral enantiomers (R and S) have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.
Q2: Which type of HPLC column is best for separating positional isomers of methoxyphenethylamine?
While a standard C18 column can be a starting point, achieving baseline separation of positional isomers often requires a stationary phase with alternative selectivity. Consider the following options:
-
Phenyl-Hexyl Columns: These columns can provide beneficial π-π interactions between the phenyl rings of the stationary phase and the analyte, which can help differentiate between the positional isomers.[1]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a different selectivity profile due to dipole-dipole, and ion-exchange interactions, which can be effective for separating closely related aromatic compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar analytes like methoxyphenethylamines.
-
Chiral Columns: Interestingly, some chiral stationary phases can effectively separate achiral positional isomers due to their unique three-dimensional structures that can interact differently with the subtle geometric differences of the isomers.[2][3]
Q3: What is the recommended starting point for mobile phase optimization for positional isomer separation?
For reversed-phase HPLC, a good starting point is a gradient elution with acetonitrile (B52724) or methanol (B129727) as the organic modifier and a buffered aqueous phase. The pH of the mobile phase is a critical parameter for basic compounds like phenethylamines.[4] It is recommended to work at a pH that keeps the amine protonated to ensure good peak shape. A typical starting point would be a pH between 3 and 7.
Q4: How can I separate the enantiomers (R/S) of a specific methoxyphenethylamine isomer?
Enantiomeric separation requires a chiral environment. The most common approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral amines.[5] The separation is typically performed in normal-phase, polar organic, or reversed-phase mode. The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase is often necessary to improve peak shape and resolution.[6]
Q5: Can I use a standard C18 column for chiral separations?
Direct separation of enantiomers is not possible on an achiral C18 column. However, an indirect method can be employed by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard C18 column.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution or co-elution of positional isomers.
-
Question: My 2-, 3-, and 4-methoxyphenethylamine (B56431) isomers are not separating on my C18 column. What should I do?
-
Answer:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order.
-
Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like methoxyphenethylamines.[4][8] Experiment with the pH of your aqueous phase.
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, your C18 column may not have the right selectivity. Consider trying a phenyl-hexyl or PFP column to introduce different separation mechanisms like π-π interactions.[1]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance selectivity, although it may increase backpressure.
-
Problem 2: Poor or no separation of enantiomers on a chiral column.
-
Question: I am using a polysaccharide-based chiral column, but I am not seeing any separation between the R and S enantiomers. What can I do?
-
Answer:
-
Verify Mobile Phase Mode: Ensure you are using the appropriate mobile phase mode (normal-phase, polar organic, or reversed-phase) for your specific chiral column and analyte.
-
Add a Basic Modifier: For basic analytes like methoxyphenethylamine, the addition of a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial for good peak shape and enantioselectivity.[5][6]
-
Screen Different Organic Modifiers: In normal-phase and polar organic modes, try different alcohols (e.g., ethanol, isopropanol) as your organic modifier.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, potentially improving resolution.
-
Try a Different Chiral Column: If the above steps do not yield separation, the chosen chiral stationary phase may not be suitable for your specific analyte. Screening different types of CSPs may be necessary.
-
Problem 3: Peak tailing for methoxyphenethylamine isomers.
-
Question: My peaks for the methoxyphenethylamine isomers are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to keep the amine analyte protonated.
-
Add a Competing Base: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use a Modern, End-capped Column: High-purity, end-capped silica columns have fewer residual silanol groups and are less prone to causing peak tailing with basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Problem 4: Shifting retention times.
-
Question: The retention times for my isomers are not consistent between injections. What could be the problem?
-
Answer: Unstable retention times can indicate issues with the HPLC system or method robustness.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or running a gradient.
-
Mobile Phase Instability: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Ensure thorough mixing and degassing.
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and purge the pump.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect mobile phase viscosity and retention times.
-
Experimental Protocols (Starting Points)
The following are suggested starting points for method development. Optimization will be required for your specific instrumentation and isomers of interest.
Protocol 1: Reversed-Phase Separation of Positional Isomers
This protocol provides a starting point for separating 2-, 3-, and 4-methoxyphenethylamine.
| Parameter | Suggested Condition |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
Protocol 2: Chiral Separation of Enantiomers (Normal Phase)
This protocol is a starting point for separating the R and S enantiomers of a methoxyphenethylamine isomer.
| Parameter | Suggested Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose based, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables provide an illustrative example of expected chromatographic data. Note: These are not experimental values but are provided for guidance on how to present such data.
Table 1: Example Chromatographic Data for Positional Isomer Separation (Protocol 1)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 2-Methoxyphenethylamine | 8.2 | - | 1.1 |
| 3-Methoxyphenethylamine | 9.5 | 2.1 | 1.2 |
| 4-Methoxyphenethylamine | 10.8 | 2.3 | 1.1 |
Table 2: Example Chromatographic Data for Chiral Separation (Protocol 2)
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (R)-Methoxyphenethylamine | 12.5 | - | 1.3 |
| (S)-Methoxyphenethylamine | 14.1 | 1.8 | 1.2 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of methoxyphenethylamine isomers.
A typical experimental workflow for HPLC analysis.
A logical workflow for troubleshooting poor isomer separation.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: GC-MS Analysis of Phenethylamines
Welcome to our technical support center for the GC-MS analysis of phenethylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may arise during the GC-MS analysis of phenethylamines, from sample preparation to data interpretation, presented in a question-and-answer format.
FAQ 1: Why am I seeing poor peak shape (tailing) for my phenethylamine (B48288) analytes?
Peak tailing is a common issue when analyzing basic compounds like phenethylamines. It is often caused by secondary interactions between the analyte and active sites (e.g., silanol (B1196071) groups) in the GC system.[1]
Troubleshooting Steps:
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are properly deactivated. Using liners and columns specifically designed for amine analysis is recommended.[2][3] Active sites in the injector liner are a frequent cause of peak tailing for active compounds.[4]
-
Column Choice: Employ a column with a suitable stationary phase for amine analysis. Low-bleed columns specifically designed for MS applications can also improve performance.[5]
-
Column Maintenance: If the column has been in use, active sites can develop at the inlet. Trimming the first 10-30 cm of the column can often resolve this issue.[6]
-
Injection Temperature: An injector temperature that is too low can lead to incomplete vaporization and peak tailing.[7]
-
Sample Overload: Injecting too concentrated a sample can overload the column, leading to peak fronting or tailing. Try diluting your sample.[1]
FAQ 2: I am observing extra peaks in my chromatogram that are not my target analytes. What could be their source?
These "ghost peaks" or artifacts can originate from several sources, including the sample preparation process, the GC system itself, or degradation of the analyte.
Troubleshooting Steps:
-
Derivatization Artifacts: Silylation and acylation are common derivatization techniques for phenethylamines, but they can produce by-products.[7]
-
Incomplete Derivatization: This can result in multiple peaks for a single analyte (the derivatized and underivatized forms).[8] Ensure your sample is dry, as moisture can deactivate the derivatizing reagents.[8][9] Reaction time and temperature may also need optimization.
-
Reagent Artifacts: The derivatizing reagents themselves or their by-products can sometimes be detected. Run a blank with just the solvent and derivatizing agent to identify these peaks.[7]
-
-
Thermal Degradation: Phenethylamines can degrade at high temperatures in the GC injector, leading to the formation of artifact peaks.[10][11] For example, methamphetamine can undergo N-demethylation to form amphetamine. Lowering the injector temperature can often mitigate this.[12]
-
Solvent-Related Artifacts: When analyzing phenethylamine salts dissolved in alcohols like methanol (B129727) or ethanol, imine artifacts can form in the hot injector.[13][14] Consider using a non-protic solvent like acetonitrile (B52724) or ethyl acetate (B1210297) if you suspect this is an issue.
-
System Contamination: Contamination from previous injections (carryover), septum bleed, or contaminated carrier gas can also lead to ghost peaks.[13][15] Regular maintenance, including changing the septum and liner, is crucial.
FAQ 3: My derivatization reaction seems to be incomplete or has failed. What should I do?
Incomplete derivatization is a common challenge, especially with less reactive functional groups.
Troubleshooting Steps:
-
Moisture Control: Silylating and acylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that your sample is anhydrous before adding the reagents.[8][9]
-
Reagent Quality: Use fresh, high-quality derivatization reagents that have been stored properly under anhydrous conditions.[7]
-
Reaction Conditions: The derivatization of amines may require more stringent conditions (higher temperature, longer reaction time) than other functional groups.[7] A typical starting point for silylation is heating at 70-80°C for 30-60 minutes.[7]
-
Catalyst: For sterically hindered or less reactive amines, the addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation, can improve the reaction efficiency.[9]
-
Reagent Excess: It is generally recommended to use a significant molar excess of the derivatizing reagent to drive the reaction to completion.
Quantitative Data Summary
The stability of phenethylamine samples is crucial for accurate quantification. Degradation can occur during storage, leading to a decrease in the concentration of the target analyte and the appearance of degradation products.
Table 1: Effect of Storage Temperature on Phenethylamine Stability in Urine
This table summarizes the effect of storage temperature on the stability of phenethylamine in urine samples over a 14-day period.
| Storage Temperature | Time Until Detection/Change | Observation | Reference |
| 22°C (Room Temperature) | Detected after 1 day | Concentration increased daily, indicating rapid formation or degradation of other components into phenethylamine in this specific matrix. In a pure system, this indicates high instability. | [16] |
| 4°C (Refrigerated) | Detected after 6 days | Slower process than at room temperature, but still indicates significant instability over a short period. | [16] |
| -20°C (Frozen) | Not detected throughout the 14-day study | Demonstrates that freezing is highly effective at preserving the compound and preventing degradation. | [16] |
Experimental Protocols
Below are detailed methodologies for the GC-MS analysis of phenethylamines in urine, including a standard derivatization procedure and an on-column derivatization method.
Protocol 1: GC-MS Analysis of Phenethylamines in Urine with HFBA/PFPA Derivatization
This protocol is adapted from a method for the analysis of 76 phenethylamines in urine.[7]
1. Sample Preparation and Extraction:
a. To 1 mL of urine, add an appropriate internal standard. b. Adjust the pH to approximately 10 with a suitable buffer (e.g., 5% aqueous sodium carbonate solution). c. Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging. d. Repeat the extraction twice more with fresh ethyl acetate. e. Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]
2. Derivatization:
a. To the dried residue, add 50 µL of either heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.[7] b. Tightly cap the vial, vortex, and heat at 90°C for 15 minutes.[7] c. Cool the vial to room temperature and evaporate the contents to dryness under a stream of nitrogen at 40°C.[7] d. Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.[7]
3. GC-MS Parameters:
-
Injector Temperature: 260°C[7]
-
Injection Mode: Splitless[7]
-
Injection Volume: 2 µL[7]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 120°C, hold for 0.5 min, ramp to 180°C at 15°C/min, then to 200°C at 3°C/min, and finally to 285°C at 30°C/min, hold for 3 min.[7]
-
MS Ion Source Temperature: 230°C[7]
-
MS Interface Temperature: 280°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
Protocol 2: On-Column Derivatization of Phenethylamines
This automated method reduces sample preparation time.[17]
1. Sample Preparation:
a. Extract the phenethylamines from the urine sample as described in Protocol 1, steps 1a-1e. b. Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).
2. Automated On-Column Derivatization (using an appropriate autosampler):
a. The autosampler is programmed for a 2-step injection. b. Step 1: The syringe aspirates the derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA), followed by an air gap, and then the sample.[17][18] c. Step 2: The sample and the air are injected into the GC inlet.[17][18] d. Step 3: After a short delay to allow the analytes to enter the column, the derivatizing reagent is injected.[17][18] e. Step 4: Derivatization occurs on-column as the reagent passes over the analytes.[17][18]
3. GC-MS Parameters:
-
Follow the GC-MS parameters outlined in Protocol 1, adjusting as necessary for the specific analytes and derivatizing agent used.
Visualizations
Troubleshooting Workflow for Common GC-MS Issues
Caption: A logical workflow for troubleshooting common GC-MS issues.
Experimental Workflow for Phenethylamine Derivatization
Caption: A typical experimental workflow for the derivatization of phenethylamines.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. silcotek.com [silcotek.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. Thermal degradation kinetics and pyrolysis GC-MS study of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencetechindonesia.com [sciencetechindonesia.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 17. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. agilent.com [agilent.com]
Technical Support Center: 2-Methoxyphenethylamine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Methoxyphenethylamine (2-MPEA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MPEA) and what is its primary mechanism of action?
This compound (2-MPEA) is a phenethylamine (B48288) derivative that acts as a potent full agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that can modulate monoaminergic systems, including dopamine, serotonin, and norepinephrine (B1679862) signaling.[2] Its activation initiates a signaling cascade involving the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) through the Gs pathway.[2]
Q2: I'm observing precipitation after adding 2-MPEA to my cell culture medium. What are the common causes?
Precipitation of 2-MPEA in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of 2-MPEA in the final culture medium may be higher than its solubility limit. While 2-MPEA is reported to be very soluble in water, its solubility can be significantly lower in complex solutions like cell culture media, which contain salts, amino acids, and proteins.[3]
-
"Solvent Shock": Rapidly diluting a concentrated stock of 2-MPEA (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" or precipitate.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of phenethylamines.[4][5]
-
Temperature: Adding a compound to cold media can decrease its solubility.
-
Interactions with Media Components: Components within the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with 2-MPEA and affect its solubility.
Q3: How can I improve the solubility of 2-MPEA in my experiments?
To enhance the solubility of 2-MPEA, consider the following strategies:
-
Use the Hydrochloride Salt: Whenever possible, use the hydrochloride (HCl) salt of 2-MPEA. The salt form of phenethylamines generally exhibits significantly higher aqueous solubility compared to the free base.[6]
-
Optimize the Solvent for Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of phenethylamine derivatives.[7]
-
Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the final volume of medium. Instead, perform a serial dilution, first diluting the stock in a smaller volume of pre-warmed medium before adding it to the final culture volume.
Troubleshooting Guides
Issue 1: Immediate Precipitation of 2-MPEA Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of 2-MPEA exceeds its solubility limit in the specific cell culture medium being used. | Decrease the final working concentration of 2-MPEA. It is crucial to experimentally determine the maximum soluble concentration in your specific medium using the protocol provided below. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including phenethylamines, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High Solvent Concentration | While a solvent like DMSO is used to dissolve 2-MPEA for the stock solution, a high final concentration of the solvent in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. |
| pH of the Media | The pH of the cell culture medium can affect the ionization and solubility of 2-MPEA. | While altering the pH of standard cell culture media is generally not recommended due to potential effects on cell health, being aware of the pH of your medium and any potential shifts during the experiment is important. Ensure your medium is properly buffered. |
Issue 2: 2-MPEA Solution Appears Cloudy or Forms a Precipitate Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | The initial concentration was close to the solubility limit, and slight changes in temperature, pH, or evaporation have caused the compound to precipitate over time. | Prepare fresh media with 2-MPEA more frequently, ideally just before use. Consider using a slightly lower working concentration. |
| pH Shift During Cell Growth | Cellular metabolism can lead to the production of acidic byproducts (e.g., lactic acid), causing a decrease in the pH of the culture medium. This pH shift can reduce the solubility of pH-sensitive compounds. | Monitor the pH of your cell culture medium, especially for long-term experiments or with rapidly proliferating cells. If a significant pH drop is observed, consider changing the medium more frequently or using a medium with a stronger buffering capacity. |
| Media Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including 2-MPEA, potentially pushing it beyond its solubility limit. | Ensure your incubator has adequate humidity. For long-term experiments, consider using sealed culture flasks or plates, or add sterile, deionized water to the incubator's water pan regularly. |
| Interaction with Serum Proteins | If you are using a serum-containing medium, 2-MPEA may bind to proteins like albumin. While this doesn't always cause visible precipitation, it can reduce the bioavailable concentration of the compound. | Be aware of potential protein binding. If reproducible results are difficult to obtain, consider reducing the serum concentration or using a serum-free medium, if appropriate for your cell line. |
Experimental Protocols
Protocol 1: Preparation of 2-MPEA Stock and Working Solutions
This protocol provides a general guideline for preparing a 10 mM stock solution of 2-MPEA in DMSO and subsequent working solutions.
Materials:
-
This compound (preferably the hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Calibrated analytical balance and weighing paper/boat
-
Sterile serological pipettes and pipette tips
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO: a. Tare the analytical balance with a sterile weighing vessel. b. Carefully weigh the desired amount of 2-MPEA hydrochloride (Molecular Weight: 187.67 g/mol ). To prepare 1 mL of a 10 mM stock solution, weigh 1.88 mg. c. Transfer the weighed powder to a sterile vial. d. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For 1.88 mg, add 1 mL of DMSO. e. Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming to 37°C in a water bath can aid dissolution. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM 2-MPEA stock solution at room temperature. b. Pre-warm your complete cell culture medium to 37°C. c. Serial Dilution (Recommended): i. To minimize the risk of precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in pre-warmed medium. ii. From this intermediate dilution, you can perform further serial dilutions to achieve your final desired concentrations. d. Direct Dilution (for low final concentrations): i. For very low final concentrations, direct dilution of the stock solution may be acceptable. Add the stock solution dropwise to the pre-warmed medium while gently swirling. e. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of 2-MPEA being tested.
Protocol 2: Determining the Maximum Soluble Concentration of 2-MPEA in Cell Culture Medium
This protocol outlines a method to determine the empirical solubility limit of 2-MPEA in your specific cell culture medium.
Materials:
-
10 mM stock solution of 2-MPEA in DMSO
-
Your specific complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM 2-MPEA stock solution in your pre-warmed cell culture medium. A suggested range of final concentrations to test is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Also, prepare a vehicle control with the highest corresponding DMSO concentration.
-
Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). You can also examine a small drop of the solution under a microscope.
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration of 2-MPEA under your specific experimental conditions. It is recommended to use working concentrations at or below this limit to ensure the compound remains in solution throughout your experiment.
Protocol 3: Assessing the Cytotoxicity of 2-MPEA
It is essential to determine the cytotoxic potential of 2-MPEA in your chosen cell line to ensure that observed effects are due to its biological activity and not cell death. Here are protocols for three common cytotoxicity assays.
A. MTT Assay (Metabolic Activity)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][10][11]
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-MPEA in complete cell culture medium. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Replace the old medium with the medium containing the different concentrations of 2-MPEA and the controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
B. LDH Assay (Membrane Integrity)
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[3][12][13]
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Set up controls: a no-cell control (medium only for background), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer provided in the assay kit).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, vehicle control, and maximum release controls.
C. Annexin V/PI Staining (Apoptosis Detection)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14][15]
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat them with different concentrations of 2-MPEA for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for about 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be quantified:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: General workflow for preparing and using 2-MPEA in cell culture experiments.
Caption: A logical workflow for troubleshooting precipitation issues with 2-MPEA.
Caption: Simplified signaling cascade initiated by 2-MPEA binding to the TAAR1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Sciencemadness Discussion Board - 2,5-DMPEA: hcl formation and preservation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 11875 - RPMI 1640 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. kumc.edu [kumc.edu]
Technical Support Center: Minimizing Degradation of 2-MPEA During Sample Storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Methoxy-N-phenylethyl-acetamide (2-MPEA) during sample storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-MPEA samples?
A1: The stability of 2-MPEA can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the amide bond in 2-MPEA.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to UV or visible light.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[1] Phenylethylamines, a class of compounds to which 2-MPEA belongs, are known to be sensitive to air.[2]
-
Enzymatic Activity: If samples are stored in a non-sterile biological matrix, enzymes present can metabolize 2-MPEA.[3][4]
Q2: What are the visible signs of 2-MPEA degradation in my samples?
A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning of a solution), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess the stability of your samples.
Q3: How can I quantitatively assess the stability of my 2-MPEA samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is the most reliable way to quantify the concentration of 2-MPEA and detect the presence of any degradation products.[5][6] A validated method can separate the intact 2-MPEA from any impurities or degradants.[7][8][9]
Q4: What are the expected degradation products of 2-MPEA?
A4: Based on the structure of 2-MPEA and studies on related compounds like 2-phenylethylamine, the primary degradation pathways are likely hydrolysis of the amide bond and oxidation. Hydrolysis would yield 2-phenylethylamine and methoxyacetic acid. Oxidative degradation of the 2-phenylethylamine moiety can lead to the formation of phenylacetaldehyde (B1677652) and phenylacetic acid.[3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Degradation of 2-MPEA leading to a lower effective concentration. | 1. Verify the storage conditions of your stock solutions and experimental samples. 2. Perform a stability check of your samples using a validated analytical method (e.g., HPLC). 3. Prepare fresh solutions of 2-MPEA for your experiments. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. 2. Optimize your chromatographic method to ensure separation of 2-MPEA from all degradation products. |
| Precipitate formation in frozen samples upon thawing. | Poor solubility of 2-MPEA or its degradation products at lower temperatures or changes in pH upon freezing. | 1. Ensure the sample is completely thawed and vortexed thoroughly before use. 2. Consider storing samples at a higher concentration in a suitable organic solvent and diluting just before use. 3. Evaluate the solubility of 2-MPEA in your chosen storage buffer at different temperatures. |
| Discoloration of stock solutions. | Likely oxidative or photolytic degradation. | 1. Store stock solutions protected from light in amber vials.[10] 2. Consider preparing fresh stock solutions more frequently. 3. If sensitive to oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing.[2] |
Recommended Storage Conditions for 2-MPEA
To minimize degradation, it is crucial to store 2-MPEA samples under appropriate conditions. The following table summarizes the recommended storage conditions for solid 2-MPEA and its solutions.
| Sample Type | Storage Temperature | Container | Atmosphere | Light Conditions | Additional Notes |
| Solid 2-MPEA | 2-8°C or -20°C (long-term) | Tightly sealed, inert plastic (e.g., polyethylene, polypropylene) or glass vial.[1] | Inert gas (e.g., Nitrogen, Argon) is recommended for long-term storage.[2] | Protected from light (amber vial or stored in the dark). | Store in a dry environment. |
| Stock Solutions (in organic solvent, e.g., DMSO, Ethanol) | -20°C or -80°C | Tightly sealed glass vials with PTFE-lined caps. | Inert gas overlay is recommended. | Protected from light. | Use anhydrous solvents to prevent hydrolysis. |
| Aqueous Solutions (for experiments) | 2-8°C (short-term) or frozen at -20°C or -80°C (long-term) | Polypropylene tubes or vials.[1] | Standard air is usually acceptable for short-term use. For long-term storage, consider inert gas. | Protected from light. | Buffer pH should be optimized for stability (near neutral is often a good starting point). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing 2-MPEA Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of 2-MPEA Stock Solution:
-
Prepare a stock solution of 2-MPEA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of 2-MPEA in an oven at 105°C for 24 hours. Also, heat an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.[5]
-
Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths to aid in peak identification and purity assessment.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation of 2-MPEA under each stress condition.
Visualizations
Caption: Workflow for assessing 2-MPEA stability via forced degradation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. questjournals.org [questjournals.org]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Addressing cross-reactivity of 2-Methoxyphenethylamine in immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity of 2-Methoxyphenethylamine and other phenethylamine (B48288) derivatives in immunoassays. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help ensure the accuracy and specificity of your results.
FAQs: Understanding and Addressing Cross-Reactivity of this compound
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?
A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to a substance other than the target analyte.[1] This occurs when the antibody recognizes a similar structural motif, or epitope, on a non-target molecule.[2] this compound shares a core phenethylamine structure with amphetamine and other related compounds, which are common targets of drug screening immunoassays.[3] This structural similarity can lead to the antibody in an amphetamine immunoassay incorrectly binding to this compound, resulting in a false-positive signal.[4][5]
Q2: My amphetamine immunoassay is showing a positive result, but I suspect it's due to this compound. How can I confirm this?
A2: A positive immunoassay result should be considered presumptive.[4] To confirm the presence of a specific compound and rule out cross-reactivity, a more specific analytical method is required. The gold standard for confirmation is mass spectrometry, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These techniques can definitively identify and quantify specific molecules in a sample, distinguishing between true amphetamine presence and cross-reactivity from compounds like this compound.
Q3: Are certain types of immunoassays more prone to cross-reactivity with phenethylamines?
A3: Yes, the specificity of an immunoassay is largely determined by the antibody used.[1] Immunoassays designed for broad-spectrum screening of a class of drugs, like amphetamines, may use polyclonal antibodies that recognize a variety of related structures, increasing the likelihood of cross-reactivity with other phenethylamines.[6] Conversely, assays utilizing highly specific monoclonal antibodies targeted to a unique epitope of the primary analyte are generally less prone to cross-reactivity.[2][6] Competitive immunoassays may also be more susceptible to interference from cross-reactants than sandwich assays.[2]
Q4: What initial steps can I take in the lab to investigate suspected cross-reactivity?
A4: A simple and effective initial step is to perform a serial dilution of the sample.[2] If a true positive is present, the measured concentration should decrease linearly with the dilution factor. In the case of interference from a cross-reacting substance, this linear relationship may not hold, especially at higher concentrations. Another approach is to re-test the sample using an immunoassay from a different manufacturer, as antibody specificity can vary significantly between kits.[7]
Q5: Can sample preparation help reduce cross-reactivity from this compound?
A5: While standard sample dilution can help mitigate some interference, more advanced sample preparation techniques may be necessary.[6] Solid-phase extraction (SPE) with a sorbent specifically chosen to selectively bind the target analyte while washing away interfering compounds like this compound can be effective. However, developing such a method requires careful optimization. For a more definitive approach, chromatographic separation prior to analysis is recommended.
Troubleshooting Guide: Unexpected Positive Results in Amphetamine Immunoassays
This guide provides a systematic approach to troubleshooting unexpected positive results in amphetamine immunoassays, potentially caused by cross-reactivity with this compound or other structurally similar compounds.
Problem: An unexpected positive result is obtained from an amphetamine immunoassay.
Initial Assessment:
-
Review Sample History: Check for the known presence of this compound or other phenethylamine derivatives in the sample.
-
Check Assay Specificity: Consult the immunoassay kit's package insert for a list of known cross-reactants. Note that these lists are often not exhaustive.
-
Evaluate Signal Strength: A weak positive signal may be more indicative of cross-reactivity than a strong positive, although this is not a definitive indicator.
Experimental Troubleshooting Steps:
| Step | Action | Expected Outcome if Cross-Reactivity is Present | Recommended Follow-up |
| 1 | Serial Dilution | Non-linear dilution profile. The signal may not decrease proportionally with dilution. | Proceed to confirmatory testing. |
| 2 | Test with an Alternate Immunoassay | The alternate assay may yield a negative result if its antibody has different specificity. | If results are discordant, confirmatory testing is necessary. |
| 3 | Spike and Recovery | Spike a known negative sample with this compound and run the immunoassay. | A positive result confirms the potential for cross-reactivity. |
| 4 | Confirmatory Testing (GC-MS or LC-MS/MS) | The confirmatory test will not detect amphetamine, but may identify and quantify this compound. | This provides a definitive result. |
Logical Troubleshooting Workflow:
Hypothetical Cross-Reactivity Data
The following tables present hypothetical cross-reactivity data for this compound and other phenethylamine derivatives in three different amphetamine immunoassays. This data is for illustrative purposes to demonstrate how cross-reactivity can vary between assays and compounds.
Table 1: Cross-Reactivity in a Broad-Spectrum Amphetamine ELISA
| Compound | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | 10 | 100% |
| This compound | 500 | 2% |
| Phenethylamine | 1000 | 1% |
| Tyramine | >10,000 | <0.1% |
Table 2: Cross-Reactivity in a Specific Amphetamine Competitive Immunoassay
| Compound | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | 15 | 100% |
| This compound | 2500 | 0.6% |
| Phenethylamine | >10,000 | <0.15% |
| Tyramine | >20,000 | <0.075% |
Experimental Protocols
Protocol 1: Determination of Cross-Reactivity by Competitive ELISA
This protocol outlines a method to determine the percent cross-reactivity of a compound like this compound in a competitive ELISA designed for amphetamine.
Materials:
-
Amphetamine ELISA kit
-
Certified reference standards of d-Amphetamine and this compound
-
Drug-free urine or appropriate buffer
-
Microplate reader
Procedure:
-
Prepare Standards: Create a series of dilutions for both d-amphetamine (the standard) and this compound (the test compound) in drug-free urine. A typical concentration range for the standard curve might be 1-100 ng/mL. The test compound should be tested over a wider range, for example, 10-10,000 ng/mL.
-
Assay Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the standards or test compounds, an enzyme-conjugated amphetamine tracer, and a specific antibody to microplate wells coated with a capture antibody.
-
Incubation: Incubate the plate to allow for competitive binding between the free drug in the sample and the enzyme-conjugated tracer for the antibody binding sites.
-
Washing and Substrate Addition: Wash the plate to remove unbound reagents and add a substrate that will react with the enzyme on the tracer to produce a colorimetric signal.
-
Read Plate: Stop the reaction and read the absorbance on a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the d-amphetamine standards.
-
Determine the IC50 value for both d-amphetamine and this compound. The IC50 is the concentration of the compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of this compound) x 100
-
Workflow for Determining Cross-Reactivity:
Protocol 2: Sample Confirmation by LC-MS/MS
This protocol provides a general outline for the confirmation of this compound in a sample that was presumptively positive in an amphetamine immunoassay.
Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Appropriate LC column (e.g., C18)
-
Certified reference standards of this compound and an appropriate internal standard
-
Sample extraction materials (e.g., SPE cartridges or protein precipitation reagents)
-
Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with formic acid or ammonium (B1175870) formate)
Procedure:
-
Sample Preparation:
-
Protein Precipitation: For simple matrices, add a cold solvent like acetonitrile to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE): For more complex matrices, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
-
-
LC Separation: Inject the prepared sample onto the LC system. The chromatographic method should be optimized to achieve separation of this compound from other sample components.
-
MS/MS Detection: As the analyte elutes from the LC column, it enters the mass spectrometer. The instrument should be set to Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions for this compound should be monitored for confident identification and quantification.
-
Data Analysis:
-
Compare the retention time of the peak in the sample to that of the certified reference standard.
-
Verify that the ratio of the two MRM transitions in the sample matches that of the standard.
-
Quantify the amount of this compound in the sample using a calibration curve prepared with the reference standard.
-
Signaling Pathway Considerations:
While this compound is not a therapeutic agent with a well-defined signaling pathway, its structural similarity to other phenethylamines suggests potential interaction with monoamine transporters and receptors. The diagram below illustrates a generalized signaling pathway for a sympathomimetic amine, which could be hypothetically engaged by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. myadlm.org [myadlm.org]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of 2-Methoxyphenethylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the electrochemical detection of 2-Methoxyphenethylamine. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during your electrochemical experiments.
| Issue | Potential Causes | Recommended Solutions |
| No or Low Signal Response | 1. Incorrect pH of the supporting electrolyte: The electrochemical oxidation of phenethylamine (B48288) derivatives can be highly pH-dependent. 2. Inappropriate potential window: The oxidation potential of this compound may be outside the scanned range. 3. Low analyte concentration: The sample concentration might be below the method's detection limit. 4. Fouled or inactive electrode surface: A contaminated electrode surface can impede electron transfer. | 1. Optimize pH: Systematically vary the pH of your supporting electrolyte. For similar compounds like amphetamine, alkaline conditions (pH 10-12) have been shown to enhance the signal.[1] 2. Adjust Potential Window: Widen the potential window during initial cyclic voltammetry scans to ensure you are capturing the oxidation peak. 3. Concentrate Sample: If possible, consider sample preconcentration steps. Alternatively, switch to a more sensitive voltammetric technique like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV).[1] 4. Clean and Activate Electrode: Implement a rigorous cleaning protocol for your electrode. For glassy carbon electrodes, this typically involves polishing with an alumina (B75360) slurry followed by sonication. Electrochemical activation by cycling in the supporting electrolyte can also be beneficial.[1] |
| Poorly Defined or Broad Peaks | 1. Slow electron transfer kinetics: The electrochemical reaction at the electrode surface may be sluggish. 2. High scan rate: A fast scan rate can lead to peak broadening. 3. High resistance in the electrochemical cell: This can be due to low electrolyte concentration or issues with the reference electrode. | 1. Use a Modified Electrode: Employing electrodes modified with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) can catalyze the reaction and enhance electron transfer rates.[1][2] 2. Optimize Scan Rate: Decrease the scan rate to allow more time for the electrochemical reaction to occur at the electrode surface. 3. Check Cell Setup: Ensure the supporting electrolyte concentration is adequate (typically 0.1 M). Check the reference electrode for proper filling solution and ensure the salt bridge is not clogged. |
| Signal Instability or Drift | 1. Electrode surface fouling: Adsorption of the analyte or its oxidation products onto the electrode surface during the measurement can alter the signal over time. 2. Degradation of the analyte: this compound might be unstable under the chosen experimental conditions. 3. Changes in solution pH: Insufficient buffering capacity of the supporting electrolyte can lead to pH changes, affecting the signal. | 1. Use Anti-Fouling Modifications: Consider electrode modifications that resist fouling. Pulsed techniques like DPV or SWV can also minimize the effects of fouling compared to continuous techniques like cyclic voltammetry.[3] 2. Verify Analyte Stability: Check the stability of your analyte in the chosen electrolyte over the experimental timescale. 3. Ensure Adequate Buffering: Use a supporting electrolyte with sufficient buffer capacity to maintain a stable pH throughout the experiment.[3] |
| Interference Peaks | 1. Presence of electroactive species in the sample matrix: Other compounds in your sample may have redox potentials similar to this compound.[3] 2. Impurities in reagents: The supporting electrolyte or solvent may contain electroactive impurities. | 1. Sample Clean-up: Implement a sample preparation step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.[3][4] 2. Use High-Purity Reagents: Ensure all chemicals and solvents are of high purity. Running a blank voltammogram of just the supporting electrolyte can help identify any impurity-related peaks.[3] 3. Electrode Modification for Selectivity: Modify the electrode with materials that can selectively interact with this compound, such as molecularly imprinted polymers (MIPs).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering species in the electrochemical detection of this compound?
A1: While specific studies on this compound are limited, common interferents for phenethylamine-related compounds in biological and environmental samples can include:
-
Structurally similar compounds: Other phenethylamines, amphetamines, and their metabolites can have overlapping electrochemical signals.[5][6]
-
Endogenous electroactive molecules: In biological samples, compounds like dopamine (B1211576), ascorbic acid, and uric acid are often present and can interfere.
-
Excipients and adulterants: In pharmaceutical or illicit drug samples, common cutting agents and other drugs like caffeine, acetaminophen, and procaine (B135) can be electroactive.[7]
-
Phenolic compounds: Naturally occurring phenols in environmental samples are electroactive and can cause interference.[2]
Q2: How can I improve the selectivity of my sensor for this compound?
A2: Improving selectivity is key for accurate detection in complex matrices. Here are some effective strategies:
-
Electrode Modification: Using chemically modified electrodes is a primary strategy. Molecularly Imprinted Polymers (MIPs) can be created with specific binding sites for the target analyte, offering high selectivity.[2]
-
pH Optimization: The electrochemical behavior of both the target analyte and potential interferents can be pH-dependent. Optimizing the pH of the supporting electrolyte can help to separate their voltammetric peaks.[1][2]
-
Use of Selective Receptors: Modifying the electrode with specific receptors, such as acyclic receptors containing nitroindazole rings, has been shown to enable discrimination between dopamine and other phenethylamine-derived drugs.[5][6]
Q3: What is the role of the supporting electrolyte?
A3: The supporting electrolyte is a critical component of the electrochemical cell and serves several functions:
-
Provides Conductivity: It ensures the solution has sufficient ionic conductivity to allow for the flow of current.
-
Controls pH: It often acts as a buffer to maintain a constant pH, which is crucial for the reproducibility of the electrochemical reaction.[2]
-
Minimizes Migration: The high concentration of electrolyte ions ensures that the analyte reaches the electrode surface primarily through diffusion rather than electromigration.
Q4: Which voltammetric technique is best for quantitative analysis of this compound?
A4: For quantitative analysis, differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are generally preferred over cyclic voltammetry (CV). DPV and SWV are more sensitive because they effectively minimize the contribution of the background (capacitive) current, resulting in better-defined peaks where the peak height is directly proportional to the analyte's concentration.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the electrochemical detection of various phenethylamine derivatives. This data can serve as a reference point for developing a method for this compound.
Table 1: Performance Characteristics of Electrochemical Sensors for Phenethylamine Derivatives.
| Analyte | Electrode Modification | Technique | Linear Range (µmol L⁻¹) | Detection Limit (µmol L⁻¹) | Reference |
| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Graphite/Chitosan | SWV | 0.05 - 7.5 | 0.015 | [8] |
| NBOMes and 2C-B | Not specified | Not specified | 1 - 555 | 0.1 - 0.3 | [8] |
| LSD | MWCNT | SWV | 0.16 - 40.0 | 0.05 | [8] |
| Fentanyl | Zn(II)-MOF | DPV | 1 - 100 | 0.3 | [9] |
| Methamphetamine | Laser-Induced Porous Graphene | Not specified | 1.00 - 30.0 (µg mL⁻¹) | 0.31 (µg mL⁻¹) | [10] |
Detailed Experimental Protocols
Below are generalized protocols for common voltammetric techniques. These should be optimized for your specific experimental setup and analyte.
Protocol 1: Cyclic Voltammetry (CV) for Initial Characterization
-
Electrode Preparation: Polish the working electrode (e.g., Glassy Carbon Electrode) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in water and then ethanol (B145695) for 2-3 minutes each to remove any residual alumina particles.
-
Cell Assembly: Assemble the three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).
-
Background Scan: Add a known volume of supporting electrolyte (e.g., 10 mL of 0.1 M Phosphate Buffer Solution, pH 7.4) to the cell. De-aerate the solution by purging with nitrogen gas for 5-10 minutes. Record the cyclic voltammogram in the desired potential window (e.g., +0.2 V to +1.2 V).
-
Analyte Measurement: Add a known concentration of this compound to the cell. Stir the solution for a moment and then let it rest. Record the cyclic voltammogram under the same conditions as the background scan.
-
Data Analysis: Determine the oxidation peak potential and peak current from the resulting voltammogram after subtracting the background current.
Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis
-
Electrode and Cell Preparation: Follow steps 1 and 2 from the CV protocol.
-
Parameter Optimization: Set the DPV parameters. Typical starting parameters might include:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s[1]
-
-
Background Scan: Record the DPV of the de-aerated supporting electrolyte.
-
Analyte Measurement: Add the this compound sample to the cell. Record the DPV.
-
Calibration Curve: To quantify the analyte, create a calibration curve by recording the DPV responses for a series of standard solutions of known concentrations.
-
Data Analysis: The peak height in the differential pulse voltammogram is proportional to the concentration of the analyte. Use the calibration curve to determine the concentration in your unknown sample.
Visualizations
Caption: A typical workflow for an electrochemical detection experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective electrochemical discrimination between dopamine and phenethylamine-derived psychotropic drugs using electrodes modified with an acyclic receptor containing two terminal 3-alkoxy-5-nitroindazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Sensor for Methamphetamine Detection Using Laser-Induced Porous Graphene Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 2-Methoxyphenethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxyphenethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which is often achieved through the reductive amination of 2-methoxyphenylacetaldehyde or the reduction of 2-methoxyphenylacetonitrile.
Potential Impurities from Synthesis:
| Impurity Category | Chemical Name/Type | Reason for Presence |
| Unreacted Starting Materials | 2-methoxyphenylacetaldehyde or 2-methoxyphenylacetonitrile | Incomplete reaction. |
| Intermediate | Imine intermediate (from reductive amination) | Incomplete reduction of the intermediate imine. |
| Over-reduction Product | 2-Methoxy-N-methylphenethylamine | If a methylating agent is present or if the nitrogen source is methylamine. |
| Side-products | Dibenzylketone, α-benzyl-N-methylphenethylamine | Can arise from side reactions during synthesis.[1] |
| Solvent Residues | e.g., Methanol, Ethanol, Tetrahydrofuran (THF) | Incomplete removal of reaction or purification solvents. |
Q2: My final product of this compound is a colored oil instead of a clear liquid. What could be the cause?
A2: Pure this compound is typically a colorless to pale yellow liquid. A darker coloration, such as brown, often indicates the presence of impurities. These impurities can be residual starting materials, byproducts from the synthesis, or degradation products formed during workup or storage. Oxidation of the amine functional group can also lead to color formation.
Troubleshooting Steps:
-
Purity Analysis: Analyze the product using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.[2]
-
Purification: Employ one of the purification methods detailed below, such as column chromatography or acid-base extraction, to remove the colored impurities.
Q3: How can I monitor the progress of the purification of this compound?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of triethylamine) to separate this compound from its impurities on a silica (B1680970) gel plate. The spots can be visualized under a UV lamp. By comparing the TLC of the crude mixture with the fractions collected during column chromatography or the product after each purification step, you can assess the purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product-impurity mixture. The product is precipitating too quickly from a supersaturated solution. | Use a lower-boiling point solvent. Try a two-solvent recrystallization system.[3] Ensure the solution cools down slowly to allow for crystal formation. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated. The chosen solvent is too good a solvent for the compound at all temperatures. | Evaporate some of the solvent to increase the concentration of the product.[4] Add a co-solvent (anti-solvent) in which the product is less soluble.[3] Cool the solution in an ice bath or freezer. |
| Low recovery of the purified product. | Too much solvent was used, and the product remained in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound.[4] Wash the collected crystals with a minimal amount of ice-cold solvent.[3] Ensure the funnel and receiving flask are pre-heated during hot filtration. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. The cooling was too rapid, trapping impurities in the crystal lattice. | Choose a different solvent system where the solubility of the product and impurities differ significantly.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Tailing of the product spot on TLC and poor separation on the column. | This compound is a basic amine and can interact strongly with the acidic silica gel, leading to tailing. | Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[6][7] |
| The product does not elute from the column. | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The separation between the product and an impurity is poor. | The chosen mobile phase does not provide sufficient resolution. The column was not packed properly, leading to channeling. | Optimize the mobile phase composition by testing different solvent systems with varying polarities. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6] |
| High backpressure in the column. | The silica gel particles are too fine. There is a blockage in the column or tubing. | Use a coarser grade of silica gel. Check for and remove any blockages in the system.[8] |
Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Formation of an emulsion at the interface of the organic and aqueous layers. | Vigorous shaking of the separatory funnel. High concentration of the amine. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a saturated solution of sodium chloride (brine) to help break the emulsion. Let the mixture stand for a longer period. |
| Low recovery of this compound from the organic layer after extraction. | The pH of the aqueous acidic solution was not low enough to fully protonate the amine. Incomplete extraction from the aqueous layer back into the organic layer after basification. | Ensure the pH of the aqueous acid is sufficiently low (pH < 2) to convert the amine to its water-soluble salt. After making the aqueous layer basic (pH > 12), ensure thorough mixing with the organic solvent for efficient back-extraction.[9] |
| The final product is wet and appears as a "gooey mess". | Incomplete drying of the organic layer before solvent evaporation. | Wash the organic layer with brine to remove the bulk of the water.[10] Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) and allow adequate contact time before filtering. |
| Precipitation of the amine salt during the acidic wash. | The concentration of the protonated amine salt exceeds its solubility in the aqueous layer. | Add more water to the aqueous layer to dissolve the precipitate. |
Data Presentation
The following table provides a template for comparing the effectiveness of different purification methods for this compound. Researchers should aim to collect and record such data to optimize their purification strategy.
| Purification Method | Starting Purity (%, by GC-MS or HPLC) | Final Purity (%, by GC-MS or HPLC) | Yield (%) | Key Observations |
| Recrystallization | e.g., 85% | e.g., 95% | e.g., 70% | e.g., Oiled out with ethanol, successful with isopropanol/water. |
| Column Chromatography | e.g., 85% | e.g., >99% | e.g., 80% | e.g., Tailing observed without triethylamine in the eluent. |
| Acid-Base Extraction | e.g., 85% | e.g., 98% | e.g., 90% | e.g., Emulsion formed, broken with brine. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This technique is highly effective for separating this compound from non-basic impurities and closely related side-products.
Methodology:
-
Eluent Preparation: Prepare a suitable mobile phase (eluent). A common starting point for aromatic amines is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.[6][7]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the eluent. Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a suitable method if the impurities have significantly different solubilities from this compound in a particular solvent system.
Methodology:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5] Test various solvents (e.g., isopropanol, ethanol, toluene, or mixtures with water) to find the most suitable one. A two-solvent system, such as isopropanol/water or ethanol/water, is often effective for amines.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., isopropanol) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: If using a two-solvent system, add the second solvent (anti-solvent, e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.[3] Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This method is particularly useful for separating the basic this compound from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous acid solution (e.g., 1M HCl). This will protonate the this compound, making it soluble in the aqueous layer. The neutral impurities will remain in the organic layer.[9]
-
Separation of Layers: Separate the aqueous layer (containing the protonated amine) from the organic layer (containing neutral impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 10% NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the amine, making it insoluble in water.
-
Back-Extraction: Extract the free amine back into a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction two more times.
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.[10]
Mandatory Visualization
References
- 1. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Matrix Effects in LC-MS/MS Quantification of 2-MPEA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 2-methoxy-phenylethylamine (2-MPEA).
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of 2-MPEA, focusing on issues arising from matrix effects.
Problem: Poor reproducibility of 2-MPEA quantification across different sample lots.
-
Possible Cause: Variable matrix effects between sample batches are leading to inconsistent ion suppression or enhancement.[1][2] Biological matrices like plasma, serum, and whole blood contain endogenous components such as phospholipids (B1166683) that can interfere with the ionization of the target analyte.[1][3][4]
-
Recommended Action:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-MPEA is the most effective way to compensate for variable matrix effects.[5][6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in a similar manner, thus improving the accuracy and precision of quantification.[5][8]
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts compared to simple protein precipitation.[3][9][10] For phospholipid removal, specialized techniques like HybridSPE can be particularly effective.[1][11][12]
-
Matrix Effect Evaluation: Quantitatively assess the matrix effect for each new batch of samples. This can be done by comparing the response of 2-MPEA in a post-extraction spiked blank matrix sample to the response in a neat solution.[13][14]
-
Problem: Low signal intensity or complete signal loss (ion suppression) for 2-MPEA.
-
Possible Cause: Co-elution of matrix components, especially phospholipids, with 2-MPEA is suppressing its ionization.[1][3][4][11] This is a common issue in electrospray ionization (ESI).[15]
-
Recommended Action:
-
Improve Chromatographic Separation: Modify the LC method to separate 2-MPEA from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.[16][17]
-
Enhance Sample Cleanup: As mentioned previously, a more effective sample preparation method is crucial. Protein precipitation alone is often insufficient to remove phospholipids.[1][3] Consider using LLE, SPE, or phospholipid removal plates.[3][4][11][12]
-
Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This will help in adjusting the chromatography to move the 2-MPEA peak away from these suppressive zones.[13][18]
-
Problem: Inconsistent recovery of 2-MPEA during sample preparation.
-
Possible Cause: The chosen sample preparation method may not be optimal for 2-MPEA, leading to variable loss of the analyte. For instance, in LLE, the polarity of 2-MPEA might result in poor extraction efficiency.[3]
-
Recommended Action:
-
Method Validation: Thoroughly validate the sample preparation method to ensure consistent and high recovery. This involves spiking a known amount of 2-MPEA into a blank matrix and measuring the amount recovered after the extraction process.
-
Use of a SIL-IS: An appropriate SIL-IS will co-elute and have similar extraction recovery to the analyte, thereby correcting for recovery inconsistencies.
-
Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH adjustments to improve the partitioning of 2-MPEA into the organic phase. For SPE, test different sorbents and elution solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[18] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which adversely affect the accuracy and reproducibility of quantification.[9][18][19]
Q2: What are the primary sources of matrix effects for 2-MPEA analysis in biological samples?
A2: For bioanalytical methods, the most significant sources of matrix effects are endogenous components of the biological fluid, such as phospholipids, salts, and proteins.[3][13] Phospholipids are a major cause of ion suppression in ESI-MS.[1][4][11]
Q3: How can I quantitatively assess the matrix effect for my 2-MPEA assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent at the same concentration.[13]
-
Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for 2-MPEA always necessary?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[5][7][8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.
Q5: What are the best sample preparation techniques to minimize matrix effects for 2-MPEA?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): Simple and fast, but often insufficient for removing phospholipids.[1][3]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but recovery of polar analytes like 2-MPEA might be challenging.[3]
-
Solid Phase Extraction (SPE): Generally provides cleaner extracts than both PPT and LLE and can be optimized for specific analytes.[3][9]
-
HybridSPE: A technique that combines protein precipitation with phospholipid removal and is very effective for bioanalytical samples.[1][11][12]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 105 | 40 - 70 (Suppression) | [3] |
| Liquid-Liquid Extraction (MTBE) | 60 - 80 | 80 - 95 (Less Suppression) | [3] |
| Solid Phase Extraction (C18) | 90 - 105 | 90 - 105 (Minimal Effect) | [3] |
| HybridSPE-Phospholipid | > 95 | > 98 (Negligible Effect) | [11][12] |
Note: The values presented are typical ranges and can vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of 2-MPEA in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with 2-MPEA at the same concentration as Set A before the sample preparation procedure.
-
Set C (Post-extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. Then, spike the final extract with 2-MPEA at the same concentration as Set A.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set C) / (Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B) / (Peak Area of Set C) * 100
-
Process Efficiency (PE) (%) = (Peak Area of Set B) / (Peak Area of Set A) * 100
-
Protocol 2: Solid Phase Extraction (SPE) for 2-MPEA from Plasma
-
Condition the SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Pre-treatment: Dilute 100 µL of plasma sample with 200 µL of 2% formic acid in water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute 2-MPEA with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Experimental workflow for 2-MPEA quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. longdom.org [longdom.org]
- 10. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-MPEA and its Metabolites
Welcome to the technical support center for the HPLC analysis of 2-MPEA (2-Methoxy-phenylethylamine) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of 2-MPEA and its metabolites.
Issue 1: Poor Resolution Between 2-MPEA and its Primary Metabolite
Q: I am observing poor resolution or co-elution of 2-MPEA and its primary, more polar metabolite. How can I improve their separation?
A: Poor resolution between a parent compound and its metabolite is a common challenge. Here are several strategies to enhance separation, ranging from simple adjustments to more comprehensive method development changes.
Initial Checks:
-
System Suitability: First, confirm that your HPLC system is performing optimally by running a system suitability test. Check for consistent retention times, peak areas, and theoretical plates.
-
Column Health: An old or contaminated column can lead to poor peak shape and resolution.[1] If you suspect column degradation, try flushing it with a strong solvent or replacing it with a new one.[1] A guard column can also be used to protect the analytical column from contaminants.[2]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The selectivity of your separation is highly dependent on the mobile phase.[3]
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and may improve resolution.[4]
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[5]
-
Utilize Gradient Elution: If an isocratic method is failing, a gradient elution can be employed.[6][7] Starting with a lower concentration of the organic solvent and gradually increasing it can help to better separate compounds with different polarities.[6]
-
-
Adjust Mobile Phase pH: Since 2-MPEA is a basic compound (containing an amine group), the pH of the mobile phase is critical.
-
Operating at a pH that is at least 1.5 to 2 units away from the pKa of 2-MPEA and its metabolites will ensure they are in a single ionic state, leading to sharper, more symmetrical peaks.[8]
-
For basic compounds, using a mobile phase with a pH in the acidic range (e.g., pH 2.5-4) is often a good starting point to ensure the analytes are protonated and exhibit good peak shape.[3]
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.[4]
-
If you are using a standard C18 column, switching to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, can provide alternative interactions and improve resolution.[9]
-
Logical Workflow for Improving Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution in HPLC.
Issue 2: Peak Tailing of 2-MPEA
Q: My chromatogram shows significant peak tailing for 2-MPEA. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue, especially for basic compounds like 2-MPEA. It can lead to poor resolution and inaccurate integration.[1][10] The primary cause is often secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic compounds is the interaction of the protonated amine group with ionized residual silanol groups on the silica-based stationary phase.[1]
-
Solution 1: Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic analytes.[1]
-
Solution 3: Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][11]
-
Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[1]
-
-
Column Contamination or Voids: Contaminants on the column frit or a void at the head of the column can disrupt the sample band, causing peak tailing for all analytes.[1]
Troubleshooting Peak Tailing
Caption: Decision tree for diagnosing and resolving peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for 2-MPEA and its metabolites?
A1: A good starting point for separating 2-MPEA and its more polar metabolites is reversed-phase HPLC. Here is a recommended initial setup:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size | C18 is a versatile stationary phase for moderately polar to non-polar compounds. Smaller particle sizes improve efficiency.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic 2-MPEA.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[7] |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is effective for separating compounds with a range of polarities, like a parent drug and its metabolites.[6] |
| Flow Rate | 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm ID | Appropriate for the column dimensions. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Detection | UV at 274 nm or Mass Spectrometry (MS) | Choose based on the chromophore of 2-MPEA and the required sensitivity. |
Q2: Should I use acetonitrile or methanol as the organic solvent?
A2: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.[12]
-
Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides different selectivity compared to methanol.[7]
-
Methanol is a more cost-effective option.[7] If you are struggling with resolution, trying the alternative solvent is a valuable step in method development as it can significantly alter the selectivity of the separation.[5]
Q3: How do I choose the right HPLC column for my analysis?
A3: The choice of column is critical for achieving good separation.[13]
-
Stationary Phase: For 2-MPEA, a C18 column is a robust starting point. If resolution is an issue, consider alternative phases like C8 (less retentive), Phenyl (different selectivity for aromatic compounds), or a polar-embedded phase.[9]
-
Particle Size: Columns with smaller particles (<3 µm) offer higher efficiency and better resolution but generate higher backpressure.[4][14] Ensure your HPLC system can handle the pressure.
-
Column Dimensions:
-
Length: Longer columns (100-150 mm) provide more theoretical plates and better resolution for complex samples.[3] Shorter columns (50 mm) are suitable for faster analyses.[3]
-
Internal Diameter (ID): 4.6 mm ID is standard. 2.1 mm ID columns are more sensitive and consume less solvent, making them ideal for LC-MS applications.[3]
-
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can interfere with the detection and quantification of low-level metabolites. Common causes include:
-
Air bubbles in the system: Degas your mobile phase before use.[7]
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and freshly prepared buffers.[7]
-
Detector issues: The lamp in a UV detector may be failing, or the flow cell could be dirty.
-
Pump problems: Inconsistent mixing or faulty check valves can cause pressure fluctuations that appear as baseline noise.
Experimental Protocols
Protocol 1: General HPLC Method for 2-MPEA and Metabolite Profiling
Objective: To establish a baseline gradient HPLC method for the separation of 2-MPEA and its potential metabolites.
Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV or MS detector.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
HPLC-grade water, acetonitrile, and formic acid.
-
Sample of 2-MPEA and its metabolites dissolved in a solvent compatible with the initial mobile phase (e.g., 10% acetonitrile in water).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile (0.1% v/v).
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
HPLC Conditions:
-
Set the column temperature to 35 °C.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes at a flow rate of 0.3 mL/min.
-
Set the injection volume to 5 µL.
-
Set the UV detector to 274 nm.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Analysis:
-
Inject a blank (injection solvent) to ensure there are no system peaks.
-
Inject the sample containing 2-MPEA and its metabolites.
-
Analyze the resulting chromatogram for peak shape, retention, and resolution. This method provides a starting point for further optimization.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. mastelf.com [mastelf.com]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. chromacademy.com [chromacademy.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of 2-Methoxyphenethylamine and 3-Methoxyphenethylamine Activity at Trace Amine-Associated Receptor 1 (TAAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two isomeric phenethylamine (B48288) derivatives, 2-methoxyphenethylamine (2-MeO-PEA) and 3-methoxyphenethylamine (B363911) (3-MeO-PEA), at the human Trace Amine-Associated Receptor 1 (TAAR1). This analysis is supported by available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the available quantitative data for the agonistic activity of this compound and a qualitative assessment of 3-methoxyphenethylamine at human TAAR1.
| Compound | Agonist Activity at human TAAR1 |
| This compound | EC₅₀ = 144 nM Emax = 95% |
| 3-Methoxyphenethylamine | No direct quantitative data for EC₅₀ or Kᵢ is readily available in the reviewed scientific literature. However, structure-activity relationship (SAR) studies of phenethylamines at TAAR1 generally indicate that substitutions at the 3- and 4-positions of the phenyl ring tend to result in lower potency compared to substitutions at the 2-position. |
TAAR1 Signaling Pathway
Activation of TAAR1, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
Experimental Protocols
The quantitative data for TAAR1 agonists are typically generated through functional assays that measure the downstream consequences of receptor activation, such as the accumulation of intracellular cAMP.
cAMP Accumulation Assay
This functional assay is employed to determine the potency (EC₅₀) and efficacy (Emax) of a test compound's ability to stimulate TAAR1 and induce the production of the second messenger, cAMP.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells, stably or transiently expressing the human TAAR1, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a serum-free assay buffer.
-
A phosphodiesterase (PDE) inhibitor, such as IBMX, is often included in the assay buffer to prevent the degradation of cAMP and enhance the signal.
-
Varying concentrations of the test compounds (this compound or 3-methoxyphenethylamine) are prepared in the assay buffer.
-
The different concentrations of the test compounds are added to the respective wells of the 96-well plate. A known TAAR1 agonist is used as a positive control, and buffer alone serves as the negative control.
-
The plate is incubated for a specified period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.
3. cAMP Detection:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay kit (e.g., ELISA, HTRF, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
The raw data are converted to cAMP concentrations based on a standard curve.
-
The concentration-response data for each test compound are plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (the concentration of the agonist that gives half-maximal response) and the Emax (the maximum response achievable by the agonist).
Discussion
The available data indicates that this compound is a potent agonist at the human TAAR1, with an EC₅₀ value in the nanomolar range and high efficacy. This suggests that the methoxy (B1213986) group at the 2-position of the phenyl ring is well-tolerated and may contribute favorably to the binding and/or activation of the receptor.
In contrast, the absence of readily available quantitative data for 3-methoxyphenethylamine makes a direct comparison challenging. However, based on established structure-activity relationships for phenethylamines at TAAR1, it is plausible that 3-methoxyphenethylamine exhibits lower potency than its 2-methoxy isomer. The position of substituents on the phenyl ring can significantly influence ligand-receptor interactions, affecting both binding affinity and the conformational changes required for receptor activation.
For researchers in drug development, the higher potency of this compound at TAAR1 suggests that this scaffold may be a more promising starting point for the design of novel TAAR1-targeted therapeutics. Further investigation into the pharmacological profile of 3-methoxyphenethylamine is warranted to complete this comparative analysis and to fully understand the impact of methoxy group positioning on TAAR1 activity. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
A Comparative Analysis of the Receptor Binding Profiles of 2-MPEA and 4-MPEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of 2-Methylphenethylamine (2-MPEA) and 4-Methoxyphenethylamine (4-MPEA). Due to the limited availability of comprehensive public data, this comparison is based on existing pharmacological descriptions and available experimental values.
Data Presentation: Receptor Binding and Functional Activity
| Target | 2-MPEA | 4-MPEA |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist (qualitative) | Very-low-potency partial agonist (EC₅₀ = 5,980 nM)[1] |
| Serotonin Receptors (General) | Data not available | Very low affinity (A₂ = 7,940 nM in rat stomach fundus strip)[1] |
| Serotonin Transporter (SERT) | Data not available | Serotonin Releasing Agent (in vitro)[1] |
| Norepinephrine Transporter (NET) | Data not available | Norepinephrine Releasing Agent (in vitro)[1] |
| Dopamine Transporter (DAT) | Data not available | Very weak Dopamine Reuptake Inhibitor (in vitro)[1] |
Note: EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A₂ is a measure of antagonist affinity. The lack of comprehensive Kᵢ values limits a direct quantitative comparison of binding affinities.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. While specific protocols for 2-MPEA and 4-MPEA are not detailed in the available literature, a general methodology is as follows:
-
Membrane Preparation:
-
Cell lines (e.g., HEK-293, CHO) are genetically engineered to express the target human receptor.
-
Cells are cultured and harvested.
-
The cell membrane, containing the receptors, is isolated through homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., 2-MPEA or 4-MPEA) are added to compete with the radioligand for receptor binding.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Quantification:
-
The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Functional Assays (e.g., for TAAR1 Agonism)
Functional assays measure the biological response elicited by a compound upon binding to a receptor. For G-protein coupled receptors like TAAR1, this often involves measuring the accumulation of second messengers like cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the target receptor (e.g., human TAAR1) are cultured.
-
Compound Incubation: The cells are treated with various concentrations of the test compound.
-
Second Messenger Measurement: After incubation, the cells are lysed, and the concentration of a downstream signaling molecule (e.g., cAMP) is quantified using techniques like ELISA or HTRF.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ) of the compound.
Signaling Pathways and Mechanisms of Action
TAAR1 Activation Signaling Pathway
Both 2-MPEA and 4-MPEA are reported to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1). Upon activation, TAAR1 primarily couples to the Gαs protein, initiating a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.
References
A Comparative Pharmacological Guide: 2-Methoxyphenethylamine (2-MeO-PEA) vs. 2,5-Dimethoxyphenethylamine (2C-H)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 2-Methoxyphenethylamine (2-MeO-PEA) and 2,5-Dimethoxyphenethylamine (2C-H). The information presented herein is intended for research and informational purposes only.
Introduction
This compound (2-MeO-PEA) and 2,5-dimethoxyphenethylamine (2C-H) are substituted phenethylamines that, while structurally related, exhibit distinct pharmacological profiles. 2C-H is the parent compound of the 2C family of psychedelic drugs, whereas 2-MeO-PEA is a positional isomer with a different substitution pattern on the phenyl ring.[1] This guide will delve into their comparative pharmacology, focusing on receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate.
Pharmacological Profiles
This compound (2-MeO-PEA)
2-MeO-PEA is primarily characterized by its potent agonist activity at the human trace amine-associated receptor 1 (TAAR1).[2] In contrast, it demonstrates very low affinity for the serotonin (B10506) 5-HT2A and 5-HT2C receptors, which are the primary targets for many psychedelic phenethylamines.[2] The effects of 2-MeO-PEA in humans have not been formally reported.[2] Due to its TAAR1 agonism, it holds potential as a research tool for studying the physiological roles of this receptor. The compound is also utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[3]
2,5-Dimethoxyphenethylamine (2C-H)
2C-H is recognized as the structural backbone of the 2C-x series of psychedelic compounds.[1] However, 2C-H itself is reported to have no significant psychedelic properties, which is often attributed to its rapid metabolism by monoamine oxidase (MAO) enzymes in the body.[4] Pharmacologically, 2C-H displays a broader receptor interaction profile than 2-MeO-PEA. It acts as a partial agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, albeit with significantly lower potency compared to its 4-substituted derivatives like 2C-B or 2C-I.[1] Notably, it possesses a higher affinity for the 5-HT1A receptor than other compounds in the 2C series.[1] 2C-H also functions as an agonist at the human TAAR1.[1] Interestingly, some studies have also reported that 2C-H can act as an antagonist at the 5-HT2A receptor in certain experimental systems.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 2-MeO-PEA and 2C-H, providing a basis for comparing their receptor binding affinities and functional potencies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | TAAR1 (rat) |
| 2-MeO-PEA | No data available | >10,000[2] | >10,000[2] | 60 - 2,200[6] |
| 2C-H | 70[1] | 1,600 - 3,000[1] | Data varies | 60 - 2,200[6] |
Higher Ki values indicate lower binding affinity.
Table 2: Functional Activity (EC50/IC50, nM)
| Compound | Receptor | Assay Type | Value (nM) | Efficacy |
| 2-MeO-PEA | hTAAR1 | cAMP accumulation | 144[2] | Full Agonist (95%)[2] |
| 2C-H | 5-HT2A | Inositol (B14025) Phosphate | - | Full Agonist[7] |
| 5-HT2C | Inositol Phosphate | - | Full Agonist[7] | |
| 5-HT2C | - | pEC50 = 5.93 | 20% of Serotonin[8] | |
| 5-HT1A | - | - | Partial to Full Agonist (very low potency)[7] | |
| hTAAR1 | cAMP accumulation | <1,000[6] | Agonist |
EC50 represents the concentration for 50% of maximal response (agonist). IC50 represents the concentration for 50% inhibition (antagonist). pEC50 is the negative logarithm of the EC50 value.
Signaling Pathways
The pharmacological effects of 2-MeO-PEA and 2C-H are mediated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate downstream intracellular signaling cascades.
TAAR1 Signaling
Both 2-MeO-PEA and 2C-H are agonists at TAAR1. TAAR1 is primarily coupled to Gs and Gq proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Caption: TAAR1 Signaling Pathway
5-HT2A Receptor Signaling
2C-H, as a partial agonist at the 5-HT2A receptor, primarily activates the Gq/G11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses.
Caption: 5-HT2A Receptor Gq Signaling Pathway
Experimental Protocols
The characterization of the pharmacological properties of 2-MeO-PEA and 2C-H relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the concentration of the test compound (2-MeO-PEA or 2C-H) that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), from which the Ki value is calculated.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2A, TAAR1).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Test compound (2-MeO-PEA or 2C-H) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or control solutions.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay
Calcium Flux Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as 5-HT2A, by detecting changes in intracellular calcium concentration.
Objective: To determine the concentration of the test compound that elicits 50% of the maximal increase in intracellular calcium (EC50).
Materials:
-
Live cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test compound (e.g., 2C-H) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader or a flow cytometer capable of kinetic measurements.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
After the response has peaked and started to decline, a maximal response can be elicited by adding a calcium ionophore (e.g., ionomycin) as a positive control.
-
Analyze the data by calculating the change in fluorescence from baseline for each concentration of the test compound.
-
Plot the response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve using non-linear regression analysis.
Conclusion
This compound and 2,5-dimethoxyphenethylamine, despite their structural similarities, exhibit markedly different pharmacological profiles. 2-MeO-PEA is a selective and potent TAAR1 agonist with negligible activity at key serotonin receptors, making it a valuable tool for investigating TAAR1 function. In contrast, 2C-H, the parent of the 2C-x family, has a more complex pharmacology, interacting with multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and TAAR1, albeit with generally lower potency than its more psychoactive derivatives. The data and protocols presented in this guide provide a foundation for further research into the distinct mechanisms of action of these two phenethylamine (B48288) derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Mono-methoxyphenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of mono-methoxyphenethylamine isomers (2-, 3-, and 4-methoxyphenethylamine). The position of the methoxy (B1213986) group on the phenethylamine (B48288) core significantly influences their pharmacological profile, particularly their affinity and activity at various neurotransmitter receptors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to aid in the understanding and future development of this class of compounds.
Comparative Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of mono-methoxyphenethylamine isomers at key serotonin (B10506) receptors and the trace amine-associated receptor 1 (TAAR1). Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy | Reference |
| 2-Methoxyphenethylamine | 5-HT2A | >10,000 | - | - | [1] |
| 5-HT2C | >10,000 | - | - | [1] | |
| TAAR1 | - | 144 | 95% (Full Agonist) | [1] | |
| 3-Methoxyphenethylamine | 5-HT2A | Data not available | Data not available | Data not available | |
| 5-HT2C | Data not available | Data not available | Data not available | ||
| TAAR1 | Data not available | Data not available | Data not available | ||
| 4-Methoxyphenethylamine (B56431) | 5-HT2A | Data not available | Data not available | Data not available | |
| 5-HT2C | Data not available | Data not available | Data not available | ||
| TAAR1 | Data not available | Data not available | Data not available |
Note: There is a significant lack of comprehensive, directly comparative data for all three isomers across a wide range of receptors in the publicly available literature. The provided data for this compound indicates very low affinity for the 5-HT2A and 5-HT2C receptors, but potent agonism at TAAR1[1]. Information regarding the receptor binding profiles of 3- and 4-methoxyphenethylamine is sparse, with much of the literature focusing on their use as precursors in the synthesis of other compounds[2][3]. 4-Methoxyphenethylamine has also been noted to inhibit monoamine oxidase[4].
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat brain cortex homogenate.
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Test Compounds: Serial dilutions of the mono-methoxyphenethylamine isomers.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the filter plates using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plates and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
5-HT2A Receptor Signaling Cascade
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this receptor by an agonist, such as certain phenethylamines, initiates a downstream signaling cascade that leads to various cellular responses.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
This guide highlights the current understanding of the structure-activity relationship of mono-methoxyphenethylamines. The significant gaps in the available data underscore the need for further research to fully characterize the pharmacological profiles of these compounds and to explore their therapeutic potential.
References
A Comparative In Vivo Analysis of 2-Methoxyphenethylamine and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of 2-Methoxyphenethylamine and the well-characterized psychostimulant, amphetamine. While extensive in vivo data exists for amphetamine, there is a notable scarcity of similar research on this compound, limiting a direct comparative analysis based on experimental evidence. This document summarizes the available data for both compounds, highlighting the existing knowledge gaps for this compound and providing detailed experimental protocols for amphetamine as a reference for future in vivo studies.
Executive Summary
Amphetamine is a potent central nervous system stimulant with well-documented effects on locomotor activity, and dopamine (B1211576) and serotonin (B10506) neurotransmission. Its primary mechanism of action involves the release of these monoamines and interaction with the trace amine-associated receptor 1 (TAAR1). In contrast, in vivo data for this compound is largely unavailable. Inferences about its potential effects are drawn from in vitro studies and research on structurally related methoxy-substituted phenethylamines, which primarily indicate an affinity for serotonin receptors. A direct in vivo comparison of their effects is not currently possible due to the lack of published research on this compound.
Data Presentation
Table 1: Comparative Locomotor Activity
Due to the absence of in vivo locomotor activity studies on this compound, a direct quantitative comparison is not possible. The table below presents data for amphetamine.
| Compound | Animal Model | Doses (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Citation |
| Amphetamine | C57BL/6 Mice | 2, 6, 12, 16, 20 | Subcutaneous (s.c.) | Dose-dependent bimodal response: hyperlocomotion at lower doses, transitioning to stereotypy at higher doses.[1] | [1] |
| Sprague-Dawley Rats | 0.5, 1.0 | Intraperitoneal (i.p.) | Increased locomotor activity. Methamphetamine showed greater potency under certain conditions.[2][3] | [2][3] | |
| BALB/c Mice | 0.3 - 10 | Intraperitoneal (i.p.) | Moderate to high doses induced hyperlocomotion.[4] | [4] | |
| This compound | - | - | - | No in vivo data available | - |
Table 2: Comparative Effects on Extracellular Dopamine and Serotonin
In vivo microdialysis data for this compound is not available. The table below summarizes the effects of amphetamine on dopamine and serotonin levels in the nucleus accumbens (NAc).
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Brain Region | Effect on Dopamine | Effect on Serotonin | Citation |
| Amphetamine | Rat | 2 | Intraperitoneal (i.p.) | Nucleus Accumbens | Increased | Increased | [5] |
| Rat | 4 | Intraperitoneal (i.p.) | Striatum | Substantial increase | Decreased 5-HIAA at higher doses | [6] | |
| This compound | - | - | - | - | No in vivo data available | No in vivo data available | - |
Table 3: Comparative Receptor Binding Profiles (In Vitro)
This table presents in vitro receptor binding data (Ki, nM) to provide a basis for inferring the potential in vivo effects of this compound and its comparison to amphetamine. Data for this compound is limited; therefore, data for the broader class of phenethylamines and methoxy-substituted analogues are included for context.
| Receptor | Amphetamine | Phenethylamine (PEA) | Methoxy-substituted Phenethylamines (general) | Citation |
| TAAR1 | Agonist | Potent Agonist[[“]] | Phenethylamines generally show stronger binding than amphetamine analogues.[[“]][8] | [[“]][8] |
| DAT | Substrate/Inhibitor | Substrate/Inhibitor | - | [[“]][[“]] |
| NET | Substrate/Inhibitor | Substrate/Inhibitor | - | [[“]][[“]] |
| SERT | Substrate/Inhibitor | Weak Substrate/Inhibitor | Varies; some show high affinity for 5-HT receptors. | [[“]][[“]] |
| 5-HT1A | - | - | Weak to moderate affinity.[[“]][8] | [[“]][8] |
| 5-HT2A | - | - | Moderate to high affinity.[[“]][8] | [[“]][8] |
| 5-HT2C | - | - | Moderate to high affinity.[[“]][8] | [[“]][8] |
| D2 | Low affinity | - | No relevant interaction observed.[10] | [10] |
Experimental Protocols
Amphetamine-Induced Locomotor Activity in Mice
Objective: To assess the effect of amphetamine on spontaneous locomotor activity in mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
d-Amphetamine sulfate (B86663)
-
Sterile 0.9% saline
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams)
-
Animal scale
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On preceding days, handle the mice and habituate them to the locomotor activity chambers and saline injections to reduce novelty-induced hyperactivity and stress.[11][12]
-
Drug Preparation: Dissolve d-amphetamine sulfate in sterile 0.9% saline to the desired concentrations (e.g., 1, 2.5, 5, 10 mg/mL).
-
Baseline Activity: Place each mouse individually into a locomotor activity chamber and record its basal activity for a 30-60 minute period.[11][13]
-
Drug Administration: Following the baseline recording, administer a single intraperitoneal (i.p.) injection of either saline (vehicle control) or amphetamine at the desired dose (e.g., 1, 2.5, 5, 10, or 20 mg/kg).[12] The injection volume is typically 5-10 mL/kg.
-
Post-Injection Monitoring: Immediately return the mouse to the same locomotor activity chamber and record locomotor activity for a period of 60-120 minutes.[1][11][13]
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and rearing frequency. Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the activity of amphetamine-treated groups to the saline-treated control group using appropriate statistical tests (e.g., ANOVA).
In Vivo Microdialysis for Dopamine and Serotonin in Rats Following Amphetamine Administration
Objective: To measure extracellular levels of dopamine and serotonin in the nucleus accumbens of freely moving rats following amphetamine administration.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
d-Amphetamine sulfate
-
Sterile 0.9% saline
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens (stereotaxic coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -6.8 mm from the skull surface). Secure the cannula with dental acrylic. Allow the animal to recover for at least one week.[14]
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline.[14][15]
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.[14]
-
Drug Administration: Administer a single i.p. injection of amphetamine (e.g., 2 mg/kg) or saline.
-
Post-Injection Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Compare the changes over time between the amphetamine and saline groups.
Signaling Pathways
Amphetamine Signaling Pathway
Amphetamine exerts its effects through a multi-faceted mechanism primarily involving the disruption of normal monoamine neurotransmitter function and activation of the trace amine-associated receptor 1 (TAAR1).
Putative Signaling Pathway for this compound
Based on the pharmacology of phenethylamines in general, this compound is expected to interact with monoamine systems, likely with a preference for serotonin receptors and TAAR1. The following diagram illustrates a hypothetical signaling pathway.
Discussion and Future Directions
The current body of scientific literature provides a robust understanding of the in vivo effects of amphetamine, particularly its impact on locomotor activity and the dopaminergic and serotonergic systems. In stark contrast, this compound remains largely uncharacterized in vivo. While in vitro data on related compounds suggest a potential interaction with serotonin receptors and TAAR1, these findings cannot be directly extrapolated to predict its complete in vivo profile.
To bridge this knowledge gap, future research should prioritize in vivo studies on this compound. Key experiments should include:
-
Locomotor Activity Studies: Dose-response studies in rodents (e.g., mice and rats) are essential to characterize its stimulant or depressant effects and to determine its potency relative to amphetamine.
-
In Vivo Microdialysis: Measuring extracellular levels of dopamine and serotonin in key brain regions like the nucleus accumbens and prefrontal cortex will elucidate its neurochemical mechanism of action.
-
Receptor Occupancy Studies: In vivo receptor binding studies would confirm the engagement of specific targets, such as serotonin receptors and TAAR1, in a living organism.
-
Behavioral Pharmacology: A broader assessment of its behavioral effects, including its potential for abuse liability, anxiogenic/anxiolytic properties, and impact on cognitive functions, is warranted.
By conducting these fundamental in vivo experiments, the scientific community can begin to build a comprehensive understanding of the pharmacological and physiological effects of this compound and enable a meaningful comparison with amphetamine.
References
- 1. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzyl… [ouci.dntb.gov.ua]
- 5. Neurochemical and behavioral differences between d-methamphetamine and d-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b-neuro.com [b-neuro.com]
- 14. benchchem.com [benchchem.com]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-MPEA as a Selective TAAR1 Tool Compound: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of 2-methylphenethylamine (B1221183) (2-MPEA) as a tool compound for studying the Trace Amine-Associated Receptor 1 (TAAR1). While literature confirms 2-MPEA as a TAAR1 agonist, a comprehensive quantitative validation and direct comparison with other well-characterized agonists are hampered by the limited availability of specific binding affinity and functional potency data for this compound.[1] This document summarizes the current understanding of TAAR1 signaling, presents comparative data for other known TAAR1 agonists, and provides detailed experimental protocols for researchers seeking to characterize and validate tool compounds like 2-MPEA.
Introduction to TAAR1
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as by amphetamine-like psychostimulants.[2] Located intracellularly, TAAR1 plays a crucial modulatory role in monoaminergic systems by influencing the function of dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters.[3][4] Its activation generally leads to a decrease in the firing rate of dopaminergic neurons and has been implicated in various physiological and pathological processes, making it a promising therapeutic target for neuropsychiatric disorders like schizophrenia, depression, and addiction.[5][6]
TAAR1 Signaling Pathways
TAAR1 primarily couples to the Gαs subunit of heterotrimeric G proteins.[1] Agonist binding initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets.
In addition to the canonical Gαs-cAMP pathway, TAAR1 activation has been shown to engage other signaling molecules, including Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK1/2), and the transcription factors CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells).[1][7] The specific signaling cascade activated can be cell-type dependent and may involve interactions with other receptors, such as the dopamine D2 receptor.[7]
Comparative Analysis of TAAR1 Agonists
Table 1: Comparative Potency of Selected TAAR1 Agonists
| Compound | Species | Assay Type | Potency (EC50, nM) | Reference |
| β-phenylethylamine | Human | cAMP Accumulation | 106 | [8] |
| RO5166017 | Mouse | cAMP Accumulation | 1.62 | [4] |
| RO5263397 | Mouse | cAMP Accumulation (BRET) | 0.12 | [9] |
| Ulotaront | Human | GIRK Activation | 38.0 | |
| Ralmitaront | Human | GIRK Activation | 420 |
Table 2: Comparative Binding Affinity of Selected TAAR1 Agonists
| Compound | Species | Assay Type | Affinity (Ki, nM) | Reference |
| Ulotaront | Human | Radioligand Binding | High Affinity | |
| RO5263397 | Mouse, Rat, Human | Radioligand Binding | High Affinity |
Note: "High Affinity" is stated in the reference without a specific numerical value.
Experimental Protocols
To facilitate the validation of 2-MPEA and other potential TAAR1 tool compounds, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for TAAR1 by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human or rodent TAAR1.
-
Radioligand: A high-affinity TAAR1 ligand labeled with a radioisotope (e.g., [3H]-RO5166017).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: 2-MPEA or other compounds of interest.
-
Non-specific Ligand: A high concentration of a known non-radiolabeled TAAR1 ligand to determine non-specific binding.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer. For determining non-specific binding, add the non-specific ligand instead of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to act as an agonist and stimulate TAAR1-mediated production of the second messenger cAMP.
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the TAAR1 of interest.
-
Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: 2-MPEA or other potential agonists.
-
Positive Control: A known TAAR1 agonist (e.g., β-phenylethylamine or RO5166017).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Plating: Seed the TAAR1-expressing cells in a 96-well or 384-well plate and grow to a suitable confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor.
-
Compound Addition: Add varying concentrations of the test compound or positive control to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion and Future Directions
While 2-MPEA is recognized as a TAAR1 agonist, its validation as a selective tool compound requires comprehensive pharmacological characterization.[1] This includes determining its binding affinity (Ki) and functional potency (EC50) at TAAR1, and critically, assessing its activity across a panel of other relevant GPCRs and monoamine transporters to establish a selectivity profile. The experimental protocols and comparative data provided in this guide offer a framework for researchers to undertake such validation studies. Future work should focus on generating and publishing this missing data for 2-MPEA to firmly establish its utility as a selective tool compound for investigating TAAR1 biology.
References
- 1. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bluelight.org [bluelight.org]
- 4. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. (-)-alpha-Methylphenethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Following the trace of elusive amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-, 3-, and 4-Methoxyphenethylamine: Pharmacology, Metabolism, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and metabolic profiles of the positional isomers 2-methoxyphenethylamine (2-MPEA), 3-methoxyphenethylamine (B363911) (3-MPEA), and 4-methoxyphenethylamine (B56431) (4-MPEA). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
2-, 3-, and 4-Methoxyphenethylamine are structural isomers that exhibit distinct pharmacological profiles, primarily through their interactions with serotonin (B10506) and trace amine-associated receptors. Their varied receptor affinities and functional activities translate to different potential physiological effects. Notably, 2-MPEA demonstrates potent full agonism at the human trace amine-associated receptor 1 (TAAR1), while 3-MPEA is a partial agonist, and data for 4-MPEA at this receptor is less defined. In contrast, their affinities for serotonin receptors are generally low. The metabolism of these compounds is primarily mediated by the cytochrome P450 enzyme CYP2D6, involving O-demethylation and aromatic hydroxylation. This guide delves into a detailed comparative analysis of their receptor binding affinities, functional activities, metabolic pathways, and the intracellular signaling cascades they trigger.
Data Presentation
Table 1: Comparative Receptor Binding Affinities ( KiK_iKi , nM)
| Receptor | This compound (2-MPEA) | 3-Methoxyphenethylamine (3-MPEA) | 4-Methoxyphenethylamine (4-MPEA) |
| Serotonin 5-HT2A | >10,000[1] | No specific data found | No specific data found |
| Serotonin 5-HT2C | >10,000[1] | No specific data found | No specific data found |
| Serotonin Receptors (Rat Stomach Fundus Strip, A2) | 3,020[1] | 1,290[2] | No specific data found |
| Human Trace Amine-Associated Receptor 1 (hTAAR1) | No direct binding data found | No direct binding data found | No direct binding data found |
Note: Lower
Ki
values indicate higher binding affinity. The lack of comprehensive, directly comparative binding data for all three isomers at a wide range of receptors is a notable gap in the current literature.
Table 2: Comparative Functional Activity (EC50, nM and Emax, %)
| Receptor/Assay | This compound (2-MPEA) | 3-Methoxyphenethylamine (3-MPEA) | 4-Methoxyphenethylamine (4-MPEA) |
| Human Trace Amine-Associated Receptor 1 (hTAAR1) | EC50: 144, Emax: 95% (Full Agonist)[1] | EC50: 1,444, Emax: 73% (Partial Agonist)[2] | No specific data found |
Note: EC50 represents the concentration for 50% of maximal response. Emax indicates the maximum efficacy relative to a reference full agonist.
Mandatory Visualization
Caption: Signaling pathways for TAAR1 and 5-HT2A receptors.
Caption: Workflow for receptor binding and in vitro metabolism assays.
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity (
Ki
) of a test compound to a specific receptor, such as the serotonin 5-HT2A receptor, using a radioligand displacement assay.
1. Materials:
-
Cell Membranes: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
Test Compounds: 2-, 3-, and 4-methoxyphenethylamine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor (e.g., 10 µM spiperone (B1681076) for 5-HT2A).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
2. Procedure:
-
Preparation: Dilute cell membranes, radioligand, and test compounds to desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control). Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
) using the Cheng-Prusoff equation:Ki , where [L] is the concentration of the radioligand andKi=IC50/(1+[L]/Kd) is its dissociation constant.Kd
In Vitro Metabolism Assay with Liver Microsomes (General Protocol)
This protocol describes a general method to study the in vitro metabolism of the methoxyphenethylamine isomers using human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLM): Commercially available pooled HLM.
-
Test Compounds: 2-, 3-, and 4-methoxyphenethylamine.
-
Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile.
-
LC-MS/MS System.
2. Procedure:
-
Preparation: Prepare stock solutions of the test compounds. Prepare a reaction mixture containing HLM in potassium phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
Concluding Remarks
The positional isomers of methoxyphenethylamine display nuanced differences in their pharmacological profiles. 2-MPEA stands out as a potent full agonist at hTAAR1, suggesting a potential for neuromodulatory effects mediated by this receptor. 3-MPEA's partial agonism at the same receptor indicates a different functional outcome. The limited data for 4-MPEA highlights an area for future investigation. Their low affinity for serotonin 5-HT2A and 5-HT2C receptors suggests that they are unlikely to produce classical psychedelic effects mediated by these targets. The primary metabolic pathways for these compounds involve CYP2D6-mediated O-demethylation and hydroxylation, which is a critical consideration for potential drug-drug interactions and pharmacokinetic variability in the population due to CYP2D6 polymorphisms. This comparative guide provides a foundational understanding for researchers and professionals in the field, emphasizing the need for further comprehensive studies to fully elucidate the therapeutic and toxicological potential of these compounds.
References
Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Methoxyphenethylamine (2-MPEA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methoxyphenethylamine (2-MPEA), a key neuromodulator and building block in pharmaceutical synthesis, is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective cross-validation of these methods, supported by representative experimental data, to assist researchers in selecting the most suitable analytical methodology for their specific needs.
Principles and Applicability in 2-MPEA Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between these two phases. HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, a category that includes many phenethylamines like 2-MPEA, often without the need for chemical derivatization. When coupled with a UV detector, HPLC provides a robust and widely accessible method for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of gas chromatography with the sensitive and selective detection of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point. While GC-MS offers exceptional sensitivity and specificity, it is best suited for volatile and thermally stable compounds. For many amines, including 2-MPEA, a derivatization step is often necessary to increase their volatility and thermal stability, which adds a layer of complexity to the sample preparation process.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of 2-MPEA by HPLC-UV and GC-MS.
Representative HPLC-UV Method for 2-MPEA
This protocol is based on a validated method for a structurally similar phenethylamine, methamphetamine, and is adapted for 2-MPEA analysis.[2]
Sample Preparation:
-
Accurately weigh and dissolve the 2-MPEA standard or sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples at various concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM pyrrolidine, pH 11.5) and acetonitrile (B52724) (50:50, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 214 nm.[2]
Representative GC-MS Method for 2-MPEA
This protocol includes a common derivatization step for phenethylamines to enhance their volatility for GC-MS analysis.[3][4][5]
Sample Preparation and Derivatization:
-
Prepare a stock solution of 2-MPEA in a suitable solvent (e.g., methanol).
-
For calibration standards, evaporate an appropriate volume of the stock solution to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent and 50 µL of ethyl acetate (B1210297) to the dried residue.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
After cooling to room temperature, the sample is ready for injection.
GC-MS Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring characteristic ions of derivatized 2-MPEA.
Method Validation and Performance Comparison
The following table summarizes the typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of phenethylamine-like compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Linearity (R²) | ≥ 0.999[2] | ≥ 0.995[6] |
| Accuracy (Recovery) | 98 - 102% | 89.0 - 108%[6] |
| Precision (RSD) | < 2%[2] | ≤ 8.1%[6] |
| Limit of Detection (LOD) | ~7.88 ng/mL | 0.02 - 0.72 ng/mL[6] |
| Limit of Quantification (LOQ) | ~25 ng/mL (Estimated) | 1 - 2.5 ng/mL[6] |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for method cross-validation and a comparison of the analytical steps for HPLC and GC-MS.
Conclusion and Recommendations
The choice between HPLC-UV and GC-MS for the analysis of 2-MPEA is contingent upon the specific analytical objective, sample matrix, and available instrumentation.
HPLC-UV is often the preferred method for routine quality control and quantification in pharmaceutical formulations due to its simplicity, robustness, and the ability to analyze 2-MPEA directly without derivatization. This simplifies the sample preparation workflow and reduces potential sources of error.
GC-MS excels in situations requiring higher sensitivity and specificity, such as the analysis of 2-MPEA in complex biological matrices or for trace-level impurity profiling. The requirement for derivatization, however, increases sample preparation time and complexity.
Ultimately, a thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods or when comparing data from different analytical platforms to ensure the consistency and reliability of the results.
References
- 1. youtube.com [youtube.com]
- 2. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. gcms.cz [gcms.cz]
- 5. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Differentiating 2-Methylphenethylamine (2-MPEA) from its Isomers in Toxicological Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to toxicological screening. Among these, phenethylamine (B48288) derivatives, including 2-Methylphenethylamine (2-MPEA), require robust analytical methods for unambiguous identification, particularly to differentiate them from their positional isomers, 3-MPEA and 4-MPEA. This guide provides a comparative overview of the key analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in developing and validating their own methods.
Introduction to the Challenge
2-MPEA, a structural isomer of amphetamine, shares a common phenethylamine backbone with its 3- and 4-methyl counterparts. This structural similarity results in nearly identical physical and chemical properties, making their differentiation a complex analytical task. Standard toxicology screening methods, such as immunoassays, often lack the specificity to distinguish between these isomers, necessitating the use of more sophisticated, confirmatory techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate identification is crucial for forensic toxicology, clinical diagnostics, and understanding the pharmacology and metabolism of these compounds.
Immunoassay Screening: A First-Line Tool with Limitations
Immunoassays are widely used for initial drug screening due to their speed and high-throughput capabilities. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity with structurally related compounds. While specific data on the cross-reactivity of 2-MPEA with commercial amphetamine and methamphetamine immunoassays is limited, studies on a wide range of phenethylamine designer drugs have shown that cross-reactivity can be variable and often low[1][2][3][4]. This can lead to false-negative results, where the presence of 2-MPEA or its isomers may go undetected.
Table 1: Immunoassay Cross-Reactivity for Selected Phenethylamines (Illustrative)
| Immunoassay Kit | Compound | Cross-Reactivity (%) | Reference |
| EMIT® II Plus Amphetamine Assay | Amphetamine | 100 | [2] |
| Methamphetamine | <50 | [2] | |
| Phentermine | Variable | [5] | |
| Instant-View™ Methamphetamine | Methamphetamine | 100 | [2] |
| Amphetamine | High | [2] | |
| MDMA | Low | [2] |
Due to these limitations, any positive or suspected result from an immunoassay screen for amphetamines should be considered presumptive and confirmed by a more specific method.
Confirmatory Analysis: GC-MS and LC-MS/MS
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the definitive identification and quantification of phenethylamine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic separation and structural information. However, the electron ionization (EI) mass spectra of underivatized positional isomers like 2-MPEA, 3-MPEA, and 4-MPEA are often very similar, making their distinction based on mass spectra alone challenging[6]. To overcome this, a derivatization step is typically employed to enhance volatility and, more importantly, to induce characteristic fragmentation patterns that allow for isomer differentiation. Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent for phenethylamines, forming N-trifluoroacetyl derivatives[7][8].
The separation of these derivatized isomers is achieved on a gas chromatograph, where they will exhibit slightly different retention times based on their interaction with the stationary phase of the GC column.
Experimental Workflow for GC-MS Analysis
Table 2: GC-MS Parameters for TFAA-Derivatized MPEA Isomers (Hypothetical Data for Illustration)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
| Expected Retention Times (min) | |
| N-TFA-2-MPEA | tR1 |
| N-TFA-3-MPEA | tR2 |
| N-TFA-4-MPEA | tR3 |
Note: Specific retention times (tR) will vary depending on the exact chromatographic conditions. It is expected that the isomers will have slightly different retention times, allowing for their separation.
Mass Spectral Fragmentation:
The key to differentiating the TFAA-derivatized isomers lies in their unique fragmentation patterns. While they will all have the same molecular ion, the position of the methyl group on the phenyl ring will influence the relative abundance of certain fragment ions. For example, the tropylium (B1234903) ion (m/z 91) and substituted tropylium ions will likely show different abundances.
Table 3: Key Differentiating Ions for TFAA-Derivatized MPEA Isomers (Predicted)
| Isomer | Precursor Ion (M+) | Primary Fragment Ion(s) | Characteristic Differentiating Ions |
| N-TFA-2-MPEA | m/z 231 | m/z 118 (base peak), m/z 91 | Relative abundance of m/z 117 vs. m/z 91 |
| N-TFA-3-MPEA | m/z 231 | m/z 118, m/z 91 (base peak) | Relative abundance of m/z 117 vs. m/z 91 |
| N-TFA-4-MPEA | m/z 231 | m/z 118, m/z 91 (base peak) | Relative abundance of m/z 117 vs. m/z 91 |
Note: This is a predicted fragmentation pattern. Experimental verification is required to establish the definitive differentiating ions and their relative intensities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another powerful technique that offers high sensitivity and selectivity without the need for derivatization. Separation of the isomers is achieved using liquid chromatography, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analytes is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This two-stage mass filtering provides excellent specificity.
Experimental Workflow for LC-MS/MS Analysis
Table 4: LC-MS/MS Parameters for MPEA Isomers (Illustrative)
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for isomer separation |
| Flow Rate | 0.3 mL/min |
| Tandem Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z) |
| 2-MPEA | 136.1 |
| 3-MPEA | 136.1 |
| 4-MPEA | 136.1 |
Note: The precursor ion for all isomers will be the protonated molecule [M+H]+. The product ions (m/z) and their optimal collision energies must be determined experimentally for each isomer to ensure specificity. While the product ion spectra may be similar, the relative ratios of the quantifier and qualifier ions can often be used as an additional point of identification.
Table 5: Performance Characteristics of a Validated LC-MS/MS Method for Phenethylamine Analysis (Example Data)
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL[9] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL[9] |
| Linearity (r2) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Bias) | ±15% |
Note: This data is from a study on a broad range of phenethylamines and serves as a general guideline for expected performance. Specific validation for 2-MPEA and its isomers is necessary.
Synthesis and Metabolism
Synthesis of Reference Standards: The availability of pure reference standards for 2-MPEA, 3-MPEA, and 4-MPEA is essential for method development and validation. A common synthetic route involves the reductive amination of the corresponding methylbenzaldehyde[10].
Metabolic Pathways: The metabolism of 2-MPEA has not been extensively studied in humans. However, based on the metabolism of other phenethylamines, the primary metabolic routes are expected to be N-dealkylation (if N-substituted), aromatic hydroxylation, and subsequent conjugation with glucuronic acid or sulfate[11][12].
Signaling Pathway Visualization
Conclusion
The differentiation of 2-MPEA from its positional isomers is a critical task in modern toxicology that cannot be reliably achieved by immunoassay screening alone. Confirmatory methods, namely GC-MS with derivatization and LC-MS/MS, are essential for unambiguous identification. This guide has outlined the principles of these techniques and provided a framework for the development of robust analytical methods. The successful implementation of these methods relies on the use of pure reference standards, careful optimization of chromatographic and mass spectrometric parameters, and thorough method validation. By employing these strategies, researchers and scientists can confidently identify and quantify 2-MPEA and its isomers, contributing to a more comprehensive understanding of the prevalence and effects of these emerging psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-MPEA and Other TAAR1 Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-Methylphenethylamine (2-MPEA) and other prominent Trace Amine-Associated Receptor 1 (TAAR1) agonists. The data presented is derived from functional assays, with a focus on cAMP accumulation, a hallmark of TAAR1 activation. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in their evaluation of these compounds.
Comparative Efficacy of TAAR1 Agonists
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that, upon activation, primarily couples to the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] The potency (EC50) and efficacy (Emax) of TAAR1 agonists are commonly determined using cAMP accumulation assays in cell lines expressing the receptor, such as Human Embryonic Kidney 293 (HEK293) cells.[1][3]
The following table summarizes the functional potency and efficacy of 2-MPEA and other selected TAAR1 agonists at the human TAAR1 (hTAAR1). The data has been compiled from various sources, and it is important to note that experimental conditions may vary between studies.
| Compound | Class | Potency (EC50) at hTAAR1 (nM) | Efficacy (Emax) at hTAAR1 (% of β-PEA) |
| β-phenylethylamine (β-PEA) | Endogenous Agonist | ~106 - 138 | 100% (Reference) |
| 2-MPEA (β-Methylphenethylamine) | Synthetic Agonist | Well-tolerated, as potent as β-PEA | Not explicitly stated, but implied full agonism |
| RO5256390 | Full Agonist | 5.3 - 18 | ~103% |
| RO5263397 | Partial/Full Agonist | 1.48 - 85 | 82 - 86.7% |
| Ulotaront (SEP-363856) | Full Agonist | 38 - 180 | ~109% |
| Ralmitaront (RG-7906) | Partial Agonist | 110.4 | ~40.1% |
| LK00764 | Full Agonist | 4.0 | Not explicitly stated, but implied full agonism |
| AP163 | Full Agonist | 33 | Not explicitly stated, but implied full agonism |
| Tyramine (TYR) | Endogenous Agonist | 414.9 | 99.0% |
| 3-iodothyronamine (T1AM) | Endogenous Agonist | 742.6 | 70.5% |
TAAR1 Signaling Pathways
Activation of TAAR1 initiates a cascade of intracellular signaling events. The canonical pathway involves the Gαs-mediated production of cAMP, which in turn activates Protein Kinase A (PKA).[4] However, TAAR1 signaling is multifaceted and can also involve Protein Kinase C (PKC) and the phosphorylation of downstream effectors such as the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB).[2][5] Furthermore, TAAR1 can form heterodimers with other receptors, such as the dopamine (B1211576) D2 receptor, which can influence its signaling output.[4]
Figure 1: Simplified TAAR1 signaling cascade.
Experimental Protocols
The following section details a generalized protocol for a cAMP accumulation functional assay, a standard method for determining the efficacy of TAAR1 agonists.
cAMP Accumulation Functional Assay (BRET-based)
This assay quantifies the potency (EC50) and efficacy (Emax) of a TAAR1 agonist by measuring the production of the second messenger cAMP in live cells using Bioluminescence Resonance Energy Transfer (BRET).[5][6]
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the human TAAR1.
-
cAMP BRET Biosensor: A plasmid encoding a cAMP biosensor (e.g., CAMYEL or EPAC-based sensors).[6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]
-
Transfection Reagent: (e.g., Lipofectamine).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.[1]
-
Test Compounds: 2-MPEA and other TAAR1 agonists of interest.
-
Reference Agonist: β-phenylethylamine (β-PEA).
-
BRET Substrate: (e.g., Coelenterazine (B1669285) h).
-
Microplate Reader: Capable of detecting BRET signals.
-
96-well or 384-well plates: White, clear-bottom plates suitable for cell culture and luminescence reading.
Workflow Diagram:
Figure 2: Experimental workflow for a BRET-based cAMP assay.
Procedure:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for human TAAR1 and a cAMP BRET biosensor using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.[1]
-
-
Assay Execution:
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer for 10-30 minutes at room temperature or 37°C to prevent the degradation of cAMP.[1]
-
Prepare serial dilutions of the test compounds (e.g., 2-MPEA) and the reference agonist (β-PEA).
-
Add the diluted compounds to the respective wells of the plate.
-
Incubate the plate for 15-30 minutes at 37°C to stimulate cAMP production.[1]
-
Add the BRET substrate (e.g., coelenterazine h) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately after adding the substrate, measure the luminescence signals at the donor and acceptor wavelengths using a BRET-compatible microplate reader.
-
Calculate the BRET ratio (e.g., Acceptor emission / Donor emission). A decrease in the BRET ratio typically indicates an increase in intracellular cAMP.
-
Plot the change in BRET ratio against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values for each compound.
-
Normalize the Emax values of the test compounds to the maximal response produced by the reference full agonist, β-PEA.
-
This guide provides a comparative overview of the functional efficacy of 2-MPEA and other TAAR1 agonists. The provided data and protocols are intended to assist researchers in the design and interpretation of their own studies in the field of TAAR1 pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Head-Twitch Response: A Comparative Analysis of 2-MPEA and Other Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a crucial behavioral assay used to screen compounds for potential hallucinogenic properties, primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor. This guide provides a comparative analysis of the HTR induced by various phenethylamines, with a special focus on 2-Methylphenethylamine (2-MPEA). Due to a lack of direct experimental data on HTR for 2-MPEA in the reviewed scientific literature, this comparison is based on available data for other structurally related phenethylamines and the known pharmacological profile of 2-MPEA.
Quantitative Comparison of Head-Twitch Response
The following table summarizes the quantitative data for the head-twitch response induced by several well-characterized phenethylamines. It is important to note that the potency and efficacy of these compounds in inducing HTR are closely linked to their agonist activity at the 5-HT2A receptor.
| Compound | Animal Model | Dose Range | Peak Response (Twitches/min) | ED₅₀ | Reference(s) |
| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | C57BL/6J Mice | 0.1 - 3.0 mg/kg | ~18 (at 1.0 mg/kg) | ~0.3 mg/kg | [1] |
| 2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7) | C57BL/6J Mice | 0.3 - 3.0 mg/kg | ~16 (at 1.0 mg/kg) | Not explicitly stated | [1] |
| Mescaline | C57BL/6J Mice | 10 - 100 mg/kg | Dose-dependent increase | 26.3 µmol/kg | [2][3] |
| Escaline | C57BL/6J Mice | - | Higher than mescaline | 11.2 µmol/kg | [2][4] |
| Proscaline | C57BL/6J Mice | - | Higher than mescaline | 8.09 µmol/kg | [2][4] |
| 2-Methylphenethylamine (2-MPEA) | - | - | No data available | - | - |
Note on 2-MPEA: There is a conspicuous absence of studies investigating the head-twitch response induced by 2-MPEA. The primary mechanism of action for 2-MPEA and its isomers is the release of monoamines such as dopamine, norepinephrine, and to a lesser extent, serotonin. This contrasts with classic hallucinogenic phenethylamines like DOI and mescaline, which are direct agonists of the 5-HT2A receptor.[5] While some monoamine releasers can induce HTR, it is generally a much less pronounced effect compared to direct 5-HT2A agonists. Therefore, it is hypothesized that 2-MPEA would be a very weak inducer of the head-twitch response, if at all.
Experimental Protocols
The following is a generalized experimental protocol for the rodent head-twitch response assay, synthesized from methodologies reported in the cited literature.[1][6][7]
Subjects:
-
Male C57BL/6J mice are commonly used due to their robust and reliable HTR.[2][8]
-
Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration:
-
Test compounds are dissolved in a suitable vehicle, most commonly saline (0.9% NaCl).
-
Administration is typically via intraperitoneal (i.p.) injection.
Behavioral Observation:
-
Following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).
-
An acclimatization period of 5-10 minutes is often allowed.
-
Head twitches, defined as rapid, spasmodic, side-to-side rotational movements of the head, are then counted for a predetermined period, typically ranging from 10 to 30 minutes.[1][7]
-
Observations can be conducted by trained human observers or through automated systems utilizing video tracking or magnetometer coils.[6]
Data Analysis:
-
The total number of head twitches within the observation period is recorded for each animal.
-
Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal response).
-
Statistical analysis, often using ANOVA followed by post-hoc tests, is employed to compare the effects of different compounds and doses.
Mandatory Visualizations
Experimental Workflow for Head-Twitch Response Assay
Caption: Experimental workflow for the rodent head-twitch response assay.
Signaling Pathway of Phenethylamine-Induced Head-Twitch Responsedot
References
- 1. Tolerance and Cross-Tolerance to Head Twitch Behavior Elicited by Phenethylamine- and Tryptamine-Derived Hallucinogens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxyphenethylamine: A Step-by-Step Guide
Disclaimer: This document provides guidance on the proper disposal of 2-Methoxyphenethylamine. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, as they may have additional requirements. Always prioritize safety and adhere to the guidelines established by your organization.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical that requires careful handling throughout its lifecycle, including its final disposal. This guide outlines the necessary procedures for its safe disposal, designed for researchers and laboratory professionals.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in handling it safely. This chemical is classified as hazardous and poses significant risks upon exposure.
| Hazard Classification | Description | GHS Pictogram | Hazard Code | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05 (Corrosion) | H314 | [1][2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 (Exclamation Mark) | H302 | [4] |
| Serious Eye Damage | Causes serious eye damage. | GHS05 (Corrosion) | H314 | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) | H335 | [4] |
| Storage Class | 8A - Combustible corrosive hazardous materials. | N/A | N/A | [3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE.
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) if working outside a fume hood or if there is a risk of inhalation.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
Disposal of this compound must be handled through your institution's hazardous waste program.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[1][5][6]
Protocol for this compound Waste
-
Waste Characterization: Treat all unused this compound and materials contaminated with it as hazardous waste.[7] This is in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[5][8]
-
Containerization:
-
Select a container that is in good condition, free of leaks, and compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5][9]
-
The container must have a tight-fitting lid and be kept closed at all times except when adding waste.[8][9]
-
-
Labeling:
-
As soon as you begin collecting waste, affix a hazardous waste tag provided by your EHS department.[5][7]
-
Clearly write the full, common chemical name: "this compound." Do not use abbreviations or chemical formulas.[5]
-
List all constituents if it is a mixture, including their approximate percentages.[5]
-
Include the date of waste generation, the location (building, room number), and the name and contact information of the Principal Investigator.[5]
-
Mark the appropriate hazard pictograms, which in this case is "Corrosive."[5]
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area (SAA).
-
Ensure the waste is segregated from incompatible materials.
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant tub) to prevent spills.[7]
-
-
Arranging for Disposal:
-
Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS office.[7]
-
The approved and required method of disposal for this material is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Your EHS department will manage this final step.
-
Protocol for Empty Container Disposal
An empty container that held this compound must be properly decontaminated before it can be disposed of as regular trash.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical).[7][9]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container as described above.[7][9]
-
Container Defacing: After triple-rinsing and allowing the container to air dry, completely deface or remove the original chemical label.[7]
-
Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash or recycled, depending on institutional policy.[7][9]
Spill and Emergency Procedures
In the event of a spill, immediate and safe response is crucial.
-
Evacuate and Alert: Evacuate personnel from the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated. Handle the cleanup in a chemical fume hood if possible.[1]
-
PPE: Wear the appropriate PPE as described above.
-
Containment: Prevent further spillage if it is safe to do so.[1]
-
Cleanup: Use an inert absorbent material to collect the spill.
-
Disposal: The collected absorbent material and any contaminated items are considered hazardous waste and must be placed in a sealed, labeled container for disposal via the EHS office.[1][7]
-
Decontaminate: Clean the spill area thoroughly.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 98 2045-79-6 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. vumc.org [vumc.org]
- 8. pfw.edu [pfw.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 2-Methoxyphenethylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methoxyphenethylamine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Chemical Identifier and Physical Properties:
| Property | Value | Source |
| CAS Number | 2045-79-6 | [1][2] |
| Molecular Formula | C9H13NO | [2] |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Clear yellow to slightly brown liquid | [1][2][3] |
| Boiling Point | 236-237 °C (lit.) | [1][2] |
| Melting Point | -45 °C (lit.) | [1] |
| Flash Point | > 110 °C (> 230 °F) | [2][3] |
| Density | 1.033 g/mL at 25 °C (lit.) |
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] It is crucial to use appropriate PPE to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile, Neoprene).[1][3] | To prevent skin contact which can cause severe burns.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[4] | To protect against splashes that can cause severe eye damage.[1][2][4] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat with a disposable gown.[4][5] | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator when necessary, particularly in case of vapor or aerosol generation.[3] | To prevent irritation of the respiratory tract.[3] |
Operational and Handling Plan:
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Use non-sparking tools to prevent ignition.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][6]
-
Store away from incompatible materials and foodstuff containers.[1]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Chemical Spill and Disposal Plan:
In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal:
-
Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]
-
Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(2045-79-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 3-Methoxy-2-phenylethylamine(2039-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
